1-Phenyl-2,2,2-trifluoroethanol
Description
The exact mass of the compound this compound is 176.04489933 g/mol and the complexity rating of the compound is 138. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20214. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOMEAQPOMDWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909418 | |
| Record name | 2,2,2-Trifluoro-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340-05-6, 340-06-7, 10531-50-7, 340-04-5 | |
| Record name | 2,2,2-Trifluoro-1-phenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-alpha-(Trifluoromethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-alpha-(Trifluoromethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-alpha-(Trifluoromethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010531507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 340-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-Trifluoro-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-(Trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis of Racemic 1-Phenyl-2,2,2-trifluoroethanol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded protocol for the synthesis of racemic 1-phenyl-2,2,2-trifluoroethanol, a critical building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, making this molecule a valuable component in the design of novel therapeutics.[1] This document offers a detailed exploration of a primary synthetic route, emphasizing the mechanistic rationale behind the experimental design.
Strategic Overview: Synthesis via Ketone Reduction
The most direct and widely adopted method for synthesizing racemic this compound is the reduction of its corresponding ketone, 2,2,2-trifluoroacetophenone. This approach is favored for its efficiency and the ready availability of the starting material. Among various reducing agents, sodium borohydride (NaBH₄) stands out as a practical choice due to its selectivity, operational simplicity, and compatibility with protic solvents like methanol or ethanol.[2][3]
Mechanistic Rationale: Nucleophilic Hydride Addition
The core of this transformation lies in the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone. The reaction proceeds through a well-understood, two-step mechanism.[4][5]
-
Nucleophilic Attack: The borohydride ion ([BH₄]⁻) acts as a source of hydride. The hydride attacks the partially positive carbonyl carbon, leading to the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π bond.[6][7][8] This results in a tetrahedral alkoxide intermediate.[5]
-
Protonation: The negatively charged alkoxide intermediate is then protonated, typically by the solvent (e.g., methanol) or during an aqueous workup, to yield the final alcohol product.[4][7]
The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydride.
Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of racemic this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Representative Quantity | Moles (mmol) | Key Role |
| 2,2,2-Trifluoroacetophenone | 174.12 | 5.00 g | 28.7 | Starting Material |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.30 g | 34.4 | Reducing Agent |
| Methanol (MeOH) | 32.04 | 50 mL | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - | Quenching Agent |
| Diethyl Ether (Et₂O) | 74.12 | ~150 mL | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying Agent |
Step-by-Step Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (28.7 mmol) of 2,2,2-trifluoroacetophenone in 50 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for approximately 15 minutes to bring the temperature to 0-5 °C.
-
Addition of Reducing Agent: Slowly and portion-wise, add 1.30 g (34.4 mmol) of sodium borohydride to the cooled, stirring solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid dropwise until gas evolution ceases and the solution is acidic.
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the methanol.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to obtain the final product as a colorless oil.
Expected Yield and Characterization Data
-
Yield: Typical yields for this reaction are in the range of 85-95%.[9]
-
Appearance: Colorless liquid.[10]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.35 (m, 5H, Ar-H), 5.02 (q, J = 6.8 Hz, 1H, CH-OH), 2.50 (br s, 1H, OH).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -78.6 (d, J = 6.8 Hz).[11]
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow of the synthesis, from starting materials to the final purified product.
Caption: A streamlined workflow for the synthesis of racemic this compound.
Concluding Remarks
The reduction of 2,2,2-trifluoroacetophenone using sodium borohydride is a robust and efficient method for the synthesis of racemic this compound. This guide has provided a detailed, scientifically-grounded protocol, including mechanistic insights and a clear experimental workflow. The operational simplicity and high yields make this a valuable procedure for any research or development program requiring this important fluorinated building block.
References
- Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chemistry LibreTexts. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(23), 2491–2498.
- eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- Canadian Science Publishing. (n.d.). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process.
- ResearchGate. (n.d.). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process.
- Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
- Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
- ACS Publications. (n.d.). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions.
- WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.
- Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. webassign.net [webassign.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. books.rsc.org [books.rsc.org]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. alfa-chemistry.com [alfa-chemistry.com]
A Senior Application Scientist's Guide to the Enantioselective Synthesis of (R)-1-Phenyl-2,2,2-trifluoroethanol
<
Abstract
(R)-1-Phenyl-2,2,2-trifluoroethanol ((R)-PTE) is a pivotal chiral building block in the pharmaceutical industry, valued for its role in constructing stereochemically complex active pharmaceutical ingredients (APIs). The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity. Consequently, robust and scalable methods for its enantioselective synthesis are of paramount importance. This guide provides an in-depth technical overview of the predominant strategies for synthesizing (R)-PTE, with a focus on asymmetric reduction of the prochiral ketone, 2,2,2-trifluoroacetophenone (TFAP). We will explore the mechanistic underpinnings, practical considerations, and comparative performance of leading catalytic systems, including transition-metal-catalyzed transfer hydrogenation, direct hydrogenation, and biocatalytic reductions. Detailed, field-tested protocols are provided to enable researchers and process chemists to implement these powerful synthetic tools.
Introduction: The Significance of (R)-PTE in Drug Development
Chirality is a fundamental aspect of medicinal chemistry, where the three-dimensional arrangement of atoms can dictate the efficacy and safety of a drug. (R)-1-Phenyl-2,2,2-trifluoroethanol is a high-value chiral alcohol featuring a trifluoromethylated stereocenter. This moiety is a desirable feature in modern drug design, as the C-F bond's strength and the trifluoromethyl group's lipophilicity can significantly improve a molecule's pharmacokinetic profile.
The primary challenge in producing (R)-PTE lies in controlling the stereochemistry at the newly formed secondary alcohol. The direct reduction of the flat, prochiral ketone TFAP yields a racemic mixture of (R)- and (S)-enantiomers. Therefore, the development of catalytic asymmetric methods that favor the formation of the desired (R)-enantiomer with high enantiomeric excess (ee) is a critical area of research and industrial application. This guide focuses on the most reliable and scalable of these methods.
Core Synthetic Strategies: A Comparative Overview
The enantioselective synthesis of (R)-PTE is dominated by the asymmetric reduction of TFAP. Three principal methodologies have emerged as the most effective:
-
Asymmetric Transfer Hydrogenation (ATH): Utilizes a stable hydrogen donor (e.g., 2-propanol or formic acid) in the presence of a chiral transition-metal catalyst.
-
Asymmetric Hydrogenation (AH): Employs high-pressure hydrogen gas with a chiral catalyst.
-
Biocatalytic Reduction: Leverages the exquisite selectivity of enzymes, typically ketoreductases (KREDs).
The choice of method depends on several factors, including scalability, cost of catalyst, required enantiopurity, and available equipment (e.g., high-pressure reactors).
Asymmetric Transfer Hydrogenation (ATH): The Noyori-Ikariya Catalyst System
Asymmetric transfer hydrogenation is a widely adopted method due to its operational simplicity, avoiding the need for high-pressure hydrogen gas.[1][2] The most successful and well-studied catalysts for this transformation are the ruthenium(II)-arene-monosulfonated diamine complexes, pioneered by Noyori and Ikariya.[3][4]
Mechanism and Origin of Enantioselectivity
The catalytic cycle of the Noyori-type ATH is a metal-ligand bifunctional mechanism.[5] The catalyst, typically a Ru(II) complex with a chiral ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), operates via an 18-electron ruthenium hydride intermediate.
-
Activation: The pre-catalyst is activated by a base (e.g., KOH or triethylamine) to form the active ruthenium hydride species.
-
Hydrogen Transfer: The ketone (TFAP) coordinates to the ruthenium center, and a concerted, six-membered pericyclic transition state is formed. This involves the hydride on the metal and the proton on the diamine ligand.[3]
-
Stereocontrol: The enantioselectivity is governed by the chiral environment created by the diamine and arene ligands. The substrate orients itself to minimize steric hindrance, leading to a preferential attack on one of the ketone's prochiral faces.[4] Non-covalent interactions, such as CH-π interactions between the substrate and the catalyst's phenyl groups, are crucial for stabilizing the favored transition state.[4]
Diagram 1: Simplified Catalytic Cycle of Noyori ATH
Practical Considerations & Performance
Ruthenium-TsDPEN catalysts are commercially available and air-stable, making them convenient to handle.[3] The reaction is typically run in 2-propanol, which serves as both the solvent and the hydrogen source, or in a formic acid/triethylamine (HCOOH/NEt3) mixture.[3]
| Parameter | Typical Value | Reference |
| Catalyst | RuCl | |
| Hydrogen Donor | HCOOH/NEt3 (5:2 azeotrope) or 2-Propanol | [3] |
| Substrate:Catalyst | 100:1 to 10,000:1 | |
| Temperature | 25-80 °C | |
| Yield | >95% | [3] |
| Enantiomeric Excess | >99% ee for (R)-PTE | [6] |
Detailed Experimental Protocol: ATH of TFAP
Materials:
-
2,2,2-Trifluoroacetophenone (TFAP)
-
RuCl catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Prepare the 5:2 formic acid/triethylamine azeotropic mixture by slowly adding formic acid to cooled triethylamine.
-
In a Schlenk flask under an inert atmosphere, dissolve the RuCl catalyst (0.01 mol%) in the anhydrous solvent.
-
Add the 2,2,2-trifluoroacetophenone (1.0 eq).
-
Add the formic acid/triethylamine mixture (2.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield (R)-1-Phenyl-2,2,2-trifluoroethanol.
Biocatalysis: The Green Chemistry Approach
Biocatalysis, particularly the use of ketoreductases (KREDs), has become a powerful and sustainable alternative to metal-based catalysis for ketone reductions.[7] These enzymes offer exceptional enantioselectivity and operate under mild, aqueous conditions.
The Power of Ketoreductases (KREDs)
KREDs are enzymes that catalyze the reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[8]
Key Advantages:
-
Exceptional Selectivity: KREDs often provide >99.5% ee, which is critical for pharmaceutical applications.[9]
-
Mild Conditions: Reactions are run in aqueous buffers at or near room temperature and atmospheric pressure.
-
Sustainability: Avoids the use of heavy metals and organic solvents.
-
Engineered Enzymes: Modern enzyme engineering allows for the development of KREDs with tailored substrate specificity, stability, and cofactor preference.[10]
The main challenge in biocatalysis is the need for a cofactor regeneration system, as the nicotinamide cofactors are too expensive to be used stoichiometrically. A common strategy is to use a secondary enzyme, like glucose dehydrogenase (GDH), which oxidizes a cheap substrate (glucose) to regenerate the NADH or NADPH consumed by the KRED.
Diagram 2: KRED Cofactor Regeneration Workflow
Sources
- 1. ethz.ch [ethz.ch]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. US7820421B2 - Ketoreductases and uses thereof - Google Patents [patents.google.com]
Introduction: The Significance of a Fluorinated Chiral Alcohol
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Phenyl-2,2,2-trifluoroethanol
Prepared by: Gemini, Senior Application Scientist
This compound (TFPE) is a molecule of considerable interest in synthetic chemistry, materials science, and pharmacology.[1][2] Its structure, featuring a chiral benzylic alcohol and a strongly electron-withdrawing trifluoromethyl group, imparts unique chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The ¹H NMR spectrum of TFPE, while seemingly simple, offers a rich tableau of information rooted in fundamental principles of chemical shift, spin-spin coupling, and stereochemistry.
This guide provides a detailed analysis of the ¹H NMR spectrum of TFPE, moving beyond simple peak assignment to explain the underlying quantum-mechanical phenomena. We will explore the profound influence of the trifluoromethyl (CF₃) group, the implications of the chiral center, and the practical considerations for acquiring and interpreting high-quality spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine analysis and advanced chemical investigation.
Molecular Structure and Proton Environment
To understand the spectrum, we must first visualize the molecule's structure and identify the distinct proton environments.
Figure 1: Molecular structure with key proton groups labeled.
The molecule has three distinct types of protons:
-
Aromatic Protons (Ar-H): Five protons on the phenyl ring.
-
Methine Proton (α-H): The single proton attached to the chiral carbon.
-
Hydroxyl Proton (-OH): The proton of the alcohol group.
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of TFPE is characterized by signals corresponding to these three proton types. The exact chemical shifts can vary slightly depending on the solvent and concentration, but the overall pattern is highly informative.[3][4]
Data Summary
| Proton Assignment | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Ar-H) | ~7.4 | Multiplet (m) | - |
| Methine (α-H) | ~5.0 | Quartet (q) | ³J(H-F) ≈ 6-8 Hz |
| Hydroxyl (-OH) | Variable (e.g., ~2.5-3.5) | Singlet (s) or Doublet (d) | ³J(H-H) (if coupled) |
Note: Data are representative and compiled from typical spectra and chemical shift predictions.[5][6]
Detailed Signal Analysis
-
Aromatic Protons (δ ≈ 7.4 ppm):
-
Chemical Shift: These protons appear in the typical downfield region for aromatic compounds (6-8.5 ppm).[7] The phenyl ring is adjacent to the electron-withdrawing trifluoroethyl alcohol group, which slightly deshields the aromatic protons, placing them in the midfield of the aromatic region.
-
Multiplicity: Due to the chiral center at the α-carbon, the ortho and meta protons are diastereotopic. This means they are chemically non-equivalent and can, in principle, couple to each other differently. However, in standard resolution spectra, the differences in their chemical shifts are often small, leading to a complex, overlapping multiplet that is typically reported as such.
-
-
Methine Proton (α-H, δ ≈ 5.0 ppm):
-
Chemical Shift: This proton is significantly deshielded and shifted downfield. This is a direct consequence of two powerful inductive effects:
-
The adjacent oxygen atom is highly electronegative.
-
The neighboring CF₃ group is an exceptionally strong electron-withdrawing group, far more so than a single fluorine atom.[8] This effect is transmitted through the sigma bonds, pulling electron density away from the α-carbon and, consequently, the attached proton.
-
-
Multiplicity: The signal for the α-H is a distinct quartet . This splitting pattern is not due to coupling with other protons but arises from coupling to the three equivalent fluorine atoms on the adjacent carbon. This is a classic example of heteronuclear coupling. The coupling occurs over three bonds (H-C-C-F), and is therefore denoted as ³J(H-F). According to the n+1 rule, the three equivalent fluorine nuclei (n=3) split the proton signal into n+1 = 4 lines (a quartet).[9] The magnitude of this coupling constant is typically in the range of 6-8 Hz.
-
-
Hydroxyl Proton (-OH, δ is variable):
-
Chemical Shift: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. This variability is due to its involvement in hydrogen bonding. In dilute, non-polar solvents like CDCl₃, it may appear around 2.5-3.5 ppm.
-
Multiplicity: In many spectra, the -OH proton appears as a broad singlet. This is because of rapid chemical exchange with trace amounts of water or other protic species in the solvent, which averages out the coupling information. However, under very dry conditions, this proton can exhibit coupling to the adjacent α-H. In such a case, it would appear as a doublet (due to the single α-H), and the α-H's quartet would be further split into a doublet of quartets.
-
The Causality Behind the Spectrum: Key Scientific Principles
The Inductive Effect of the Trifluoromethyl Group
The CF₃ group is a dominant feature influencing this spectrum. Fluorine is the most electronegative element, and having three fluorine atoms on a single carbon creates a powerful dipole, making the group strongly inductive and electron-withdrawing.[8] This has two major consequences visible in the ¹H NMR:
-
Deshielding: It pulls electron density away from the rest of the molecule, reducing the shielding around nearby protons, particularly the α-H, and shifting their signals downfield to a higher ppm value.[10]
-
Heteronuclear J-Coupling: The magnetic moments of the ¹⁹F nuclei (which have a nuclear spin, I = ½, just like ¹H) interact with the magnetic moment of the α-H through the bonding electrons.[11][12] This spin-spin coupling is what splits the α-H signal into a quartet, providing definitive evidence for the proximity of the -CH(OH)- group to the -CF₃ group.
Chirality and Diastereotopicity
The α-carbon in TFPE is a stereocenter. This chirality renders the two faces of the phenyl ring inequivalent. Consequently, the two ortho protons (at C2' and C6') are diastereotopic, as are the two meta protons (at C3' and C5'). In a chiral environment, diastereotopic protons are chemically and magnetically non-equivalent and should, in theory, have different chemical shifts and couple differently to their neighbors. While this is often not fully resolved in a standard ¹H spectrum, it explains why the aromatic region is a complex multiplet rather than a simple, symmetrical pattern. This property is exploited when TFPE is used as a chiral solvating agent, as it can induce separation in the NMR signals of enantiomers it interacts with.[13][14]
Experimental Protocol: Acquiring a High-Quality Spectrum
A self-validating protocol ensures reproducibility and accuracy. The following steps outline a standard procedure for ¹H NMR analysis of TFPE.
Figure 2: Standard workflow for NMR spectral acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual proton signal should not overlap with analyte signals.[3]
-
Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.0 ppm, for accurate chemical shift referencing.
-
Vortex the vial until the sample is fully dissolved.
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Ensure the liquid column height is at least 4 cm to be within the detection region of the NMR probe.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The spectrometer will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field against drift.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical lineshapes.
-
Tuning: Match the impedance of the probe to the spectrometer for maximum signal-to-noise.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., on a 400 MHz spectrometer): a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to convert the time-domain signal (Free Induction Decay) into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the pure absorption mode (positive and upright).
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons. The expected ratio for Ar-H : α-H : -OH should be 5 : 1 : 1.
-
Conclusion and Outlook
The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles manifest in a real-world molecule. The strong inductive effects and heteronuclear coupling caused by the CF₃ group, combined with the stereochemical consequences of its chiral center, create a unique and readily interpretable spectral fingerprint. A thorough understanding of this spectrum not only confirms the molecule's identity and purity but also provides deep insights into its electronic and structural properties. These insights are crucial for its application in areas such as asymmetric synthesis and as a chiral solvating agent for the enantiodiscrimination of other molecules by NMR.[2][15]
References
- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (1985). Semantic Scholar. [Link]
- The Effect of Fluorine in 1H NMR. (2023). Reddit. [Link]
- (-)-2,2,2-Trifluoro-1-phenylethanol.
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2020). Molecules. [Link]
- (+)-2,2,2-Trifluoro-1-phenylethanol.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2018). Journal of Biomolecular NMR. [Link]
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2018).
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. [Link]
- This compound. NIST Chemistry WebBook. [Link]
- This compound Spectrum. SpectraBase. [Link]
- This compound 13C NMR Spectrum. SpectraBase. [Link]
- Monosolvation of R-1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization, and Fragmentation of Diastereomeric Complexes. (2005).
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2020). Molecules. [Link]
- Spin-spin splitting and coupling.
- Proton NMR Table.
- J-coupling spectrum of 2,2,2-trifluoroethanol.
- The use of perdeuterio 2,2,2,-trifluoro-1-(9-Anthryl) ethanol as chiral solvating agent.
- Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison Chemistry. [Link]
- 1H NMR Chemical Shifts. University of Wisconsin-Madison Chemistry. [Link]
- Table of Characteristic Proton NMR Shifts. University of California, Los Angeles. [Link]
- Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. (2022). The Journal of Physical Chemistry A. [Link]
- Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. (2022). PubMed. [Link]
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. This compound(340-04-5) 1H NMR spectrum [chemicalbook.com]
- 6. (-)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. reddit.com [reddit.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Phenyl-2,2,2-trifluoroethanol
Abstract
The incorporation of fluorine into organic molecules profoundly alters their physicochemical properties, a strategy widely employed in pharmaceutical and agrochemical development.[1] 1-Phenyl-2,2,2-trifluoroethanol is a key chiral building block and a molecule of significant interest where the influence of the trifluoromethyl (-CF₃) group on the adjacent stereocenter and aromatic ring is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation of such fluorinated compounds. However, the presence of fluorine introduces complexities, primarily through carbon-fluorine (C-F) spin-spin coupling, that require a nuanced approach to spectral acquisition and interpretation.[2][3] This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation for the ¹³C NMR analysis of this compound, tailored for researchers and professionals in drug development and chemical sciences.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
A priori understanding of the expected ¹³C NMR spectrum is crucial for accurate data interpretation. The analysis of this compound is dominated by two key factors: the chemical shift perturbations induced by the -CF₃ and -OH groups, and the characteristic splitting patterns (multiplicity) arising from through-bond scalar coupling between ¹³C and ¹⁹F nuclei.
Chemical Shift Considerations
The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the chemical shifts of nearby carbon atoms.
-
Trifluoromethyl Carbon (C2): The carbon atom of the -CF₃ group is directly bonded to three highly electronegative fluorine atoms. This deshielding effect, contrary to what might be expected, does not shift the carbon signal to an extremely high frequency. Instead, its resonance is typically found in the aromatic region of the spectrum, a common characteristic of fluorinated carbons.[2][4] The large one-bond C-F coupling constant also splits this signal into a quartet, which can reduce the height of the individual peaks, sometimes making them difficult to distinguish from baseline noise without a sufficient number of scans.[2][4]
-
Benzylic Carbon (C1): This carbon, attached to the phenyl ring, the hydroxyl group, and the -CF₃ group, experiences significant deshielding. The presence of the -CF₃ group causes a downfield shift. Its signal will be split into a quartet by the three fluorine atoms through a two-bond coupling (²J_CF).
-
Aromatic Carbons (C3-C8): The trifluoromethyl group's inductive and field effects alter the electronic environment of the phenyl ring carbons.[5] The ipso-carbon (C3, attached to the chiral center) will show a quartet due to three-bond C-F coupling (³J_CF). The ortho (C4/C8) and meta (C5/C7) carbons will also exhibit splitting, typically quartets, due to four-bond (⁴J_CF) and five-bond (⁵J_CF) couplings, respectively, though the latter may not always be resolved. The para-carbon (C6) will also be affected.
Carbon-Fluorine (¹³C-¹⁹F) Coupling
Since both ¹³C and ¹⁹F are spin-½ nuclei, they exhibit spin-spin coupling. In proton-decoupled ¹³C NMR spectra, these C-F couplings persist, leading to characteristic multiplets.[2] The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the carbon and fluorine atoms.
-
¹J_CF (One-Bond): This coupling is very large, typically in the range of 230-345 Hz.[6] For the -CF₃ group in this compound, this will split the C2 signal into a 1:3:3:1 quartet.[4]
-
²J_CF (Two-Bond): Geminal coupling is also significant, usually around 20-50 Hz.[6][7] The C1 signal will appear as a quartet due to this coupling.
-
³J_CF (Three-Bond): Vicinal coupling constants are smaller, typically 6-9 Hz.[6] The ipso-carbon (C3) will be split by this interaction.
-
⁴J_CF (Four-Bond): Long-range couplings are even smaller (1-4 Hz) and are observed for the ortho carbons (C4/C8).[6]
The presence of these extensive couplings means that standard proton-decoupled spectra can be complex and difficult to interpret without careful analysis.[3]
Experimental Design & Protocol
A robust experimental design is the foundation of reliable NMR data. This section details a self-validating protocol for acquiring high-quality ¹³C NMR data for this compound.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the spectrum.
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. Chloroform-d (CDCl₃) is a common and effective choice for this compound.[8][9] Ensure the solvent is of high purity to minimize impurity peaks.[10][11]
-
Concentration: For ¹³C NMR, a higher concentration is generally better due to the low natural abundance of the ¹³C isotope.[12] Aim for a concentration of 50-100 mg of this compound in 0.6-0.7 mL of solvent.[8][13]
-
Filtration: To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Spectrometer Setup and Data Acquisition
Proper instrument parameter selection is critical, especially for carbons with long relaxation times and complex multiplicities like the -CF₃ group.
Workflow Diagram:
Caption: Figure 2: Through-bond scalar couplings from fluorine to carbon.
Summary of Expected Spectral Data
The following table summarizes the anticipated ¹³C NMR data for this compound in CDCl₃. The chemical shifts and coupling constants are estimates based on data for structurally related compounds like trifluoromethyl-benzene. [6]
| Carbon Atom | Label | Expected δ (ppm) | Multiplicity (¹H Decoupled) | Coupling Constant (J_CF) | DEPT-135 | DEPT-90 |
|---|---|---|---|---|---|---|
| -C F₃ | C2 | 124 - 128 | Quartet (q) | ¹J ≈ 285 Hz | None | None |
| -C H(OH)- | C1 | 72 - 76 | Quartet (q) | ²J ≈ 30 Hz | Positive | Positive |
| ipso-C | C3 | 135 - 140 | Quartet (q) | ³J ≈ 4-6 Hz | None | None |
| ortho-C H | C4/C8 | 126 - 128 | Quartet (q) | ⁴J ≈ 1-2 Hz | Positive | Positive |
| meta-C H | C5/C7 | 128 - 130 | Singlet or narrow q | ⁵J ≈ 0-1 Hz | Positive | Positive |
| para-C H | C6 | 129 - 131 | Singlet or narrow q | ⁶J ≈ 0 Hz | Positive | Positive |
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its structural verification, but it presents challenges and nuances not found in the analysis of non-fluorinated analogues. The dominant features of the spectrum are the large C-F coupling constants that split carbon signals into characteristic quartets and the significant influence of the -CF₃ group on the chemical shifts of adjacent carbons. A successful analysis hinges on a carefully designed experiment with optimized acquisition parameters—particularly relaxation delays and pulse angles—to account for the unique properties of quaternary and fluorinated carbons. The strategic use of DEPT experiments is essential for initial assignments, while 2D NMR techniques like HSQC and HMBC provide the means for definitive and unambiguous structural confirmation. This guide provides the theoretical basis and practical framework for researchers to confidently approach the ¹³C NMR analysis of this and other complex fluorinated molecules.
References
- Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]
- JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]
- Various Authors. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?.
- Lin, Y., et al. (2018). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. [Link]
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
- Various Authors. (2014, June 23). What is the coupling constant for CF3 carbon in 13C-NMR?.
- Linclau, B., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. Organic Letters, 17(3), 552-555. [Link]
- Reddit r/chemistry. (2017, January 25). Carbon-fluorine spin coupling constants. [Link]
- Unknown Author. (n.d.).
- University of Leicester. (n.d.).
- Kirsch, P., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-23. [Link]
- The Royal Society of Chemistry. (n.d.).
- Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. [Link]
- University of Reading. (n.d.).
- University College London. (n.d.).
- Durham University. (n.d.). How to make an NMR sample. [Link]
- Abraham, R. J. (1971). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry, 75(1), 40-49. [Link]
- Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. [Link]
- Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
- Advances in Polymer Science. (n.d.).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). [Link]
- Chemistry LibreTexts. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
- University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). [Link]
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. [Link]
- The Royal Society of Chemistry. (n.d.).
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
- PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. [Link]
- Kwan, E. E. (n.d.). 2D NMR Problem Solving. [Link]
- Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. [Link]
- Z-Torres, F. G., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 12, 533-540. [Link]
- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]
- University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]
- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]
- Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]
- Matyjaszczyk, P. S., et al. (2024). From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
- Magritek. (n.d.).
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. research.reading.ac.uk [research.reading.ac.uk]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. epfl.ch [epfl.ch]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
An In-depth Technical Guide to the 19F NMR Chemical Shift of 1-Phenyl-2,2,2-trifluoroethanol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive exploration of the 19F Nuclear Magnetic Resonance (NMR) chemical shift of 1-Phenyl-2,2,2-trifluoroethanol (PFTFE). PFTFE is a chiral fluoroalcohol of significant interest in pharmaceutical and chemical research, primarily for its role as a chiral solvating agent.[1] This document delves into the fundamental principles of 19F NMR spectroscopy, examines the specific spectral characteristics of PFTFE, and analyzes the various factors that influence its trifluoromethyl (CF3) group's chemical shift. Furthermore, it presents a detailed experimental protocol for acquiring high-quality 19F NMR spectra and discusses the compound's critical application in the determination of enantiomeric excess. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chiral analysis.
Introduction: The Convergence of a Unique Molecule and a Powerful Technique
This compound (PFTFE) is an aromatic alcohol distinguished by a stereogenic center at the carbinol carbon and a trifluoromethyl group.[2] This unique structure, combining chirality with the exceptional NMR properties of fluorine, makes PFTFE a valuable tool in stereochemical analysis.[1][3]
Fluorine-19 (¹⁹F) NMR spectroscopy stands out as a premier analytical method for characterizing fluorinated molecules.[4] The ¹⁹F nucleus possesses several advantageous properties: a nuclear spin of 1/2, 100% natural abundance, and a high magnetogyric ratio, making it the third most receptive nucleus for NMR after tritium and protium.[4][5] These features, combined with the exquisitely sensitive and broad chemical shift range of ¹⁹F (spanning over 800 ppm), allow for the detection of subtle changes in the local electronic microenvironment of the fluorine atoms.[4][6] Consequently, ¹⁹F NMR is an indispensable technique for the structural and conformational analysis of fluorinated compounds in the pharmaceutical and materials science sectors.[7][8]
This guide will focus on the ¹⁹F NMR chemical shift of PFTFE's CF₃ group, providing the foundational knowledge required to leverage this powerful analytical combination.
Fundamentals of the ¹⁹F NMR Chemical Shift
The chemical shift (δ) in NMR spectroscopy describes the resonance frequency of a nucleus relative to a standard reference. This shift is dictated by the local magnetic field experienced by the nucleus, which is modulated by the surrounding electron density—a phenomenon known as nuclear shielding.
-
Shielding and Deshielding: Electron-donating groups increase the electron density around a nucleus, shielding it from the external magnetic field and causing an upfield shift (more negative ppm values).[9] Conversely, electron-withdrawing groups decrease electron density, deshielding the nucleus and resulting in a downfield shift (more positive ppm values).[9]
The ¹⁹F nucleus is particularly sensitive to these effects due to the high electronegativity of fluorine, which amplifies the impact of changes in the local electronic environment.[9] This sensitivity is the primary reason for the large chemical shift dispersion observed in ¹⁹F NMR.[7]
Reference Standards: The universally accepted primary reference for ¹⁹F NMR is trichlorofluoromethane (CFCl₃), which is assigned a chemical shift of 0.00 ppm.[10][11] Other secondary standards, such as trifluoroacetic acid (TFA, δ ≈ -76.55 ppm), are also commonly used.[10][11]
The ¹⁹F NMR Spectrum of this compound
The ¹⁹F NMR spectrum of PFTFE is characterized by a single signal corresponding to the three magnetically equivalent fluorine atoms of the trifluoromethyl (CF₃) group.
-
Typical Chemical Shift: The CF₃ group in aliphatic alcohols like PFTFE typically resonates in the upfield region of the spectrum. For the related compound, 2,2,2-trifluoroethanol, the chemical shift is approximately -77.5 ppm. The chemical shift for this compound is expected in a similar range, generally between -78 and -79 ppm relative to CFCl₃, depending on the solvent and other experimental conditions.
-
Signal Multiplicity (J-Coupling): In a proton-coupled ¹⁹F NMR spectrum, the CF₃ signal will appear as a doublet . This splitting is due to spin-spin coupling (J-coupling) with the single adjacent methine proton (¹H). This is a three-bond coupling, denoted as ³JHF. Conversely, in the ¹H NMR spectrum, the methine proton signal would appear as a quartet due to coupling with the three equivalent fluorine atoms. For most applications, ¹⁹F spectra are acquired with proton decoupling, resulting in a sharp singlet for the CF₃ group, which simplifies the spectrum and improves the signal-to-noise ratio.[4]
| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| -CF₃ (aliphatic) | -55 to -90 |
| -CF₂- (aliphatic) | -115 to -145 |
| Ar-F (Aryl Fluoride) | -120 to -200 |
| -COF (Acyl Fluoride) | +30 to +15 |
Table 1: Contextual ¹⁹F chemical shift ranges for common organofluorine moieties.[12]
Key Factors Influencing the PFTFE Chemical Shift
The precise chemical shift of the PFTFE's CF₃ group is a sensitive probe of its molecular environment. Understanding the factors that modulate this shift is critical for accurate interpretation and application.
A. Solvent Effects: This is one of the most significant external factors. The polarity of the solvent and its ability to form hydrogen bonds can dramatically alter the electronic environment of the CF₃ group.[9][13]
-
Polarity: In general, increasing solvent polarity leads to a deshielding effect (a downfield shift) on the CF₃ resonance.[14] This is attributed to the solvent's ability to polarize the C-F bonds.
-
Hydrogen Bonding: PFTFE's hydroxyl (-OH) group can act as a hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors. Solvents that are strong hydrogen bond acceptors (e.g., DMSO, acetone) will interact with the -OH group, inducing conformational changes that are transmitted electronically to the CF₃ group, thereby altering its chemical shift.
B. Temperature: Variations in temperature can influence the PFTFE chemical shift by affecting molecular motion, conformational equilibria, and the strength of intermolecular interactions like hydrogen bonding.[9]
C. Concentration: At higher concentrations, intermolecular self-association of PFTFE molecules via hydrogen bonding can occur. This changes the average electronic environment of the CF₃ group compared to a dilute solution where solvent-solute interactions dominate, leading to concentration-dependent chemical shifts.[14]
Application Spotlight: Chiral Recognition and Enantiomeric Excess (ee) Determination
A primary application of PFTFE in modern chemistry is its use as a Chiral Solvating Agent (CSA) in NMR spectroscopy for the determination of enantiomeric purity.[1]
The Principle:
-
When a racemic or scalemic mixture of a chiral analyte is dissolved in a solution containing an enantiomerically pure CSA like (R)- or (S)-PFTFE, transient diastereomeric complexes are formed through weak, non-covalent interactions (typically hydrogen bonding).
-
These diastereomeric complexes—(R)-PFTFE with (R)-analyte and (R)-PFTFE with (S)-analyte—have different three-dimensional structures and are energetically distinct.
-
This structural difference creates a different magnetic environment for the nuclei of the analyte in each complex.
-
Consequently, the enantiomers of the analyte, which are indistinguishable (isochronous) in a standard NMR spectrum, will exhibit separate, resolved signals (anisochronous) in the presence of the CSA. The same principle applies to the CSA's own signals.
For PFTFE, its ¹⁹F signal is monitored. When interacting with a chiral analyte, the single peak of the PFTFE may split into two, representing its association with each enantiomer of the analyte. The relative integration of these two signals directly corresponds to the enantiomeric ratio of the analyte.[15][16][17]
Caption: Principle of Chiral Recognition using PFTFE as a CSA.
Experimental Protocol for Acquiring a ¹⁹F NMR Spectrum of PFTFE
This section provides a standardized workflow for obtaining a high-resolution ¹⁹F NMR spectrum. Adherence to this protocol ensures data quality and reproducibility.
Workflow Overview:
Caption: Standardized workflow for ¹⁹F NMR spectroscopy.
Step-by-Step Methodology:
-
Solvent Selection:
-
Rationale: Deuterated solvents are essential in NMR to avoid overwhelming signals from solvent protons and to provide a deuterium signal for the spectrometer's field-frequency lock system, which stabilizes the magnetic field.[18][19]
-
Procedure: Select a deuterated solvent in which PFTFE and the analyte are fully soluble. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆. The choice can influence the degree of chemical shift separation in chiral analyses.[20][21]
-
-
Sample Preparation:
-
Analyte Concentration: Prepare a solution of PFTFE at a concentration of approximately 5-10 mg/mL. If using as a CSA, the analyte concentration should be similar, and the molar ratio may need to be optimized (typically 1:1 to 1:5 analyte to CSA).
-
Dissolution: Accurately weigh the compound(s) and dissolve in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal reference standard. While CFCl₃ is the primary standard, its volatility makes it impractical. A stable, inert fluorinated compound with a known chemical shift that does not overlap with the signals of interest, such as 3,5-bis(trifluoromethyl)bromobenzene, can be used.[22][23]
-
-
Instrument Setup and Calibration:
-
Transfer: Transfer the prepared solution to a clean, dry 5 mm NMR tube.
-
Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. Perform an automatic or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines and high resolution.[18]
-
-
Data Acquisition:
-
Experiment Type: Select a standard ¹⁹F pulse-acquire experiment, often with proton decoupling (¹⁹F{¹H}).
-
Key Parameters:
-
Spectral Width: Set a wide spectral width (e.g., -250 ppm to +50 ppm) to ensure all fluorine signals are captured. The CF₃ group of PFTFE is expected around -78 ppm, but other fluorinated species could be present.
-
Transmitter Offset: Center the frequency window around the expected chemical shift to optimize excitation.
-
Relaxation Delay (D1): Set a delay of 1-2 seconds between scans to allow for sufficient relaxation of the ¹⁹F nuclei. For accurate quantitative measurements (like ee determination), D1 should be at least 5 times the longest T₁ relaxation time of the signals being integrated.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16, 32, or more) to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Fourier Transform: The acquired free induction decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are purely absorptive. Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal reference standard to its known δ value. If no internal standard is used, external referencing or referencing to the solvent signal can be done, but this is less accurate.[23]
-
Integration: For quantitative analysis, integrate the area under the relevant peaks. The ratio of the integrals for the resolved diastereomeric complexes directly provides the enantiomeric ratio.
-
Conclusion
The ¹⁹F NMR chemical shift of this compound is a powerful and sensitive analytical parameter. Its characteristic resonance, typically observed around -78 ppm, is highly responsive to its molecular environment, including solvent, temperature, and intermolecular interactions. This sensitivity is expertly exploited in its application as a chiral solvating agent, enabling the straightforward and reliable determination of enantiomeric purity for a wide range of chiral analytes. By following rigorous experimental protocols, researchers can harness the full potential of ¹⁹F NMR and PFTFE to gain critical insights into molecular structure and stereochemistry, accelerating progress in drug discovery and synthetic chemistry.
References
- Vertex AI Search. 19F NMR Reference Standards.
- ResearchGate.
- Sigma-Aldrich.
- Slideshare. Nmr spectroscopy of fluorine 19.
- Scribd. 19f NMR Reference Standards 0.
- Merck Group.
- NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- Benchchem. This compound | 340-04-5.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.
- Canadian Science Publishing. A beginner's guide to 19F NMR and its role in drug screening.
- ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
- NIH.
- Alfa Chemistry.
- Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Reddit. Need help with a question about 13C and 19F NMR.
- Benchchem. A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
- University of Florida. Deuterated solvents - Center for Nuclear Magnetic Resonance Spectroscopy.
- ACS Publications.
- RSC Publishing. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients.
- ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- ResearchGate.
- PubMed. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- The Royal Society of Chemistry.
- Nature.
- ResearchGate. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy | Request PDF.
- NIH. A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines.
- Alfa Chemistry. 19F Coupling Constants Table - Organofluorine.
- NIH. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
- ResearchGate. Computational 19F NMR. 1.
- ICL. This compound.
- Steffen's Chemistry Pages. 19F chemical shifts.
- NIST. This compound.
- ResearchGate.
- SpectraBase. 2,2,2-Trifluoroethanol - Optional[19F NMR] - Chemical Shifts.
- PubMed.
- UCSB. 19F Chemical Shifts and Coupling Constants.
- UNIPI.
- NIH.
- Wikipedia. 2,2,2-Trifluoroethanol.
- PubMed.
- PubChem. (-)-2,2,2-Trifluoro-1-phenylethanol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. colorado.edu [colorado.edu]
- 11. scribd.com [scribd.com]
- 12. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. learning.sepscience.com [learning.sepscience.com]
- 23. pubs.acs.org [pubs.acs.org]
Foreword: A Structural Approach to Mass Spectral Interpretation
An In-depth Technical Guide to the Mass Spectrometry of 1-Phenyl-2,2,2-trifluoroethanol
Welcome to a detailed exploration of the mass spectrometric behavior of this compound (PTFE). As researchers and drug development professionals, our ability to unambiguously identify and characterize molecules is paramount. Mass spectrometry stands as one of our most powerful tools, yet its data is a language that must be learned. This guide is structured not as a rigid protocol, but as a logical journey into the analysis of a specific, functionally rich molecule. We will deconstruct PTFE's structure to predict its fragmentation, understand the causal relationships behind our experimental choices, and build a robust analytical framework. Our approach is grounded in the principle that a well-designed experiment is a self-validating system, providing data that is not only accurate but also defensible.
Core Molecular Properties and Analytical Significance
This compound (CAS No: 340-04-5) is a chiral alcohol of significant interest in synthetic chemistry, often used as a chiral solvent or precursor.[1][2] Its unique structure, combining a stable phenyl ring, a reactive hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group, presents a fascinating case for mass spectrometric analysis. Understanding its fragmentation is crucial for reaction monitoring, purity assessment, and metabolic studies.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃O | [3] |
| Average Molecular Weight | 176.14 g/mol | [4] |
| Monoisotopic Mass | 176.044899 g/mol | [4] |
Electron Ionization (EI) Mass Spectrometry: A Predictive Analysis
Electron Ionization (EI) is the workhorse for GC-MS applications, providing reproducible fragmentation patterns that serve as a molecular fingerprint. While a universally curated reference spectrum for PTFE is not publicly detailed, we can, from first principles and by analogy to similar structures, predict its fragmentation with high confidence. This predictive expertise is often required when encountering novel compounds or derivatives.
The core principle of EI-MS is that the energy imparted by electron bombardment is sufficient to not only ionize the molecule but also to induce specific bond cleavages.[5] The most favorable fragmentation pathways are those that lead to the most stable resulting cations and neutral radicals.[6]
The Molecular Ion (M⁺•)
Upon ionization, we first expect to see the molecular ion (M⁺•) at an m/z corresponding to the molecule's monoisotopic mass, approximately m/z 176 . For alcohols, the molecular ion peak can be weak or even absent due to the ease of fragmentation.[7][8] The presence of the stabilizing phenyl ring in PTFE, however, should increase the probability of observing the M⁺• peak compared to a simple aliphatic alcohol.
Primary Fragmentation Pathways
The structure of PTFE offers several distinct points of cleavage. The presence of the hydroxyl group, the phenyl ring (a benzylic position), and the C-C bond adjacent to the electron-withdrawing CF₃ group all dictate the fragmentation narrative.
Alpha cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is a classic and highly favored fragmentation pathway for alcohols.[7][8] For PTFE, this involves the cleavage of the bond between the phenyl-bearing carbon and the trifluoromethyl-bearing carbon.
-
Pathway A: Loss of the Trifluoromethyl Radical (•CF₃) : This is predicted to be a major fragmentation event. The cleavage results in the loss of a neutral trifluoromethyl radical (mass ≈ 69 u) and the formation of a resonance-stabilized oxonium ion.
-
M⁺• → [C₆H₅CHOH]⁺ + •CF₃
-
This yields a prominent peak at m/z 107 . The stability of this fragment is high due to resonance delocalization across the phenyl ring and the oxygen atom. This fragmentation is analogous to the M-15 (loss of •CH₃) peak seen in its non-fluorinated counterpart, 1-phenylethanol.[9]
-
The benzylic position is prone to cleavage, and the resulting ions can often rearrange to form highly stable structures like the tropylium cation.
-
Pathway B: Formation of the Phenyl Cation and Related Species :
-
Loss of the entire side chain (•CH(OH)CF₃, mass ≈ 101 u) can lead to the formation of the phenyl cation, [C₆H₅]⁺ , at m/z 77 .
-
A more complex rearrangement can lead to the formation of the highly stable tropylium cation, [C₇H₇]⁺ , at m/z 91 . This often involves rearrangements following the initial loss of a smaller fragment.
-
The elimination of small, stable neutral molecules is another common fragmentation route.
-
Pathway C: Dehydration (Loss of H₂O) : Alcohols frequently lose a molecule of water (mass ≈ 18 u), leading to an [M-18]⁺• peak.[8] For PTFE, this would appear at m/z 158 .
-
Pathway D: Loss of Hydrogen Fluoride (HF) : Fluorinated compounds can undergo the elimination of HF (mass ≈ 20 u). A combined loss of water and hydrogen fluoride has been noted for fluorotelomer alcohols.[10] This could result in a peak at m/z 156 ([M-HF]⁺•) or m/z 138 ([M-H₂O-HF]⁺•).
Predicted EI Mass Spectrum Summary
The table below summarizes the key fragments we predict to observe in the 70 eV EI mass spectrum of this compound. The relative intensity is a qualitative prediction based on established fragmentation principles.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Intensity |
| 176 | [C₈H₇F₃O]⁺• | Molecular Ion (M⁺•) | Low to Medium |
| 158 | [C₈H₅F₃]⁺• | [M-H₂O]⁺• | Low |
| 107 | [C₆H₅CHOH]⁺ | [M-CF₃]⁺ (α-cleavage) | High (likely Base Peak) |
| 91 | [C₇H₇]⁺ | Tropylium Cation (Rearrangement) | Medium |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Medium |
Visualizing the Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion of PTFE.
Caption: Predicted EI fragmentation pathways for this compound.
Soft Ionization Techniques: Chemical Ionization (CI)
For applications where preserving the molecular ion is critical for molecular weight confirmation, soft ionization techniques are indispensable. Chemical Ionization (CI) is a prime choice. In CI, a reagent gas (e.g., methane or ammonia) is ionized first, and these reagent ions then transfer a proton to the analyte molecule in a less energetic process.
For fluorinated alcohols, CI, particularly using atmospheric pressure chemical ionization (APCI), has been shown to be highly effective, typically producing a protonated molecule [M+H]⁺ as the base peak.[10] For PTFE, this would result in a strong signal at m/z 177 . This provides an unambiguous determination of the molecular weight, complementing the structural information derived from EI.
Experimental Protocols
A robust analytical method requires meticulous attention to detail. The following protocols are designed to ensure high-quality, reproducible data.
Protocol: GC-MS Analysis of PTFE
This protocol outlines a standard approach for analyzing PTFE using a gas chromatograph coupled to a mass spectrometer with an EI source.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the PTFE sample.
-
Dissolve in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate). Vortex until fully dissolved.
-
Perform serial dilutions as necessary to achieve a final concentration of approximately 10-50 µg/mL. The goal is to avoid detector saturation while achieving excellent signal-to-noise.
-
-
Instrumentation & Parameters:
-
Gas Chromatograph: Standard GC system.
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a suitable starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Inlet: Split/Splitless injector. Use a 10:1 split ratio for initial screening.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 220 °C. Causality Note: A lower inlet temperature is chosen to minimize the risk of on-column thermal degradation of the alcohol.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 2 minutes.
-
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. Causality Note: This is the standard energy used to generate reproducible spectra that are comparable to library databases.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300. This range comfortably covers the molecular ion and all predicted major fragments.
-
Solvent Delay: 3 minutes. Causality Note: This prevents the high concentration of solvent from entering and saturating the MS detector.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to PTFE.
-
Extract the mass spectrum from the apex of the peak.
-
Compare the observed fragments with the predicted pattern (m/z 107, 77, 91, 176).
-
Visualizing the Analytical Workflow
Caption: Standard operational workflow for the GC-MS analysis of PTFE.
Conclusion: An Integrated Analytical Strategy
The mass spectrometric analysis of this compound is a clear demonstration of how molecular structure dictates fragmentation behavior. The dominant fragmentation pathway is a predictable alpha-cleavage resulting in the loss of the trifluoromethyl radical to form a highly stable ion at m/z 107. By coupling this predictive understanding with robust GC-MS protocols and leveraging soft ionization techniques like CI for molecular weight confirmation, researchers can achieve a high-confidence characterization of this important chemical entity. This integrated approach, grounded in the principles of chemical causality and experimental integrity, is the hallmark of expert-level analytical science.
References
- Lopez-Hilfiker, F. D., et al. (2021). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. Environmental Science & Technology Letters.
- PFAS Central. (n.d.). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. Green Science Policy Institute.
- Portolés, T., et al. (2015). Gas chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization for fluorotelomer alcohols and perfluorinated sulfonamides determination. Journal of Chromatography A.
- Basiri, B., et al. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of the American Society for Mass Spectrometry.
- PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information.
- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.
- Giardini, A., et al. (2006). Monosolvation of R-1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization, and Fragmentation of Diastereomeric Complexes. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook.
- University of Arizona. (n.d.). Interpretation of mass spectra.
- Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide.
- ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube.
- Ball, H. A., et al. (1996). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... Applied and Environmental Microbiology.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization for fluorotelomer alcohols and perfluorinated sulfonamides determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Molecular Context of 1-Phenyl-2,2,2-trifluoroethanol
An In-depth Technical Guide to the FT-IR Spectroscopy of 1-Phenyl-2,2,2-trifluoroethanol
This compound (PTFE), a chiral fluorinated alcohol, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a phenyl ring, a secondary alcohol, and a highly electronegative trifluoromethyl group, imparts distinct chemical properties that are leveraged in asymmetric synthesis and as a specialized solvent.[1] The molecular formula is C₈H₇F₃O, with a molecular weight of approximately 176.14 g/mol .[2][3] Understanding the vibrational characteristics of this molecule through Fourier-Transform Infrared (FT-IR) spectroscopy is paramount for its identification, quality control, and for studying its molecular interactions.
This guide provides a detailed exploration of the FT-IR spectroscopy of PTFE, moving from foundational principles to practical experimental protocols and in-depth spectral interpretation. The narrative is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze and understand the vibrational fingerprint of this important compound.
Pillar 1: Theoretical Foundations of the PTFE Spectrum
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[4] The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the bond between them. In the case of PTFE, the spectrum is a composite of the vibrations of its distinct functional moieties: the hydroxyl group (-OH), the phenyl ring (C₆H₅-), the trifluoromethyl group (-CF₃), and the connecting aliphatic backbone.
The spectrum can be broadly divided into two key areas:
-
Functional Group Region (4000-1400 cm⁻¹): This region contains absorption bands from specific stretching vibrations (e.g., O-H, C-H, C=C) that are characteristic of particular functional groups.[4][5]
-
Fingerprint Region (<1400 cm⁻¹): This area is rich with complex vibrations, including bending modes and skeletal vibrations involving C-C, C-O, and C-F bonds. This region is unique to the molecule as a whole, serving as a molecular "fingerprint".
A critical feature of the PTFE molecule is the strong inductive effect of the trifluoromethyl group. As a potent electron-withdrawing group, it pulls electron density away from the rest of the molecule.[6][7] This effect shortens and strengthens adjacent bonds, leading to an increase in their vibrational frequency (a shift to a higher wavenumber). This is particularly relevant for the C-O and O-H bonds, influencing their characteristic absorption positions.
Pillar 2: A Self-Validating Experimental Protocol for FT-IR Analysis
The following protocol describes a robust and self-validating method for acquiring a high-quality FT-IR spectrum of liquid PTFE using an Attenuated Total Reflectance (ATR) accessory, a common and highly effective technique for liquid samples.
Experimental Workflow: From Sample to Spectrum
The diagram below outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for FT-IR analysis of PTFE using ATR.
Step-by-Step Methodology
-
Instrument Preparation:
-
Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 30 minutes.
-
Thoroughly clean the ATR crystal surface using a lint-free wipe dampened with a volatile solvent like isopropanol. Ensure the crystal is completely dry before proceeding. The integrity of the spectrum depends on a pristine crystal surface.
-
-
Background Acquisition (A Critical Step for Trustworthiness):
-
Configure the data acquisition parameters in the control software as detailed in Table 1.
-
Initiate a background scan. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical environment, which is then mathematically removed from the sample spectrum. A successful background scan is the first checkpoint in a self-validating system.
-
-
Sample Measurement:
-
Place a single drop of this compound liquid directly onto the center of the ATR crystal. Ensure the crystal is fully covered.
-
Initiate the sample scan. The instrument will co-add the specified number of scans to generate the final interferogram.
-
-
Data Processing:
-
The software will automatically perform a Fourier transform on the interferogram and ratio the resulting sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool to identify the precise wavenumber of all significant absorption bands.
-
Table 1: Recommended FT-IR Data Acquisition Parameters
| Parameter | Recommended Value | Rationale & Expertise |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region, ensuring capture of all fundamental vibrations from the functional group and fingerprint regions. |
| Resolution | 4 cm⁻¹ | Provides an excellent balance between resolving distinct peaks and maintaining a high signal-to-noise ratio (SNR) for a liquid sample. |
| Number of Scans | 32-64 | Sufficient scans are co-added to significantly improve the SNR, ensuring that weak signals are reliably detected above the noise floor. |
| Apodization | Happ-Genzel | A standard function that provides a good compromise between peak shape accuracy and low signal noise. |
| Detector | DTGS | A standard, robust detector suitable for routine mid-IR analysis. |
Pillar 3: Spectral Interpretation and Authoritative Grounding
The FT-IR spectrum of PTFE is a rich tapestry of information. The key to its interpretation lies in systematically assigning the observed absorption bands to the specific molecular vibrations within the molecule's structure.
Linking Molecular Structure to the FT-IR Spectrum
The following diagram illustrates the direct relationship between the functional groups of PTFE and their expected regions of absorption in the FT-IR spectrum.
Sources
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. azooptics.com [azooptics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Properties of 1-Phenyl-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-Phenyl-2,2,2-trifluoroethanol, a chiral aromatic alcohol, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, namely the trifluoromethyl group and the phenyl ring attached to a stereogenic center, impart a distinct combination of properties that make it a valuable building block in the synthesis of novel therapeutic agents and a versatile chiral solvating agent. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the hydroxyl proton, enhancing its hydrogen bonding capabilities and modulating its reactivity. This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development.
Molecular and Chemical Identity
This compound is a colorless liquid at room temperature. It is crucial to distinguish between the racemic mixture and its individual enantiomers, as their biological activities and applications can differ significantly.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonyms | (±)-1-Phenyl-2,2,2-trifluoroethanol, α-(Trifluoromethyl)benzyl alcohol | [3] |
| Molecular Formula | C₈H₇F₃O | [1] |
| Molecular Weight | 176.14 g/mol | [1] |
| CAS Number | 340-05-6 (racemate) | [3] |
| 10531-50-7 (R)-(-)-enantiomer | [2] | |
| 340-06-7 (S)-(+)-enantiomer | [1] | |
| InChI Key | VNOMEAQPOMDWSR-UHFFFAOYSA-N (racemate) | [1] |
Physicochemical Properties
The physical properties of this compound are pivotal for its handling, reaction setup, and purification. The following table summarizes its key physicochemical data.
| Property | Value | Conditions | Source |
| Appearance | Colorless liquid | Ambient | [4] |
| Boiling Point | 64-65 °C | 5 mm Hg | [3] |
| Melting Point | Not available for racemate; 20 °C for (R)-enantiomer | - | [2] |
| Density | 1.297 g/mL | 20 °C | [3] |
| Flash Point | 84 °C (183.2 °F) | Closed cup | [3] |
| Refractive Index (n_D) | 1.462 | 20 °C | [5] |
| pKa (predicted) | 11.91 ± 0.10 | - | N/A |
Acidity and pKa
Solubility Profile
This compound exhibits good solubility in a range of common organic solvents, a property that facilitates its use in various reaction media.
| Solvent | Solubility |
| Water | Miscible |
| Methanol | Soluble |
| Ethanol | Miscible |
| Acetone | Soluble |
| Chloroform | Soluble |
Its miscibility with water is noteworthy and can be attributed to its ability to form strong hydrogen bonds. While detailed quantitative solubility data in a broader range of solvents is not extensively documented, its general solubility in polar organic solvents can be inferred from its structure.
Spectroscopic Data
The structural elucidation and characterization of this compound and its derivatives rely heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the methine proton (CH-OH), and the hydroxyl proton. The methine proton typically appears as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the phenyl carbons, the methine carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, a doublet, due to coupling with the adjacent methine proton.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Strong absorption bands in the 1000-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 176. Common fragmentation patterns include the loss of a trifluoromethyl radical (•CF₃) to give a peak at m/z 107, and the formation of the tropylium ion at m/z 91, which is characteristic of benzyl compounds.[8][9]
Experimental Protocols
The following section outlines generalized experimental procedures for the determination of key physical properties.
Determination of Boiling Point (Reduced Pressure)
The causality behind choosing a reduced pressure distillation lies in the compound's relatively high boiling point at atmospheric pressure, which could lead to decomposition.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [2]* Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. [2]* Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the fundamental physical properties of this compound. A thorough understanding of these properties is essential for its effective and safe utilization in synthetic chemistry, drug discovery, and materials science. The unique combination of its chiral nature and the presence of the trifluoromethyl group will undoubtedly continue to make it a compound of significant interest for future research and innovation.
References
- PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol.
- PubChem. (-)-2,2,2-Trifluoro-1-phenylethanol.
- ResearchGate. Monosolvation of R-1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization, and Fragmentation of Diastereomeric Complexes. [Link]
- chemeurope.com. 2,2,2-Trifluoroethanol. [Link]
- Solubility of Things. 2,2,2-Trifluoroethanol. [Link]
- Wikipedia. 2,2,2-Trifluoroethanol. [Link]
- ResearchGate.
- Cheméo. Chemical Properties of this compound (CAS 340-04-5). [Link]
- RSC Publishing.
- PubMed. Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. [Link]
- SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]
- ChemRxiv. pKa Prediction in Non-Aqueous Solvents. [Link]
- MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
- YouTube.
- ResearchGate. The real component of the ¹H NMR-spectrum of 2,2,2-trifluoroethanol in... [Link]
- Chemistry LibreTexts.
- ACS Publications.
- Solvent Miscibility Table. [Link]
Sources
- 1. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 340-05-6 [chemicalbook.com]
- 4. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]
- 5. This compound (CAS 340-04-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Solubility of 1-Phenyl-2,2,2-trifluoroethanol in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Unique Solvent Properties of 1-Phenyl-2,2,2-trifluoroethanol
This compound (PhTFE), a colorless liquid at room temperature, is a fascinating molecule with significant potential in various scientific applications, including as a chiral solvating agent and in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, combining a phenyl ring, a hydroxyl group, and a trifluoromethyl group, imparts a distinct set of physicochemical properties that govern its behavior as a solvent and a solute. This guide provides an in-depth exploration of the solubility of PhTFE in common organic solvents, grounded in the fundamental principles of intermolecular forces and supported by practical experimental methodologies.
The presence of the trifluoromethyl group is a key determinant of PhTFE's characteristics. This strongly electron-withdrawing group enhances the reactivity and solubility of the molecule in various solvents.[2][3] Fluorinated alcohols, in general, are recognized for their potent hydrogen-bond-donating capacity, high polarity, and significant ionizing power, which allows them to dissolve a variety of polar reagents and stabilize charged intermediates.[4][5]
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of PhTFE is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃O | [6][7][8][9] |
| Molecular Weight | 176.14 g/mol | [6][7][9][10][11] |
| Appearance | Colorless liquid | [6][8][11] |
| Density | ~1.297 g/mL at 20°C | [6][7][11] |
| Boiling Point | 64-65°C at 5 mm Hg | [6][7] |
| Flash Point | ~84°C (184°F) | [6][8][11] |
Theoretical Framework for Solubility: A "Like Dissolves Like" Perspective with a Twist
The age-old axiom "like dissolves like" serves as a primary guide for predicting solubility. This principle is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. For a solution to form, the energy released from the formation of new solute-solvent interactions must be comparable to the energy required to overcome the existing solute-solute and solvent-solvent interactions.
The solubility of PhTFE is governed by a combination of factors:
-
Hydrogen Bonding: The hydroxyl (-OH) group in PhTFE is a potent hydrogen bond donor. The electron-withdrawing trifluoromethyl group significantly increases the acidity of the hydroxyl proton, making PhTFE an exceptional hydrogen bond donor.[5] This property suggests a high affinity for solvents that are strong hydrogen bond acceptors.
-
Polarity and Dipole-Dipole Interactions: The presence of the highly electronegative fluorine atoms and the oxygen atom creates a significant molecular dipole. This high polarity indicates that PhTFE will be more soluble in polar solvents that can engage in strong dipole-dipole interactions.
-
Van der Waals Forces (London Dispersion Forces): The phenyl group is nonpolar and interacts primarily through van der Waals forces. This aromatic moiety will favor interactions with nonpolar or moderately polar solvents that also have aromatic or alkyl components.
The trifluoromethyl group itself has a complex role. While it is highly polarizing, the fluorine atoms are poor hydrogen bond acceptors. This combination of a strong hydrogen-bond-donating hydroxyl group and a non-accepting fluorinated moiety gives PhTFE its unique solvent properties.
Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility of PhTFE | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | These solvents are strong hydrogen bond donors and acceptors, and are highly polar. The favorable hydrogen bonding and dipole-dipole interactions with PhTFE should lead to complete miscibility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Miscible | These solvents are polar and are good hydrogen bond acceptors. They can readily accept a hydrogen bond from the hydroxyl group of PhTFE, leading to strong solute-solvent interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are moderately polar and can act as hydrogen bond acceptors through their oxygen atoms. The interaction with PhTFE's hydroxyl group, combined with van der Waals interactions with the alkyl and phenyl groups, should result in miscibility. |
| Halogenated | Dichloromethane, Chloroform | Miscible | These solvents are moderately polar. While not strong hydrogen bond acceptors, their polarity and ability to engage in dipole-dipole interactions with PhTFE should lead to miscibility. |
| Aromatic | Toluene, Benzene | Soluble to Miscible | The phenyl group of PhTFE will have favorable van der Waals interactions with these aromatic solvents. The polar part of the PhTFE molecule may limit complete miscibility in all proportions, but high solubility is expected. |
| Nonpolar Alkanes | Hexane, Cyclohexane | Slightly Soluble to Immiscible | The large difference in polarity and the lack of favorable interactions between the polar head of PhTFE and the nonpolar alkane molecules will likely result in low solubility or immiscibility. |
Experimental Determination of Solubility and Miscibility: A Practical Guide
To obtain precise solubility data for this compound in specific organic solvents, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the miscibility of two liquids.
Objective
To determine the miscibility of this compound with a selection of organic solvents at room temperature.
Materials
-
This compound (PhTFE)
-
Test solvents (e.g., methanol, acetone, diethyl ether, dichloromethane, toluene, hexane)
-
Graduated cylinders or pipettes
-
Small, clear glass vials or test tubes with caps
-
Vortex mixer
Experimental Protocol
-
Preparation: Ensure all glassware is clean and dry to avoid contamination.
-
Solvent Addition: Into a series of labeled vials, add a fixed volume (e.g., 2 mL) of the chosen organic solvent.
-
PhTFE Titration:
-
Begin by adding a small, measured volume (e.g., 0.2 mL) of PhTFE to the first vial containing the solvent.
-
Cap the vial securely and vortex the mixture for 30 seconds to ensure thorough mixing.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: The solution remains a single, clear phase.
-
Immiscible: The solution becomes cloudy or separates into two distinct layers.[12]
-
-
-
Incremental Addition: If the mixture remains a single phase, continue adding PhTFE in small, measured increments (e.g., 0.2 mL), vortexing and observing after each addition.
-
Endpoint Determination: The point at which the solution becomes persistently cloudy or separates into two phases is the saturation point. Record the total volume of PhTFE added.
-
Repeat for a Range of Compositions: To confirm miscibility, it is also advisable to perform the experiment by adding the solvent to PhTFE. Prepare a vial with a fixed volume of PhTFE and titrate with the solvent.
-
Data Recording: Record your observations for each solvent, noting whether PhTFE is miscible, partially miscible, or immiscible.
Caption: Experimental workflow for determining the miscibility of PhTFE in organic solvents.
Conclusion: A Versatile Solvent with Predictable Behavior
This compound's unique molecular architecture, characterized by a strong hydrogen-bond-donating hydroxyl group, a polar trifluoromethyl group, and a nonpolar phenyl ring, results in a nuanced solubility profile. It is predicted to be miscible with a wide range of polar protic and aprotic organic solvents due to favorable hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be more limited. The provided experimental protocol offers a straightforward and reliable method for confirming these predictions and quantifying the solubility of PhTFE in solvents of interest for specific research and development applications. A thorough understanding of these solubility characteristics is paramount for the effective utilization of this versatile compound in the laboratory and in industrial processes.
References
- LookChem. (n.d.). Cas 3048-1-9, 4-(Trifluoromethyl)benzyl alcohol.
- Scribd. (n.d.). Liquid Miscibility Lab Guide.
- Wikipedia. (2024). Miscibility.
- LabSolutions. (n.d.). α-(Trifluoromethyl)benzyl Alcohol.
- University of Groningen. (2018). Fluorinated Alcohols' Effects on Lipid Bilayer Properties.
- Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g.
- ACS Publications. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions.
- NIST. (n.d.). This compound.
- PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-phenylethanol.
- Wikipedia. (2024). 2,2,2-Trifluoroethanol.
- PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol.
- PubMed. (2024). Hydrogen bonding in 2,2,2-trifluoroethanol.
- Solubility of Things. (n.d.). Benzyl alcohol.
- Wiley Online Library. (2020). Hydrogen bond design principles.
- ChemWhat. (n.d.). This compound CAS#: 340-04-5; ChemWhat Code: 39881.
- ResearchGate. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives.
- PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-phenylethanol.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Restek. (n.d.). Solvent Compatibility Chart for the Q-sep Bottle Top Solvent Dispenser.
- Sterlitech. (n.d.). Chemical Compatibility Chart.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. tuitiontube.com [tuitiontube.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Kamlet-Taft solvent parameters [stenutz.eu]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 340-05-6 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. (-)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemwhat.com [chemwhat.com]
- 12. Miscibility - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Conformational Analysis of 1-Phenyl-2,2,2-trifluoroethanol
Abstract
1-Phenyl-2,2,2-trifluoroethanol (PhTFE), a chiral fluorinated alcohol, serves as a vital structural motif in pharmaceutical science and as a versatile chiral solvating agent. Its chemical behavior, reactivity, and efficacy in these roles are intrinsically governed by its three-dimensional structure. The conformational landscape of PhTFE is a delicate interplay of steric hindrance, electrostatic interactions, and weak intramolecular forces, particularly hydrogen bonding. This technical guide provides a comprehensive analysis of the conformational preferences of PhTFE, synthesizing data from state-of-the-art experimental techniques and high-level computational chemistry. We will explore the causality behind the experimental choices, from gas-phase rotational spectroscopy to solution-phase NMR and IR methodologies, offering researchers and drug development professionals a holistic understanding of this critical molecule.
Introduction: The Structural Importance of PhTFE
The introduction of a trifluoromethyl (-CF₃) group into organic molecules can dramatically alter their physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity. In this compound, the juxtaposition of the bulky, electron-withdrawing -CF₃ group and the aromatic phenyl ring next to a chiral hydroxyl center creates a molecule of significant stereochemical interest. Understanding which three-dimensional arrangement, or conformation, is most stable is paramount for predicting its interactions in biological systems or as a chiral resolving agent.
The central question in the conformational analysis of PhTFE revolves around the rotation about the C1-C2 bond, which dictates the relative orientation of the hydroxyl, phenyl, and trifluoromethyl groups. The key conformers are typically described by the C(phenyl)-C1-C2-O dihedral angle, leading to potential gauche and anti (or trans) arrangements. The energetic balance between these forms is subtle and is critically influenced by the potential for an intramolecular hydrogen bond between the hydroxyl proton and a fluorine atom.
Theoretical Foundation: Computational Prediction of the Conformational Landscape
Prior to any experimental undertaking, a robust computational analysis provides the foundational map of the potential energy surface. This is not merely a predictive step; it is essential for guiding experimental design and interpreting the resulting data.
Methodology: Ab Initio and Density Functional Theory (DFT) Calculations
The goal of the computational approach is to locate all energy minima (stable conformers) and the transition states that connect them. For a molecule like PhTFE, a multi-level theoretical approach is warranted.
Protocol for Computational Analysis:
-
Initial Conformer Search: A broad, low-level conformational search is first performed to ensure no potential minima are overlooked. Tools like CREST are highly effective for this initial exploration.
-
Geometry Optimization and Frequency Calculations: The structures generated are then subjected to geometry optimization using a higher level of theory. Density Functional Theory (DFT) with dispersion corrections, such as B3LYP-D3BJ , and a triple-zeta basis set like def2-TZVP , offers a good balance of accuracy and computational cost for identifying stable minima. Harmonic frequency calculations are crucial at this stage to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies).
-
High-Accuracy Energy Refinement: To obtain more reliable relative energies, single-point energy calculations are performed on the DFT-optimized geometries using even more accurate methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods like CCSD(T).
-
Zero-Point Energy (ZPE) Correction: The raw electronic energies (ΔEe) are corrected for zero-point vibrational energy (ΔE₀) to provide a more accurate picture of conformer stability at 0 K.
Predicted Conformers of PhTFE
Computational studies consistently predict three potential energy minima for isolated PhTFE.[1][2][3] After applying ZPE corrections, two of these conformers are identified as stable:
-
Conformer I (gauche): This is the global minimum (most stable conformer). Its stability is attributed to a stabilizing intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl group (O-H···F).
-
Conformer II (trans/anti): This conformer lies slightly higher in energy. In this arrangement, the hydroxyl group is oriented away from the trifluoromethyl group, precluding the formation of the intramolecular hydrogen bond.
A third minimum is often located computationally, but it is typically found to be unstable after ZPE correction, meaning it is not a true conformer.[1] The energy barrier for conversion from the trans to the more stable gauche conformer is predicted to be very low.
Workflow for Conformational Prediction
Caption: Equilibrium between the stable gauche and higher-energy trans conformers.
Conclusion: An Integrated Structural Perspective
The conformational analysis of this compound reveals a clear and consistent picture validated across theoretical and experimental domains.
-
Dominant Conformer: The gauche conformer is unequivocally the most stable form of isolated PhTFE.
-
Key Stabilizing Force: Its stability is driven by a weak but conformation-defining intramolecular O-H···F hydrogen bond.
-
Methodological Synergy: High-level computational chemistry accurately predicts the conformational landscape, which is then definitively confirmed by high-resolution rotational spectroscopy. While specific data for PhTFE is not widely published, the principles of NMR and IR spectroscopy provide clear, verifiable hypotheses: a small ³JHF coupling constant and a red-shifted νOH band in non-polar solvents would further corroborate the dominance of the gauche structure in solution.
-
Environmental Sensitivity: The conformational equilibrium is highly sensitive to the molecular environment, with intermolecular interactions capable of stabilizing the otherwise elusive trans conformer.
For researchers in medicinal chemistry and materials science, this guide underscores the necessity of a multi-faceted approach to conformational analysis. The inherent preference of PhTFE for a hydrogen-bonded gauche structure is a fundamental property that will dictate its interactions, chiral recognition capabilities, and ultimately, its function.
References
- Zhao, Y., Jäger, W., & Xu, Y. (2018). Conformational Dynamics of this compound by Rotational Spectroscopy and Ab Initio Calculations. Journal of Molecular Spectroscopy, 351, 29-34.
- Pines, D., Keinan, S., Pines, E., & Hynes, J. T. (2015). Effect of Solvent Dielectric Constant and Acidity on the OH Vibration Frequency in Hydrogen-Bonded Complexes of Fluorinated Ethanols. The Journal of Physical Chemistry B, 119(30), 9876–9886.
- Yang, Y., Alshalalfeh, M., & Xu, Y. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. The Journal of Physical Chemistry A, 126(40), 7250–7260.
- Pines, D., Keinan, S., et al. (2015). Effect of Solvent Dielectric Constant and Acidity on the OH Vibration Frequency in Hydrogen-Bonded Complexes of Fluorinated Ethanols. ResearchGate.
- Thibaudeau, C., Plavec, J., & Chattopadhyaya, J. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H-C-C-F Torsion Angles. The Journal of Organic Chemistry, 63(15), 4967–4984.
- Yang, Y., Alshalalfeh, M., & Xu, Y. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. ACS Publications.
- Wikipedia. (n.d.). Karplus equation.
- Pines, D., Keinan, S., et al. (2015). Table 2 from Effect of Solvent Dielectric Constant and Acidity on the OH Vibration Frequency in Hydrogen-Bonded Complexes of Fluorinated Ethanols. Semantic Scholar.
- Grajeda, J., et al. (2004). Vicinal fluorine-fluorine coupling constants: Fourier analysis. The Journal of Chemical Physics, 121(13), 6268-76.
- University of Arizona. (n.d.). Coupling Constants and Structure: Vicinal Couplings.
- Mishra, S. K., & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 22(3), 423.
- Yang, Y., Alshalalfeh, M., & Xu, Y. (2024). Conformational adaptation and large amplitude motions of this compound with two water molecules: a rotational spectroscopic and ab initio investigation. Physical Chemistry Chemical Physics, 26(26), 18067-18075.
- Mishra, S. K., & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Semantic Scholar.
- Chmurny, G. N., & Joseph, J. T. (1984). Determination of >3>J>HF> and >4>J>HF> Karplus Relationships for the Ø and ѱ Angles of Peptides Using N-Fluoroamides as Models. Journal of the American Chemical Society, 106(6), 1690-1695.
- Vander Zwan, M. C., et al. (2022). 1H NMR Studies of Intramolecular OH/OH Hydrogen Bonds via Titratable Isotope Shifts. The Journal of Organic Chemistry, 87(3), 1732-1744.
- University of Calgary. (n.d.). IR: alcohols.
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.
- Yang, Y., Alshalalfeh, M., & Xu, Y. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. PubMed.
- Hansen, P. E. (2022). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 27(23), 8235.
- Ang, Z., & Pervushin, K. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. Frontiers in Molecular Biosciences, 8, 783733.
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195.
- Stolov, A. A., Herrebout, W. A., & van der Veken, B. J. (1999). Solvent effect on vibrational frequencies: cryosolution experiments and density functional calculations. Journal of Molecular Structure, 482-483, 195-199.
- Pines, D., Keinan, S., Kiefer, P. M., Hynes, J. T., & Pines, E. (2015). Solvent-induced O-H vibration red-shifts of oxygen-acids in hydrogen-bonded O-H···base complexes. The Journal of Physical Chemistry B, 119(3), 1146–1161.
- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
- AdiChemistry. (2024). Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Iowa State University. (n.d.). NMR Coupling Constants.
- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
- Kwan, E. E. (2012). Lecture 3: Coupling Constants.
- Mishra, S. K., & Suryaprakash, N. (2018). Fluoro group pivoting dual hydrogen bonding intramolecular bridge for fluorinated acenaphthenediol molecule in solution: NMR spectrometrical confirmation of simultaneous participation of F–C(sp 2 ) group to through-space-couplings with aromatic and hydroxy hydrogen atoms. Journal of Fluorine Chemistry, 212, 111-118.
Sources
An In-depth Technical Guide to the Crystal Structure of 1-Phenyl-2,2,2-trifluoroethanol: Synthesis, Analysis, and Implications for Drug Development
This guide provides a comprehensive technical overview of the crystal structure of 1-phenyl-2,2,2-trifluoroethanol, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, detailed crystallographic analysis, and the profound implications of its structural features for medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental choices and the structural nuances that drive its utility.
Introduction: The Significance of Fluorinated Chiral Alcohols
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] this compound stands as a prime example of a chiral fluorinated alcohol, serving as a valuable building block in the synthesis of complex pharmaceutical agents. Its rigid, well-defined three-dimensional structure, dictated by its crystal packing and intermolecular interactions, provides a foundational understanding for its application in asymmetric synthesis and as a chiral motif in bioactive compounds.
Synthesis of Enantiomerically Pure this compound
The preparation of enantiomerically pure this compound is most commonly achieved through the asymmetric reduction of its corresponding prochiral ketone, 2,2,2-trifluoroacetophenone. This transformation is a critical step, as the stereochemistry of the resulting alcohol is often paramount to its biological activity.
Experimental Protocol: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone
This protocol is a representative method for the asymmetric reduction of 2,2,2-trifluoroacetophenone using a chiral catalyst.
Materials:
-
2,2,2-Trifluoroacetophenone
-
Chiral lactam alcohol (as a precursor for the oxazaborolidine catalyst)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and stirring bar
-
Syringes and needles
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral lactam alcohol (0.1 equivalents) in anhydrous THF.
-
To this solution, add borane dimethyl sulfide complex (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture for 30 minutes to allow for the in-situ formation of the chiral oxazaborolidine catalyst.
-
Substrate Addition: In a separate flame-dried flask, dissolve 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF.
-
Reduction Reaction: Cool the substrate solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Slowly add the pre-formed catalyst solution to the substrate solution via cannula or syringe.
-
Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of methanol at 0 °C.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched this compound.
-
Characterization: Determine the yield and enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as borane reagents are sensitive to moisture and air.
-
Anhydrous Solvents: Water will react with the borane reagent, reducing the efficiency of the reaction.
-
Chiral Catalyst: The stereochemical outcome of the reaction is directed by the chirality of the oxazaborolidine catalyst, which creates a chiral environment around the ketone, favoring the approach of the hydride from one face.
-
Controlled Addition and Temperature: Slow addition and controlled temperature help to manage the exothermicity of the reaction and improve enantioselectivity.
Experimental Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of this compound.
The Crystal Structure of (-)-1-Phenyl-2,2,2-trifluoroethanol
The precise arrangement of molecules in the solid state is determined by X-ray crystallography. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material. The crystal structure of (-)-2,2,2-trifluoro-1-phenylethanol has been determined and its data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 604256.[2]
Crystallographic Data
| Parameter | Value |
| CCDC Deposition Number | 604256 |
| Empirical Formula | C₈H₇F₃O |
| Formula Weight | 176.14 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.86 |
| b (Å) | 7.99 |
| c (Å) | 16.89 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 790.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.48 |
Note: The crystallographic data presented here is based on the information linked to CCDC 604256.
Intermolecular Interactions and Crystal Packing
The crystal structure of this compound is stabilized by a network of hydrogen bonds. The hydroxyl group acts as a hydrogen bond donor, while the oxygen atom of a neighboring molecule can act as an acceptor. Furthermore, the fluorine atoms of the trifluoromethyl group can participate in weaker C-H···F hydrogen bonds, contributing to the overall stability of the crystal lattice.
The packing of the molecules in the crystal is influenced by a combination of these hydrogen bonds and van der Waals interactions between the phenyl rings. This intricate network of interactions leads to a well-ordered, three-dimensional structure.
Visualization of Intermolecular Interactions
Caption: A 2D representation of the key O-H···O hydrogen bond interaction.
Implications for Drug Development
The structural features of this compound have significant implications for its use in drug development.
-
Chiral Building Block: As a readily available chiral molecule, it serves as a valuable starting material or intermediate in the synthesis of more complex, biologically active compounds. The defined stereochemistry at the alcohol center can be transferred to new stereocenters in subsequent reactions.
-
Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the -CF3 group increases the acidity of the adjacent hydroxyl proton, which can influence its hydrogen bonding capabilities in biological systems.[3] This enhanced acidity can lead to stronger interactions with target proteins.
-
Metabolic Stability: The strong carbon-fluorine bonds in the -CF3 group make it resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life.[1]
-
Conformational Rigidity: The steric bulk of the phenyl and trifluoromethyl groups can restrict the conformational freedom of the molecule. This pre-organization can be advantageous in drug design, as it can lead to a lower entropic penalty upon binding to a receptor.
Conclusion
The crystal structure of this compound provides a fundamental understanding of its solid-state properties and informs its application in the development of new pharmaceuticals. The combination of a chiral center, a hydrogen-bonding hydroxyl group, and the influential trifluoromethyl group makes it a powerful tool in the arsenal of medicinal chemists. The detailed knowledge of its synthesis and three-dimensional structure, as outlined in this guide, empowers researchers to rationally design and synthesize novel drug candidates with improved efficacy and pharmacokinetic properties.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- PubChem. (-)-2,2,2-Trifluoro-1-phenylethanol.
- Funabiki, K., Ohtsuki, T., Ishihara, T., & Yamanaka, H. (2004). Practical asymmetric synthesis of α-hydroxy-β-trifluoromethylated ketones via the first example of the in situ generation of trifluoro-acetaldehyde and its successive asymmetric carbon−carbon bond formation reaction with chiral imines.
- Hoffmann, R. W. (2006). Alkoxy stabilization and synthetic utility of tetrahedral carbanions. Journal of the American Chemical Society, 128(1), 27-38. [Link]
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 1-Phenyl-2,2,2-trifluoroethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Balancing Utility and Prudence
1-Phenyl-2,2,2-trifluoroethanol (CAS No. 340-05-6) is a fluorinated aromatic alcohol of significant interest in modern organic synthesis and drug development. Its unique stereoelectronic properties make it a valuable chiral building block, a specialty solvent for promoting specific reactions, and a key intermediate in the synthesis of complex molecules. However, the same properties that make it chemically useful also necessitate a thorough understanding of its potential hazards. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this reagent, ensuring that its scientific utility can be harnessed without compromising laboratory safety. The protocols and recommendations herein are designed to be self-validating, grounded in authoritative data to protect both the researcher and the integrity of the experiment.
Section 1: Physicochemical Characteristics
Understanding the fundamental properties of a chemical is the bedrock of a robust safety assessment. These characteristics dictate its behavior in the laboratory environment, from its volatility to its potential for hazardous reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇F₃O | [1] |
| Molecular Weight | 176.14 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 64-65°C @ 5 mmHg 73-76°C @ 9 mmHg | [3][4] [2] |
| Density | ~1.3 g/mL | [2][3] |
| Flash Point | 84°C (183°F) | [2][3] |
| CAS Number | 340-05-6 (racemate) | [3][4] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) and presents several hazards that users must be acutely aware of. The primary hazards are irritation to the skin, eyes, and respiratory system.[3][5][6]
Hazard Statements:
-
H315 - Causes skin irritation: The lipophilic phenyl group combined with the polar alcohol can disrupt the lipid barrier of the skin, leading to irritation upon contact.[3][5][6]
-
H319 - Causes serious eye irritation: Direct contact with the eyes can cause significant irritation and potential damage.[3][5][6]
-
H335 - May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[3][5][6]
Toxicological Insights: While specific toxicological studies on this compound are not as extensive as for more common solvents, data on its structural analog, 2,2,2-trifluoroethanol (TFE), provides critical context. TFE is known to be metabolized in the liver to toxic aldehydes and acids.[7] It has shown toxicity to the reproductive system, blood, and brain in animal studies.[8] Given the structural similarity, it is prudent to handle this compound with the assumption of potential systemic toxicity upon significant exposure.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach involving engineering controls, administrative procedures, and appropriate PPE is essential for minimizing exposure.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[9] A fume hood is critical for preventing the accumulation of vapors in the breathing zone, directly addressing the respiratory irritation hazard.[9] All dispensing, handling, and reaction workups should be performed within the hood.
Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[10] For larger-scale operations (>50 mL) or procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable for incidental contact.[10] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Skin and Body Protection: A standard laboratory coat is required. For significant quantities, consider a chemically resistant apron. Ensure legs and feet are covered with long pants and closed-toe shoes.
Section 4: Safe Handling and Storage Procedures
Handling
-
Grounding: Although it has a relatively high flash point (84°C), take precautionary measures against static discharge when transferring large volumes.[11]
-
Inert Atmosphere: While stable under normal conditions, for high-purity applications or prolonged reactions at elevated temperatures, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
-
Additions and Transfers: Always add reagents slowly and in a controlled manner. When transferring the liquid, use a syringe or cannula for smaller volumes and a dropping funnel for larger volumes to minimize exposure.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5] The container must be kept tightly closed to prevent moisture absorption and vapor leakage.[5]
-
Incompatibilities: Keep segregated from strong oxidizing agents, bases, and metals.[9][11] Contact with strong bases can deprotonate the alcohol, and strong oxidizers can lead to uncontrolled reactions.
Section 5: Emergency Procedures
Preparation is key to mitigating the consequences of an accidental release or exposure. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][12] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Spill and Fire Response
The following decision tree provides a logical workflow for responding to a spill.
Caption: Emergency Response Decision Tree for Spills.
-
Spill Cleanup: For small spills, absorb the material with a non-combustible absorbent material like vermiculite, sand, or earth.[8] Collect the waste into a labeled, sealed container for hazardous waste disposal. Ventilate the area thoroughly.
-
Fire Fighting: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂) to extinguish flames.[5][8] Water spray can be used to cool containers exposed to fire.[8]
Section 6: Disposal Considerations
Chemical waste generators must comply with all local, regional, and national hazardous waste regulations.[9] this compound and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) must be disposed of as hazardous waste. Do not dispose of it down the drain. Collect in a properly labeled, sealed container and arrange for pickup by your institution's environmental health and safety (EH&S) department or a licensed waste disposal contractor.
Conclusion
This compound is a powerful tool in the synthetic chemist's arsenal. By approaching its use with a comprehensive understanding of its properties and a disciplined adherence to safety protocols, researchers can confidently and safely explore its full scientific potential. This guide serves as a foundation for building a culture of safety that protects the most valuable asset in any laboratory: its people.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 340-04-5).
- ChemBK. (n.d.). (S)-(+)-1-PHENYL-2,2,2-TRIFLUOROETHANOL Physico-chemical Properties.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information.
- ScienceLab.com. (2005). Material Safety Data Sheet: 2,2,2-Trifluoroethanol.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol.
- DC Fine Chemicals. (2024). Safety Data Sheet: 2,2,2-Trifluoroethanol.
- WEEL. (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL: 2,2,2-TRIFLUOROETHANOL (TFE).
- MCR Safety. (2023). Understanding Solvents and PPE for Chemical Safety.
- Fraser, G. L., & Sipes, I. G. (1980). Mechanism of toxicity of 2,2,2-trifluoroethanol in rats. Toxicology and Applied Pharmacology, 54(2), 247-254.
- Fraser, G. L., & Sipes, I. G. (1980). Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol. Toxicology and Applied Pharmacology, 54(2), 239-246.
Sources
- 1. This compound [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | 340-05-6 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. (-)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 9. fishersci.com [fishersci.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
A Technical Guide to 1-Phenyl-2,2,2-trifluoroethanol for Researchers and Drug Development Professionals
Introduction: The Significance of 1-Phenyl-2,2,2-trifluoroethanol
This compound (CAS No. 340-04-5 for the racemate) is a fluorinated organic compound characterized by a phenyl group and a trifluoromethyl group attached to an ethanol backbone.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group imparts unique chemical properties, including increased acidity of the hydroxyl proton compared to its non-fluorinated analog, 1-phenylethanol. This property, along with its chiral nature, makes it a valuable intermediate and building block in the synthesis of a wide range of biologically active molecules and fine chemicals.
The enantiomers of this compound, (R)-(-)-1-Phenyl-2,2,2-trifluoroethanol (CAS No. 10531-50-7) and (S)-(+)-1-Phenyl-2,2,2-trifluoroethanol, are particularly sought after for their role in asymmetric synthesis.[3] The ability to introduce a specific stereocenter is paramount in drug development, as the therapeutic efficacy and safety of a drug are often dependent on its stereochemistry.
Commercial Sourcing of this compound: A Comparative Overview
A multitude of chemical suppliers offer this compound in racemic and enantiomerically pure forms. The selection of a supplier is a critical decision for researchers and drug development professionals, contingent on factors such as purity, scale, cost, and the availability of comprehensive analytical data. Below is a comparative table of prominent commercial suppliers.
| Supplier | Product Name(s) | Purity/Grades Offered | Available Quantities |
| Sigma-Aldrich (Merck) | This compound, (R)-(-)-1-Phenyl-2,2,2-trifluoroethanol, (S)-(+)-1-Phenyl-2,2,2-trifluoroethanol | ≥98%, ≥99% ee | Grams to Kilograms |
| Thermo Fisher Scientific (Alfa Aesar) | This compound, (R)-1-Phenyl-2,2,2-trifluoroethanol, (S)-1-Phenyl-2,2,2-trifluoroethanol | 98%, 99% ee | Grams to Kilograms |
| TCI (Tokyo Chemical Industry) | This compound, (R)-1-Phenyl-2,2,2-trifluoroethanol, (S)-1-Phenyl-2,2,2-trifluoroethanol | >98.0% (GC), >99.0% ee (HPLC) | Grams to Kilograms |
| Oakwood Products, Inc. | This compound | 95%, 98% | 1g, 5g, 25g, 100g[4][5] |
| Benchchem | This compound | Research Grade | Inquire for quantities[1] |
| Appchem | This compound | Inquire for purity | Inquire for quantities[6] |
| ChemicalBook | This compound | 98%, 99%+ HPLC | Kilograms[7] |
Synthesis and Manufacturing Insights
The industrial synthesis of this compound typically involves the introduction of a trifluoromethyl group to a phenyl-containing precursor.[1] One common method is the reaction of benzaldehyde with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent), followed by reduction of the resulting ketone.[1] Enantioselective reduction of the intermediate trifluoromethyl ketone is a key step in producing the enantiomerically pure forms of the alcohol. This can be achieved using chiral reducing agents or through biocatalysis.
Core Applications in Research and Drug Development
The utility of this compound and its enantiomers spans various aspects of organic synthesis and medicinal chemistry.
Chiral Building Block in Pharmaceutical Synthesis
The enantiomers of this compound serve as valuable chiral synthons for the preparation of complex drug molecules. The trifluoromethyl group can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target.[8] The incorporation of this moiety is a well-established strategy in modern drug design.[8]
Asymmetric Synthesis and Catalysis
The chiral nature of this compound allows for its use as a chiral auxiliary or ligand in asymmetric catalysis. These applications are pivotal in controlling the stereochemical outcome of chemical reactions, a fundamental aspect of synthesizing single-enantiomer drugs.
Specialized Solvent Properties
Due to its polar and non-protic nature, 2,2,2-trifluoroethanol (TFE), a related compound, is employed as a specialized solvent that can influence reaction pathways and selectivity.[9][10] While this compound is not primarily used as a solvent, its structural similarity suggests its potential to influence reaction environments in specific contexts. For instance, TFE has been shown to control the epimerization of certain compounds during purification.[11]
Quality Control and Analytical Methodologies
Ensuring the chemical and enantiomeric purity of this compound is crucial for its application in research and drug development. A combination of analytical techniques is employed for comprehensive quality control.
Spectroscopic and Chromatographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and assess for impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to determine the purity of the compound and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the chiral forms of this compound.[12][13][14]
Workflow for Chiral Purity Determination by HPLC
Caption: Workflow for determining the enantiomeric purity of this compound using chiral HPLC.
Protocol: Chiral HPLC Separation of this compound Enantiomers
This protocol provides a starting point for the chiral separation of this compound enantiomers. Optimization may be required based on the specific column and HPLC system used.
1. Materials and Reagents:
-
Racemic this compound
-
(R)- and (S)-1-Phenyl-2,2,2-trifluoroethanol standards
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: n-Hexane:Isopropanol (99:1, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare individual stock solutions of the (R)- and (S)-enantiomer standards at the same concentration.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic mixture to determine the retention times of the two enantiomers.
-
Inject the individual (R)- and (S)-enantiomer standards to identify the elution order.
-
Inject the sample of unknown enantiomeric composition.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Safety, Handling, and Storage
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[15][16][17]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[17]
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing vapors or mist.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound stands as a cornerstone chiral building block for chemists engaged in pharmaceutical research and development. Its unique electronic and steric properties, conferred by the trifluoromethyl group, offer significant advantages in the design of novel therapeutics. A thorough understanding of its commercial availability, synthesis, and analytical characterization is essential for its effective and reliable application in the laboratory and beyond. This guide serves as a foundational resource to empower researchers in leveraging the full potential of this versatile molecule.
References
- Neta Scientific. (n.d.). Oakwood this compound 98% Purity, 1g.
- Oakwood Chemical. (n.d.). This compound.
- Appchem. (n.d.). This compound | 340-05-6 | C8H7F3O.
- PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-phenylethanol.
- IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES 1,2=ETHANEDIOL AND 2,2,2-TRIFLUOROETHANOL.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 705–723. [Link]
- Wikipedia. (2023, December 1). 2,2,2-Trifluoroethanol.
- Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- NIST. (n.d.). This compound.
- Gimenez, D., Dose, A., Robson, N. L., Sandford, G., Cobb, S. L., & Coxon, C. R. (2017). 2,2,2-Trifluoroethanol as a tool to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry, 15(18), 4081–4085. [Link]
- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- NIH. (2008). Microfluidics for Drug Discovery and Development: From Target Selection to Product Lifecycle Management.
- Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications.
- ResearchGate. (2025). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. (-)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. netascientific.com [netascientific.com]
- 5. This compound [oakwoodchemical.com]
- 6. appchemical.com [appchemical.com]
- 7. This compound | 340-05-6 [chemicalbook.com]
- 8. jelsciences.com [jelsciences.com]
- 9. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. fishersci.com [fishersci.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. fluorochem.co.uk [fluorochem.co.uk]
Methodological & Application
Application Notes and Protocols: 1-Phenyl-2,2,2-trifluoroethanol as a Chiral Solvating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality and the Power of NMR
In the realm of pharmaceutical development and asymmetric synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the safety and efficacy of drug candidates.[1] Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a chiral solvating agent (CSA), offers a powerful and non-destructive method for quantifying enantiomeric ratios.[2][3][4]
Unlike chiral derivatizing agents, which require the formation of covalent bonds and subsequent purification, CSAs operate through the formation of transient, non-covalent diastereomeric complexes with the enantiomers of an analyte.[1][2] This association leads to a subtle but measurable difference in the chemical environment of the enantiomers, resulting in the splitting of otherwise overlapping signals in the NMR spectrum. The relative integration of these now distinct signals provides a direct measure of the enantiomeric excess.
1-Phenyl-2,2,2-trifluoroethanol: A Versatile Chiral Solvating Agent
This compound (often abbreviated as TFPE) is a highly effective chiral solvating agent.[5] Its utility stems from a combination of structural features that facilitate chiral recognition. The molecule possesses an acidic hydroxyl group capable of hydrogen bonding, a phenyl ring that can engage in π-π stacking interactions, and a trifluoromethyl group that provides steric bulk and can participate in dipole-dipole interactions.[6] This combination of interaction points allows for the formation of transient diastereomeric complexes with a wide range of chiral analytes, including alcohols, amines, carboxylic acids, and sulfoxides.
A related and well-known CSA is 2,2,2-trifluoro-1-(9-anthryl)ethanol, commonly referred to as Pirkle's alcohol.[5][7] Pirkle's alcohol operates on similar principles but features a larger aromatic system (anthracene instead of a phenyl group), which can lead to stronger π-π interactions and potentially larger chemical shift differences.[8][9] The choice between this compound and Pirkle's alcohol often depends on the specific analyte and the desired degree of spectral separation.
The Mechanism of Chiral Recognition
The fundamental principle behind the enantiodiscrimination of this compound lies in the formation of short-lived diastereomeric solvates with the analyte's enantiomers.[7] For chiral recognition to occur, a minimum of three points of interaction between the CSA and the analyte is generally required, with at least one of these interactions being stereochemically dependent.[8][9]
In the case of this compound, these interactions typically involve:
-
Hydrogen Bonding: The acidic hydroxyl group of the CSA can act as a hydrogen bond donor to a basic site on the analyte (e.g., the oxygen of a carboxyl group or the nitrogen of an amine).
-
π-π Stacking: The phenyl ring of the CSA can interact with an aromatic or other π-rich system on the analyte.
-
Steric/Dipole Interactions: The bulky and electron-withdrawing trifluoromethyl group creates a specific steric environment and can engage in dipole-dipole interactions.
The differential spatial arrangement of these interactions for each enantiomer of the analyte leads to the formation of diastereomeric complexes with slightly different energies and geometries.[2] This, in turn, results in a variation in the magnetic shielding experienced by the nuclei of the analyte's enantiomers, causing their corresponding NMR signals to appear at different chemical shifts.
Visualization of Chiral Recognition
Caption: Diagram of the multi-point interaction model between a chiral solvating agent and a chiral analyte.
Experimental Protocol: Determination of Enantiomeric Excess using ¹H NMR
This protocol outlines the general steps for determining the enantiomeric excess of a chiral analyte using this compound as a chiral solvating agent.
Materials:
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Chiral analyte of interest
-
(R)- or (S)-1-Phenyl-2,2,2-trifluoroethanol
-
Volumetric flasks and micropipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral analyte and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Rationale: The choice of solvent is crucial as it can influence the strength of the interactions between the CSA and the analyte. Apolar solvents like chloroform-d or benzene-d₆ are often preferred as they minimize competition for hydrogen bonding sites.[10]
-
-
Acquisition of Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Rationale: This spectrum serves as a reference to identify the chemical shifts of the analyte's protons before the addition of the CSA.
-
-
Addition of the Chiral Solvating Agent:
-
Add a specific molar equivalent of this compound to the NMR tube containing the analyte solution. A good starting point is to use 1 to 2 equivalents of the CSA.
-
Rationale: The optimal ratio of CSA to analyte may need to be determined empirically. Too little CSA may not result in sufficient signal separation, while an excess can lead to line broadening and complicate the spectrum.
-
-
Acquisition of the Spectrum with the CSA:
-
Thoroughly mix the solution in the NMR tube and acquire another ¹H NMR spectrum.
-
Rationale: It is important to ensure a homogeneous solution to obtain sharp and well-resolved signals.
-
-
Data Analysis and Quantification:
-
Identify a well-resolved proton signal of the analyte that has split into two separate peaks upon the addition of the CSA. Protons close to the stereocenter are often the most affected.
-
Integrate the areas of the two resolved peaks. The ratio of these integrals directly corresponds to the ratio of the two enantiomers in the sample.[11]
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100
-
-
Workflow for ee% Determination by NMR
Caption: Logical workflow for the determination of enantiomeric excess using NMR spectroscopy with a chiral solvating agent.
Data Interpretation and Best Practices
| Analyte Class | Typical Protons to Monitor | Expected Chemical Shift Difference (Δδ) | Notes |
| Alcohols | Carbinol proton (adjacent to OH) | 0.01 - 0.1 ppm | The hydroxyl proton itself may be too broad for accurate integration. |
| Amines | Protons alpha to the nitrogen | 0.01 - 0.08 ppm | The amine protons may undergo exchange and are generally not suitable for integration. |
| Carboxylic Acids | Protons alpha to the carboxyl group | 0.02 - 0.15 ppm | The acidic proton of the carboxyl group is not typically observed or used for quantification. |
| Sulfoxides | Protons alpha to the sulfoxide | 0.01 - 0.05 ppm | The magnitude of the shift difference can be sensitive to the steric environment around the sulfur atom. |
Troubleshooting and Optimization:
-
Poor Resolution: If the signals of the two enantiomers are not well-resolved, try increasing the molar ratio of the CSA to the analyte. Changing the solvent to one with a different polarity or aromatic character (e.g., from CDCl₃ to C₆D₆) can also significantly affect the chemical shift differences.
-
Signal Overlap: If the analyte signals of interest overlap with the signals of the CSA, using a perdeuterated version of the CSA can simplify the spectrum.[10]
-
Broad Peaks: Broadening of the NMR signals can occur at lower temperatures or with very high concentrations of the CSA. Acquiring the spectrum at a slightly elevated temperature (e.g., 298 K to 313 K) can sometimes sharpen the signals.
-
Absolute Configuration: While this method is excellent for determining enantiomeric excess, assigning the absolute configuration of the enantiomers typically requires an independently verified enantiopure standard for comparison.
Safety Considerations
This compound and the deuterated solvents used in NMR are hazardous chemicals. Always handle these substances in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12][13][14][15]
Conclusion
The use of this compound as a chiral solvating agent in NMR spectroscopy provides a rapid, reliable, and non-destructive method for the determination of enantiomeric excess.[4] By understanding the principles of chiral recognition and following a systematic experimental protocol, researchers in drug development and synthetic chemistry can effectively utilize this technique to assess the stereochemical purity of their compounds, a critical aspect of modern chemical and pharmaceutical research.
References
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (n.d.). National Institutes of Health.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2018). ScienceDirect.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (n.d.). ResearchGate.
- Determination of Enantiomeric Excess of 1-Phenyl-2-pentanol. (n.d.). Benchchem.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (n.d.). PubMed Central.
- Chiral NMR solvating additives for differentiation of enantiomers. (n.d.). Semantic Scholar.
- Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. (n.d.). CORE.
- Pirkle's alcohol. (n.d.). Wikipedia.
- This compound | 340-05-6. (n.d.). ChemicalBook.
- Chiral solvating agents: a) 2,2,2-trifluoro-1-phenylethanol and b)... (n.d.). ResearchGate.
- (A) Schematic illustrating the three-point "Pirkle Rule" required for... (n.d.). ResearchGate.
- Donor-Acceptor (Pirkle)-type CSPs. (2022). Chiralpedia.
- SAFETY DATA SHEET. (2014). Fisher Scientific.
- Determination of enantiomeric excess. (n.d.). Unknown Source.
- This compound(340-04-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. (n.d.). ACS Publications.
- Monosolvation of R-1-phenyl-2,2,2-trifluoroethanol with amines: configurational effects on the excitation, ionization, and fragmentation of diastereomeric complexes. (2007). PubMed.
- SAFETY DATA SHEET. (2014). Fisher Scientific.
- material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
- Safety Data Sheet. (n.d.). DC Fine Chemicals.
- NMR Chiral solvating agents. (n.d.). ResearchGate.
- Monosolvation of R -1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization, and Fragmentation of Diastereomeric Complexes. (n.d.). ResearchGate.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Institutes of Health.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Unknown Source.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed.
- Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. (2022). PubMed.
- Conformational Dynamics of this compound by Rotational Spectroscopy and Ab Initio Calculations | Request PDF. (n.d.). ResearchGate.
- An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
- The use of perdeuterio 2,2,2,-trifluoro-1-(9-Anthryl) ethanol as chiral solvating agent. Chiral induction observed on 1H and 13 C NMR. (n.d.). ResearchGate.
Sources
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of enantiomeric excess [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Monosolvation of R-1-phenyl-2,2,2-trifluoroethanol with amines: configurational effects on the excitation, ionization, and fragmentation of diastereomeric complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
Application Note: A Practical Guide to Enantiomeric Excess Determination Using 1-Phenyl-2,2,2-trifluoroethanol (Pirkle's Alcohol) by NMR Spectroscopy
Introduction
In the landscape of modern chemistry, particularly within pharmaceutical development and asymmetric synthesis, the ability to accurately determine the enantiomeric purity of a chiral compound is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate stringent quality control and precise analytical methods. While chiral chromatography stands as a cornerstone technique, Nuclear Magnetic Resonance (NMR) spectroscopy, augmented with Chiral Solvating Agents (CSAs), offers a rapid, non-destructive, and highly informative alternative.[1] Among the arsenal of CSAs, (S)-(+)- or (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol, has emerged as a remarkably versatile and effective reagent.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of Pirkle's alcohol for the determination of enantiomeric excess (ee). We will delve into the underlying mechanism of chiral recognition, provide a detailed experimental protocol, and discuss data analysis and interpretation, all grounded in established scientific principles.
The Principle: From Enantiomers to Diastereomeric Complexes
Enantiomers, being mirror images, are isochronous in an achiral environment, meaning they are indistinguishable by NMR and produce identical spectra. The core strategy of the CSA method is to intentionally create a chiral environment within the NMR tube, thereby breaking this symmetry.[3][4][5]
Pirkle's alcohol, being an enantiomerically pure compound, interacts with a racemic or enantioenriched analyte through a series of rapid, reversible, non-covalent interactions. These interactions, driven by hydrogen bonding (between the alcohol of the CSA and a Lewis basic site on the analyte), π-π stacking (involving the large, electron-rich anthracene ring of the CSA and any aromatic moieties on the analyte), and dipole-dipole forces, lead to the formation of transient diastereomeric solvates.[6]
Since diastereomers have different physical properties, the nuclei of the analyte in the (R)-analyte•(S)-CSA complex exist in a different average magnetic environment compared to those in the (S)-analyte•(S)-CSA complex. This magnetic non-equivalence lifts the isochronicity of the enantiomers, resulting in the splitting of a single NMR signal into two distinct resonances.[6] The relative areas of these two signals, determined by integration, directly correspond to the ratio of the enantiomers in the sample, allowing for a straightforward calculation of enantiomeric excess.[3]
Figure 1: Mechanism of Chiral Recognition.
Protocol: Enantiomeric Excess Determination
This section provides a step-by-step methodology for using Pirkle's alcohol as a chiral solvating agent.
1. Materials and Reagents
-
Chiral analyte of interest (e.g., alcohol, amine, sulfoxide, carboxylic acid).
-
Enantiomerically pure (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).
-
High-purity deuterated solvent (e.g., CDCl₃, Benzene-d₆). Benzene-d₆ is often preferred as its aromatic nature can enhance the π-π interactions critical for discrimination.
-
High-precision NMR tubes.
-
Standard laboratory glassware (vials, pipettes) and balance.
2. Experimental Workflow
Figure 2: Step-by-step experimental workflow.
3. Detailed Procedure
-
Step 1: Analyte Preparation: Accurately weigh approximately 5-10 mg of the chiral analyte into a clean, dry vial. Dissolve the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Step 2: Initial NMR Spectrum: Transfer the solution to an NMR tube and acquire a standard ¹H NMR spectrum. This reference spectrum is crucial for identifying a clean, well-resolved proton signal, preferably a singlet or a simple multiplet, that is likely to show separation.
-
Step 3: Addition of Pirkle's Alcohol: To the same NMR tube, add the enantiomerically pure Pirkle's alcohol. A molar excess of the CSA is generally required to shift the equilibrium towards the formation of the diastereomeric complexes. Start with 1.5-2.0 equivalents and increase if necessary. Causality Note: Using an excess of the CSA maximizes the concentration of the analyte-CSA complexes, which are the species that exhibit the chemical shift non-equivalence.
-
Step 4: Final NMR Acquisition: Gently mix the solution and acquire another ¹H NMR spectrum on a spectrometer (≥400 MHz recommended for better resolution). Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio, which is critical for accurate integration.
-
Step 5: Data Processing: Process the resulting spectrum with careful phasing and baseline correction. Identify the target analyte signal, which should now be split into two separate peaks.
-
Step 6: Integration and Calculation: Accurately integrate the two diastereotopic signals, designated I₁ and I₂. The enantiomeric excess is calculated using the formula:
ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] x 100
Data Interpretation and Best Practices
The success of this method hinges on achieving baseline resolution of the diastereotopic signals. The magnitude of the chemical shift difference (Δδ) is dependent on several factors, including the structure of the analyte, the solvent, the temperature, and the concentration of the CSA.
| Parameter | Recommended Practice & Rationale |
| Analyte Selection | Works well for compounds with Lewis basic sites (e.g., -OH, -NH₂, C=O, S=O) and/or aromatic rings. These features promote the necessary interactions with Pirkle's alcohol. |
| CSA:Analyte Ratio | Typically 1.5 to 5 equivalents of CSA. Start low and titrate upwards. A higher ratio increases complexation but can lead to broad signals or obscure analyte peaks. |
| Solvent Choice | Benzene-d₆ or CDCl₃ are common. Aromatic solvents can enhance π-stacking, potentially leading to larger Δδ values. The optimal solvent is analyte-dependent. |
| Temperature | Most experiments are run at ambient temperature. Lowering the temperature can sometimes improve resolution by slowing the exchange rate between complexed and uncomplexed species, but may also cause peak broadening. |
| Magnetic Field | Higher field strengths (≥400 MHz) are advantageous as the chemical shift difference (Δδ in ppm) translates to a larger separation in Hertz (Hz), improving resolution. |
Troubleshooting
-
No Signal Splitting:
-
Increase the concentration of Pirkle's alcohol.
-
Change the solvent (e.g., from CDCl₃ to Benzene-d₆).
-
Ensure the analyte is indeed chiral and not a racemic mixture that is perfectly 50:50 (which would give two peaks of equal area).
-
-
Poor Resolution:
-
Use a higher field NMR spectrometer.
-
Try a different solvent or adjust the temperature.
-
Ensure the sample is free of particulate matter and properly shimmed.
-
Conclusion
The use of 1-Phenyl-2,2,2-trifluoroethanol as a chiral solvating agent provides a powerful, efficient, and non-destructive method for determining enantiomeric excess by NMR spectroscopy.[6][7] Its simplicity of execution—merely mixing the analyte and the CSA—combined with its broad applicability makes it an invaluable tool in the modern chemistry laboratory.[4][5] By understanding the principles of diastereomeric complex formation and following a systematic protocol, researchers can reliably obtain accurate and crucial data on the enantiopurity of their chiral compounds.
References
- NMR determination of enantiomeric excess - ResearchGate. (n.d.). ResearchGate.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Pirkle's alcohol - Wikipedia. (2023, November 13). Wikipedia.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (2022, September 8). University of Pisa.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. (2022, September 8). American Chemical Society Publications.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016, April 20). American Chemical Society Publications.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents - ScienceDirect. (n.d.). ScienceDirect.
- Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral. (n.d.). ACS Publications.
Sources
Application Notes and Protocols: 1-Phenyl-2,2,2-trifluoroethanol in Asymmetric Synthesis
These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals on the multifaceted applications of 1-Phenyl-2,2,2-trifluoroethanol (PhTFE) in the field of asymmetric synthesis. This document provides not only an overview of the core concepts but also detailed, actionable protocols for its use as a chiral auxiliary, a chiral solvent, and in mechanistic studies.
Introduction: The Unique Profile of this compound
This compound (PhTFE) is a chiral fluorinated alcohol that has garnered significant interest in stereoselective synthesis.[1] Its structure, featuring a stereogenic center directly attached to both a sterically demanding phenyl group and a highly electronegative trifluoromethyl group, imparts a unique combination of steric and electronic properties.[1] The trifluoromethyl group enhances the alcohol's acidity and hydrogen-bond donating capability compared to its non-fluorinated analog, 1-phenylethanol.[2] These characteristics make PhTFE a versatile tool in the chemist's arsenal for inducing chirality.
This guide explores the practical applications of PhTFE, moving from its role as a covalently-bound chiral director to its more subtle, yet powerful, influence as a chiral medium.
Application I: PhTFE as a Precursor to Chiral Catalysts for Asymmetric Reduction
One of the most powerful applications of chiral amino alcohols is in the formation of oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones, a methodology pioneered by Corey, Bakshi, and Shibata (CBS).[1][3] While PhTFE is a chiral alcohol, not an amino alcohol, it can be employed in a similar fashion to generate a chiral oxazaborolidine-type catalyst in situ with borane. The resulting catalyst can then mediate the highly enantioselective reduction of a wide range of ketones.
Causality of Stereochemical Control
The underlying principle of this application is the formation of a chiral Lewis acid catalyst that coordinates to both the borane reducing agent and the ketone substrate. This ternary complex adopts a rigid, chair-like transition state that favors hydride delivery to one face of the ketone, thus dictating the stereochemistry of the resulting alcohol. The bulky phenyl group and the electron-withdrawing trifluoromethyl group of the PhTFE-derived catalyst play crucial roles in creating a well-defined chiral pocket to maximize enantioselectivity.
Experimental Protocol: In Situ Generation of a PhTFE-Borane Catalyst for the Asymmetric Reduction of Acetophenone
This protocol details the enantioselective reduction of acetophenone to (R)-1-phenylethanol using a catalyst generated in situ from (R)-1-Phenyl-2,2,2-trifluoroethanol and borane.
Materials:
-
(R)-1-Phenyl-2,2,2-trifluoroethanol ((R)-PhTFE)
-
Borane-dimethyl sulfide complex (BMS, ~10 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, flame-dried under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-PhTFE (17.6 mg, 0.1 mmol, 10 mol%) and anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath. Slowly add BMS (0.1 mL, 1.0 mmol, 1.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. During this time, hydrogen gas will evolve as the catalyst forms.
-
Ketone Reduction: To the freshly prepared catalyst solution at 0 °C, add a solution of acetophenone (120.1 mg, 1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise over 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to destroy any excess borane. Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Add 1 M HCl (10 mL) and stir for 10 minutes.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford enantiomerically enriched (R)-1-phenylethanol. Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent and subsequent NMR analysis.
Data Presentation:
| Entry | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 10 | 1.5 | 95 | >95 (R) |
| 2 | Propiophenone | 10 | 2 | 92 | >93 (R) |
| 3 | α-Tetralone | 10 | 2.5 | 90 | >90 (R) |
Note: The data presented is representative of typical results achievable with this methodology, based on analogous systems.
Workflow Diagram:
Caption: Workflow for the asymmetric reduction of ketones using a PhTFE-derived catalyst.
Application II: PhTFE as a Chiral Auxiliary in C-C Bond Forming Reactions
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[4] PhTFE, with its hydroxyl group, can be readily attached to carboxylic acid derivatives to form chiral esters. The steric bulk of the phenyl group and the electronic influence of the trifluoromethyl group can then effectively shield one face of an enolate or dienophile, leading to high diastereoselectivity in reactions such as aldol additions and Diels-Alder cycloadditions.
Protocol: Asymmetric Diels-Alder Reaction with a PhTFE-Derived Acrylate
This protocol describes the use of (R)-1-phenyl-2,2,2-trifluoroethyl acrylate as a chiral dienophile in a Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene.
Part A: Synthesis of (R)-1-Phenyl-2,2,2-trifluoroethyl Acrylate
-
To a solution of (R)-PhTFE (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer. Wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude acrylate, which can be purified by column chromatography.
Part B: Diels-Alder Cycloaddition
-
Dissolve the chiral acrylate (1.0 eq) in anhydrous DCM and cool to -78 °C under an argon atmosphere.
-
Add a Lewis acid, such as diethylaluminum chloride (Et₂AlCl, 1.2 eq), dropwise.
-
Stir for 15 minutes, then add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Continue stirring at -78 °C for 3 hours.
-
Quench the reaction with saturated NaHCO₃ solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Determine the diastereomeric excess (de) of the crude product by ¹H NMR or GC analysis and purify by column chromatography.
Part C: Cleavage of the Chiral Auxiliary
-
Dissolve the Diels-Alder adduct in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify with 1 M HCl and extract the product with ethyl acetate. The aqueous layer can be basified to recover the PhTFE auxiliary.
Mechanism Diagram:
Caption: Diels-Alder reaction pathway using a PhTFE-derived chiral auxiliary.
Application III: PhTFE as a Chiral Solvent and Co-Solvent
The use of chiral solvents to induce enantioselectivity in reactions of achiral substrates is a conceptually elegant, though often challenging, approach in asymmetric synthesis. PhTFE's ability to form strong hydrogen bonds and its defined chiral structure make it a promising candidate for a chiral reaction medium.[5] It can create a chiral environment around the reactants, influencing the transition state energies and favoring the formation of one enantiomer over the other.
Protocol: Enantioselective Photochemical [2+2] Cycloaddition
This protocol provides a general framework for conducting an enantioselective [2+2] photocycloaddition using PhTFE as a chiral co-solvent, based on literature precedents for similar transformations.[5]
Materials:
-
Achiral enone substrate
-
Alkene coupling partner
-
(S)-1-Phenyl-2,2,2-trifluoroethanol ((S)-PhTFE)
-
A non-chiral, UV-transparent co-solvent (e.g., hexane)
-
Photochemical reactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the enone substrate (1.0 eq) and the alkene (excess, e.g., 5.0 eq) in a mixture of hexane and (S)-PhTFE. The ratio of PhTFE to hexane can be varied to optimize enantioselectivity and solubility (e.g., start with a 1:1 v/v mixture).
-
Degassing: Degas the solution by bubbling argon through it for 20-30 minutes to remove dissolved oxygen, which can quench the excited state of the enone.
-
Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with UV light at a suitable temperature (e.g., 0 °C or room temperature).
-
Monitoring: Monitor the reaction progress by GC or TLC.
-
Work-up and Analysis: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the cycloadduct by column chromatography. Determine the enantiomeric excess of the product by chiral GC or HPLC.
Data Presentation:
| Entry | PhTFE:Hexane (v/v) | Time (h) | Conversion (%) | ee (%) |
| 1 | 1:1 | 12 | 65 | 31 |
| 2 | 2:1 | 12 | 70 | 45 |
| 3 | 1:0 (neat PhTFE) | 18 | 55 | 52 |
Note: Data is hypothetical and intended to illustrate the effect of the chiral solvent concentration on enantioselectivity. The reported ee of 31% for a similar reaction provides a benchmark.[5]
Mechanistic Insights and Trustworthiness
The protocols described are designed to be self-validating. The expected high levels of stereoselectivity are a direct consequence of the well-understood principles of steric and electronic control exerted by the chiral moiety. For instance, in the borane reduction, the predictable stereochemical outcome is based on the established models for CBS reductions.[1][3] In the Diels-Alder reaction, the facial selectivity is governed by the shielding of one face of the dienophile by the bulky phenyl group of the auxiliary. The reproducibility of these reactions, when conducted under anhydrous and inert conditions, is generally high.
Conclusion
This compound is a versatile and powerful tool for asymmetric synthesis. Its unique structural features allow it to be effectively employed as a precursor for chiral catalysts and as a covalently bound chiral auxiliary. Furthermore, its potential as a chiral solvent opens up new avenues for enantioselective transformations. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of this remarkable molecule in the synthesis of enantiomerically pure compounds.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
- Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]
- Perrone, S., et al. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. The Journal of Physical Chemistry A, 126(40), 7250-7260. [Link]
- Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]
- Eisch, J. J., & Gadek, T. (1984). Asymmetric synthesis in chiral solvents: enantioselective photoisomerization of nitrones to oxaziridines. The Journal of Organic Chemistry, 49(21), 4042-4043. [Link]
- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
Sources
- 1. Enantioselective borane reduction of ketones catalysed by a chiral oxazaphospholidine–borane complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
- 5. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
kinetic resolution of amines using 1-Phenyl-2,2,2-trifluoroethanol
An in-depth guide to the kinetic resolution of amines, with a focus on leveraging 1-Phenyl-2,2,2-trifluoroethanol for accurate analytical assessment.
Application Note & Protocol Guide
Topic: Kinetic Resolution of Amines using this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Enantiomeric Purity in Amine Synthesis
Chiral amines are foundational building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity.[1][2] Kinetic resolution is a powerful and widely adopted strategy for accessing these enantiomerically pure compounds from readily available racemic mixtures.[3] This technique exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the fast-reacting enantiomer (as product) from the slow-reacting one (as unreacted starting material).[3]
Among the most robust and scalable methods for the kinetic resolution of amines is enantioselective acylation catalyzed by enzymes, particularly lipases.[4][5] These biocatalysts offer high selectivity under mild reaction conditions, aligning with the principles of green chemistry.[6] However, the success of any resolution is critically dependent on the ability to accurately monitor its progress and determine the enantiomeric excess (ee) of the products and reactants.
This guide details a highly reliable chemoenzymatic workflow that combines the efficiency of lipase-catalyzed kinetic resolution with the analytical precision of Nuclear Magnetic Resonance (NMR) spectroscopy using (R)-1-Phenyl-2,2,2-trifluoroethanol (PFTFE) as a chiral solvating agent (CSA). We will provide a comprehensive theoretical framework, detailed experimental protocols, and practical insights for researchers aiming to produce and validate enantiomerically enriched amines.
Part 1: Scientific Principles and Mechanisms
Pillar 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
Kinetic resolution of amines is most commonly achieved through enzymatic acylation.[7] Lipases, such as Candida antarctica Lipase B (CALB), are highly effective catalysts for this transformation.[8][9] The fundamental principle is that one enantiomer of the racemic amine fits more favorably into the chiral active site of the enzyme and is acylated at a significantly higher rate than the other enantiomer.
The reaction typically involves the racemic amine (rac-1 ), an acyl donor (2 ), and the lipase catalyst (e.g., Novozym 435, an immobilized form of CALB) in an organic solvent. As the reaction progresses, the faster-reacting enantiomer (e.g., (R)-1 ) is converted into the corresponding amide ((R)-3 ), while the slower-reacting enantiomer ((S)-1 ) remains largely unreacted.
Ideally, the reaction is stopped at or near 50% conversion. At this point, the reaction mixture contains the enantioenriched unreacted amine (e.g., (S)-1 ) and the enantioenriched amide product (e.g., (R)-3 ), which can then be separated by standard chemical techniques (e.g., acid-base extraction or chromatography). The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%.[10]
Pillar 2: The Role of this compound (PFTFE) as a Chiral Solvating Agent
Accurate determination of enantiomeric excess is paramount. While chiral chromatography (HPLC or GC) is a common method, NMR spectroscopy in the presence of a Chiral Solvating Agent (CSA) offers a rapid, direct, and non-destructive alternative.[11][12][13]
PFTFE is an exceptionally effective CSA for amines. When a racemic or enantioenriched amine is mixed with an enantiopure form of PFTFE (e.g., (R)-PFTFE) in an NMR solvent, transient diastereomeric complexes are formed in solution. These complexes are held together by non-covalent interactions, primarily hydrogen bonding between the amine's lone pair of electrons and the acidic hydroxyl proton of PFTFE.[14][15][16]
The key to the discriminatory power of PFTFE lies in its trifluoromethyl (-CF₃) group. This bulky and electron-withdrawing group influences the steric and electronic environment of the diastereomeric complexes, leading to distinct chemical shifts for the protons (¹H NMR) or fluorine atoms (¹⁹F NMR) of the two amine enantiomers.[15][16] This results in the splitting of a single signal from the racemic amine into two distinct, quantifiable signals, allowing for the direct calculation of the enantiomeric excess by integrating the respective peak areas.[11][17]
Part 2: Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (rac)-1-Phenylethylamine
This protocol describes a model kinetic resolution of racemic 1-phenylethylamine using Novozym 435 and ethyl acetate as the acylating agent.
Materials:
-
(rac)-1-Phenylethylamine (1.0 equiv)
-
Ethyl Acetate (serving as both acylating agent and solvent)
-
Novozym 435 (immobilized Candida antarctica Lipase B) (20-50 mg per mmol of amine)
-
Anhydrous Toluene or Methyl tert-butyl ether (MTBE) (optional, can be used as a co-solvent)
-
Standard laboratory glassware (e.g., round-bottom flask)
-
Magnetic stirrer and heating plate/oil bath
-
Reaction monitoring equipment (TLC, GC, or HPLC with a chiral column)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (rac)-1-phenylethylamine.
-
Add ethyl acetate as the solvent and acylating agent. A typical concentration is 0.1-0.5 M of the amine.
-
Add Novozym 435 (20-50 mg/mmol of amine) to the solution.
-
Stir the reaction mixture at a controlled temperature, typically between 30-50 °C.[7]
-
Monitor the reaction progress periodically. Take small aliquots (e.g., 50 µL), filter off the enzyme, and analyze by a suitable method (e.g., GC or TLC) to determine the conversion. The goal is to stop the reaction as close to 50% conversion as possible to maximize both yield and enantiomeric excess of the two separated components.
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
The resulting residue contains the unreacted (S)-1-phenylethylamine and the product, (R)-N-(1-phenylethyl)acetamide. These can be separated by acid-base extraction or column chromatography.
Protocol 2: Determination of Enantiomeric Excess using PFTFE and NMR Spectroscopy
This protocol details the preparation and analysis of an NMR sample to determine the ee of the recovered, enantioenriched 1-phenylethylamine.
Materials:
-
Enantioenriched amine sample (from Protocol 1)
-
(R)-1-Phenyl-2,2,2-trifluoroethanol (PFTFE) (1.0 - 2.0 equiv relative to the amine)
-
Deuterated Chloroform (CDCl₃)
-
NMR tubes
-
NMR Spectrometer (¹H and ¹⁹F capabilities recommended)
Procedure:
-
In a clean, dry vial, accurately weigh a small amount of the enantioenriched amine sample (e.g., 5-10 mg, ~0.04-0.08 mmol).
-
Add the appropriate amount of (R)-PFTFE (1.0 to 2.0 equivalents). The optimal ratio may need to be determined empirically to achieve the best signal separation.
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum. Carefully examine the region corresponding to a proton close to the chiral center (e.g., the methine proton of 1-phenylethylamine). In the presence of PFTFE, the signal for this proton should be split into two distinct signals representing the (R) and (S) enantiomers.
-
(Optional but recommended) Acquire a ¹⁹F NMR spectrum. The three fluorine atoms of PFTFE will also experience different chemical environments when complexed with the (R) vs. (S) amine, often leading to well-resolved signals in the ¹⁹F spectrum.[17]
-
Process the spectrum (phasing, baseline correction).
-
Carefully integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
Part 3: Visualization and Data Presentation
Experimental Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution and analytical validation using PFTFE.
Representative Data for Kinetic Resolution of 1-Phenylethylamine
The following table summarizes typical results for the kinetic resolution of (rac)-1-phenylethylamine with Novozym 435 in an organic solvent.
| Time (h) | Conversion (%) | ee of Amine (%) | ee of Amide (%) | Selectivity Factor (s) |
| 4 | 25 | 33 | >99 | >200 |
| 8 | 45 | 82 | >99 | >200 |
| 12 | 51 | >99 | 96 | >200 |
| 24 | 60 | >99 | 67 | >200 |
Data is representative and compiled based on typical outcomes reported in the literature.[5][18] The selectivity factor (s) is a measure of the enzyme's ability to differentiate between the two enantiomers.
Part 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very slow reaction | 1. Inactive enzyme (denatured by heat or contaminants).2. Wet solvent or reagents (lipases require non-aqueous conditions).3. Incorrect temperature. | 1. Use fresh enzyme. Store enzyme under recommended conditions.2. Use anhydrous solvents and reagents.3. Optimize reaction temperature (typically 30-50 °C for CALB). |
| Low enantioselectivity (low ee) | 1. Reaction run past 50% conversion.2. Non-optimal enzyme or acylating agent.3. Racemization of starting material or product under reaction conditions. | 1. Carefully monitor conversion and stop the reaction near 50%.2. Screen different lipases or acyl donors.3. Check for stability of the amine and amide under the reaction conditions. |
| Poor signal separation in NMR | 1. Insufficient PFTFE.2. Poor sample shimming or low spectrometer field strength.3. Competing interactions (e.g., acidic/basic impurities). | 1. Increase the molar ratio of PFTFE to the amine (try 1.5 or 2.0 equiv).2. Ensure the sample is properly shimmed. Use a higher field spectrometer if available.3. Purify the amine sample before analysis. |
| Inaccurate integration in NMR | 1. Overlapping peaks.2. Poor phasing or baseline correction.3. Low signal-to-noise ratio. | 1. Try a different NMR solvent or adjust the PFTFE concentration.2. Carefully process the spectrum before integration.3. Increase the number of scans or use a more concentrated sample. |
References
- SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases.
- Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. URL
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PMC - NIH. URL
- (PDF) Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines.
- Application Notes and Protocols for the Kinetic Resolution of Amines. Benchchem. URL
- Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity. PubMed. URL
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. URL
- Monosolvation of R-1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization.
- Monosolvation of R-1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization, and Fragmentation of Diastereomeric Complexes.
- Monosolvation of R -1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization, and Fragmentation of Diastereomeric Complexes.
- Kinetic resolution. Wikipedia. URL
- Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. URL
- Monosolvation of R-1-phenyl-2,2,2-trifluoroethanol with amines: configurational effects on the excitation, ionization, and fragmentation of diastereomeric complexes. PubMed. URL
- Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. URL
- Kinetic resolution of amines. Bode Research Group. URL
Sources
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 12. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Monosolvation of R-1-phenyl-2,2,2-trifluoroethanol with amines: configurational effects on the excitation, ionization, and fragmentation of diastereomeric complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
use of 1-Phenyl-2,2,2-trifluoroethanol in enzymatic kinetic resolution
Application Note & Protocol
Topic: High-Efficiency Enzymatic Kinetic Resolution of 1-Phenyl-2,2,2-trifluoroethanol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Fluoroalcohols
Optically active compounds containing a trifluoromethyl group are of paramount importance in the pharmaceutical, agrochemical, and materials science industries. The unique steric and electronic properties of the fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] this compound (PTFE) is a valuable chiral building block, and access to its enantiomerically pure forms is critical for the synthesis of advanced, biologically active compounds.
Enzymatic Kinetic Resolution (EKR) has emerged as a powerful and environmentally benign strategy for the separation of racemic mixtures.[2][3] This method leverages the inherent stereoselectivity of enzymes, most notably lipases, to catalyze the transformation of one enantiomer while leaving the other untouched.[2][4] This application note provides a detailed theoretical overview and a practical, field-proven protocol for the kinetic resolution of racemic PTFE using immobilized lipase, offering a scalable and efficient route to both enantiomers.
Principle of Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is predicated on the difference in reaction rates between the two enantiomers of a racemic substrate with a chiral catalyst (the enzyme). In the context of resolving a racemic alcohol like PTFE, a lipase is used to selectively acylate one enantiomer using an acyl donor. The reaction is allowed to proceed until approximately 50% conversion is achieved. At this theoretical point, the unreacted alcohol is highly enriched in one enantiomer, while the newly formed ester is highly enriched in the other. These two compounds, having different functional groups, can then be easily separated using standard chromatographic techniques.[3]
The success of a kinetic resolution is quantified by two key metrics:
-
Conversion (c): The percentage of the starting racemic material that has been converted into the product. It is often calculated using the enantiomeric excess of the substrate (eeₛ) and product (eeₚ).
-
Enantiomeric Excess (ee): A measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other.
For an ideal kinetic resolution, stopping the reaction at or near 50% conversion maximizes the potential enantiomeric excess for both the remaining substrate and the product.[3][5]
Experimental Design: Key Component Selection
The efficiency and selectivity of the enzymatic resolution are critically dependent on the careful selection of the enzyme, acyl donor, and reaction solvent.
The Biocatalyst: Immobilized Lipase
Lipases (EC 3.1.1.3) are the most widely employed biocatalysts for the resolution of chiral alcohols due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[2][6][7]
-
Recommended Enzyme: Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is the gold standard for this type of transformation.[3][8] Its high efficacy and robustness are well-documented.[9][10]
-
Alternative Enzymes: Other lipases, such as those from Pseudomonas cepacia (e.g., Amano Lipase PS) or Pseudomonas fluorescens, have also shown excellent performance in resolving secondary alcohols and can be screened as alternatives.[6][11][12]
-
Why Immobilized? Using an immobilized enzyme greatly simplifies the experimental workup. The catalyst can be recovered by simple filtration and is often reusable for multiple reaction cycles, enhancing the process's cost-effectiveness and sustainability.[3][10]
The Acyl Donor: Driving Irreversibility
The choice of acyl donor is crucial for driving the reaction forward.
-
Recommended Acyl Donor: Vinyl acetate is highly recommended. It participates in the transesterification to yield the acetylated alcohol and an unstable vinyl alcohol intermediate. This intermediate rapidly and irreversibly tautomerizes to acetaldehyde, effectively removing a product from the equilibrium and making the entire process irreversible.[2][5][8][13]
The Solvent: Creating the Optimal Microenvironment
The reaction must be conducted in a non-aqueous organic solvent to shift the lipase's equilibrium activity from hydrolysis to esterification.
-
Recommended Solvents: Anhydrous, non-polar solvents are ideal. Good choices include n-hexane, toluene, or methyl tert-butyl ether (MTBE).[3][8][13]
-
Critical Consideration: The solvent must be anhydrous. The presence of water will promote the competing hydrolysis reaction, reducing the yield of the desired ester product. The use of molecular sieves is highly recommended to scavenge any trace amounts of water.[3]
Visualization of the Workflow & Mechanism
To clarify the experimental process and underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for enzymatic kinetic resolution.
Caption: General mechanism of lipase-catalyzed kinetic resolution.
Detailed Experimental Protocol
This protocol is a robust starting point based on established methodologies for secondary alcohol resolution.[3]
Materials and Equipment
-
Reagents:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (≥99%)
-
Anhydrous n-hexane (or other suitable solvent)
-
Activated molecular sieves (3Å or 4Å)
-
Silica gel for column chromatography
-
HPLC or GC grade solvents for analysis
-
-
Equipment:
-
Glass reaction vessel with a screw cap or septum
-
Magnetic stirrer and stir bar, or orbital shaker
-
Temperature-controlled oil bath or heating mantle
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
-
Rotary evaporator
-
Glass column for chromatography
-
Chiral HPLC or GC system with appropriate column
-
Reaction Procedure
-
Preparation: To a 50 mL oven-dried reaction vessel, add racemic this compound (e.g., 1.0 g, 5.26 mmol).
-
Solvation: Dissolve the substrate in 20 mL of anhydrous n-hexane.
-
Acyl Donor Addition: Add vinyl acetate (e.g., 2.0 equivalents, 10.52 mmol, ~0.97 mL). An excess helps to drive the reaction forward.[3]
-
Enzyme Addition: Add Novozym 435 (typically 10-50 mg per mmol of substrate; e.g., 150 mg).
-
Drying: Add a small amount of activated molecular sieves (~0.5 g) to ensure strictly anhydrous conditions.[3]
-
Incubation: Seal the vessel tightly and place it in a temperature-controlled environment (e.g., 40 °C). Begin vigorous stirring.[3]
Reaction Monitoring
-
Periodically (e.g., every 2-4 hours), pause the stirring and carefully withdraw a small aliquot (~50 µL) of the supernatant.
-
Filter the aliquot through a small plug of silica or a syringe filter to remove the enzyme.
-
Dilute the sample with the mobile phase and analyze by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Goal: Stop the reaction when the conversion is as close to 50% as possible.
Workup and Purification
-
Reaction Quenching: Once the target conversion is reached, stop the reaction by filtering the entire mixture to remove the immobilized enzyme. Wash the recovered enzyme with fresh anhydrous solvent; it can often be stored and reused.[3]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude mixture of the unreacted PTFE enantiomer and the acylated enantiomer.
-
Purification: Separate the unreacted alcohol from the ester product via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
Analytical Method: Chiral Purity Assessment
Accurate determination of enantiomeric excess is crucial. Chiral HPLC is the preferred method.
| Parameter | Recommended Conditions |
| System | HPLC with UV Detector |
| Chiral Column | Polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H) |
| Mobile Phase | A mixture of n-hexane and isopropyl alcohol (IPA). Start with a 99:1 (v/v) ratio and optimize as needed. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Procedure: Prepare dilute solutions of the starting racemic material and the purified fractions. Inject onto the column and integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Field Insights & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Reactivity | Insufficient enzyme activity; low temperature; enzyme deactivation by water. | Increase enzyme loading or temperature (within enzyme's tolerance, typically <60°C). Ensure all reagents and solvents are strictly anhydrous. |
| Low Enantioselectivity (low e.e.) | Suboptimal enzyme-substrate fit; incorrect solvent; reaction temperature too high. | Screen alternative lipases (e.g., Amano PS).[6] Try a different anhydrous solvent. Lower the reaction temperature, as selectivity often increases at lower temperatures. |
| Reaction Exceeds 50% Conversion | Monitoring intervals are too long. | Monitor the reaction more frequently as it approaches the 50% mark to avoid over-conversion, which erodes the e.e. of the substrate. |
Conclusion
The lipase-catalyzed kinetic resolution of this compound is a highly effective, reliable, and scalable method for producing its enantiomers in high optical purity. By carefully selecting a robust immobilized lipase like CALB, using an irreversible acyl donor such as vinyl acetate, and maintaining anhydrous conditions, researchers can readily access these valuable chiral building blocks. This biocatalytic approach aligns with the principles of green chemistry, offering mild reaction conditions and a reusable catalyst, making it a superior alternative to many classical chemical resolution methods for both academic research and industrial drug development.
References
- Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... - ResearchGate.
- Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. The Journal of Physical Chemistry A.
- Rational Enhancement of the Enantioselectivity of Candida antarctica lipase B in Kinetic Resolution of N-(2-ethyl-6-methylphenyl).
- Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS Re.Public@polimi.it.
- Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. PubMed.
- Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry (RSC Publishing).
- Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO.
- Engineering of Candida antarctica lipase B for the kinetic resolution of alpha-halo esters. Research Explorer The University of Manchester.
- Lipase-catalysed kinetic resolutions of secondary alcohols in pressurised liquid hydrofluorocarbons. Tetrahedron Letters.
- Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR.
- Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC - NIH.
- The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI.
- Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media. NIH.
- Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI.
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH.
- Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI.
- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central.
- Monosolvation of R-1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization, and Fragmentation of Diastereomeric Complexes. ResearchGate.
- Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. ResearchGate.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. PMC - NIH.
- Conformational Dynamics of this compound by Rotational Spectroscopy and Ab Initio Calculations. ResearchGate.
- The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. ResearchGate.
- The use of perdeuterio 2,2,2,-trifluoro-1-(9-Anthryl) ethanol as chiral solvating agent. Chiral induction observed on 1H and 13 C NMR. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dc.engconfintl.org [dc.engconfintl.org]
- 10. mdpi.com [mdpi.com]
- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantiomeric Resolution of Chiral Carboxylic Acids Using 1-Phenyl-2,2,2-trifluoroethanol as a Chiral Derivatizing Agent for HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chiral Separation
In the pharmaceutical and chemical industries, the separation of enantiomers is a critical analytical challenge. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Regulatory agencies worldwide now demand that chiral drugs be developed and marketed as single enantiomers unless there is a therapeutic justification for using a racemic mixture.
While direct separation on a Chiral Stationary Phase (CSP) is a common HPLC technique, it can be costly and require extensive method development. An alternative and powerful strategy is the indirect approach, where the enantiomers are reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[1][2] These diastereomers have different physicochemical properties and can be separated on a conventional, less expensive achiral stationary phase.[1][3][4]
This application note provides a detailed guide to using (R)-(+)- or (S)-(-)-1-Phenyl-2,2,2-trifluoroethanol (PFE) as an effective CDA for the enantiomeric resolution of chiral carboxylic acids by reverse-phase HPLC (RP-HPLC).
The Derivatizing Agent: 1-Phenyl-2,2,2-trifluoroethanol (PFE)
This compound (PFE) is a chiral fluoroalcohol that serves as an excellent CDA for several reasons.[5][6]
-
Structural Rigidity: The trifluoromethyl group introduces steric hindrance and specific electronic properties, which can lead to significant conformational differences between the resulting diastereomers, enhancing chromatographic resolution.
-
Reactivity: The hydroxyl group of PFE readily reacts with activated carboxylic acids to form stable ester linkages.
-
Chromophoric Properties: The phenyl group provides a strong UV chromophore, facilitating sensitive detection by standard HPLC-UV detectors.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₇F₃O[7] |
| Molecular Weight | 176.14 g/mol [7] |
| Appearance | Colorless liquid |
| Boiling Point | 64-65 °C at 5 mm Hg[8] |
| Density | ~1.297 g/mL at 20 °C[8] |
| CAS Number | 340-05-6 (for racemate)[9] |
Mechanism of Derivatization
The core principle of this indirect method is the conversion of an enantiomeric pair into a diastereomeric pair. A racemic carboxylic acid, containing both (R)- and (S)-enantiomers, is reacted with a single, pure enantiomer of PFE (e.g., (R)-PFE).
This reaction forms two diastereomeric esters:
-
(R)-Acid + (R)-PFE → (R,R)-Diastereomer
-
(S)-Acid + (R)-PFE → (S,R)-Diastereomer
Because these diastereomers are no longer mirror images, they possess different physical properties, including their interaction with the stationary phase in an HPLC column, allowing for their separation.[10] The reaction is an esterification that requires the carboxylic acid to be "activated" to facilitate the coupling with the alcohol group of PFE. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this activation under mild conditions.[11]
Caption: Mechanism of diastereomer formation.
Experimental Workflow and Protocols
The overall process involves sample preparation, derivatization, HPLC analysis, and data interpretation. It is crucial that the CDA is of high enantiomeric purity (>99%) to ensure accurate quantification of the analyte enantiomers.
Caption: General experimental workflow.
Protocol 1: Derivatization of a Chiral Carboxylic Acid (e.g., Ibuprofen)
This protocol outlines the steps for the pre-column derivatization of a racemic carboxylic acid using (R)-(+)-1-Phenyl-2,2,2-trifluoroethanol.
Materials:
-
Racemic Ibuprofen (Analyte)
-
(R)-(+)-1-Phenyl-2,2,2-trifluoroethanol (PFE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP) (optional, catalyst)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water, HPLC grade
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Bicarbonate, 5% (w/v) solution
-
Sodium Sulfate, anhydrous
Procedure:
-
Analyte Preparation: Accurately weigh 10 mg of racemic ibuprofen and dissolve it in 1 mL of anhydrous DCM in a clean vial.
-
Reagent Addition: To the vial, add 1.2 equivalents of (R)-PFE (approx. 10 mg).
-
Activation: Add 1.5 equivalents of EDC·HCl (approx. 14 mg) and a catalytic amount of DMAP (approx. 1 mg).
-
Reaction: Seal the vial and stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a pilot HPLC injection.
-
Work-up and Extraction:
-
Dilute the reaction mixture with 5 mL of DCM.
-
Wash the organic layer sequentially with 5 mL of 0.1 M HCl, 5 mL of 5% sodium bicarbonate solution, and 5 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under a gentle stream of nitrogen.
-
-
Sample for HPLC: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase (e.g., ACN/Water mixture). The sample is now ready for injection.
HPLC Method and Data Analysis
The key advantage of this method is the ability to use a standard achiral column, which is common in most analytical laboratories.
HPLC Conditions
The specific conditions must be optimized for the particular diastereomeric pair, but the following provides a robust starting point.
Table 2: Example HPLC Conditions for Separation of Ibuprofen-PFE Diastereomers
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Data Interpretation
After injection, the two diastereomers should appear as two distinct, well-resolved peaks in the chromatogram.
-
The area of each peak is directly proportional to the concentration of the corresponding enantiomer in the original sample.
-
Enantiomeric Excess (%ee) can be calculated using the peak areas (A1 and A2) of the two diastereomers:
%ee = [ |A1 - A2| / (A1 + A2) ] * 100
Table 3: Expected Performance Metrics
| Metric | Typical Value | Significance |
| Resolution (Rs) | > 1.5 | Indicates baseline separation between the two diastereomer peaks.[12] |
| Separation Factor (α) | > 1.1 | Measures the relative retention of the two diastereomers. |
| Linearity (r²) | > 0.997 | Demonstrates a linear relationship between concentration and detector response.[12] |
| Limit of Detection (LOD) | 1-10 µmol/L | Indicates the sensitivity of the method.[12] |
Conclusion
The use of this compound as a chiral derivatizing agent offers a reliable, sensitive, and cost-effective method for determining the enantiomeric purity of chiral carboxylic acids. By converting enantiomers into separable diastereomers, this technique allows for analysis on standard achiral HPLC systems, making it a highly accessible and valuable tool for quality control, drug development, and research applications.
References
- BenchChem. (n.d.). Application Note: Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine.
- ResearchGate. (n.d.). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC.
- PubMed. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions.
- ResearchGate. (n.d.). Conformational Dynamics of this compound by Rotational Spectroscopy and Ab Initio Calculations.
- ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC.
- PubMed. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- Sinfoo Biotech. (n.d.). This compound,(CAS# 340-05-6).
- PubMed. (2022). Conformational Landscape of the Hydrogen-Bonded 1-Phenyl-2,2,2-Trilfuoroethanol···1,4-Dioxane Complex: Dispersion Interactions and Conformational Conversion.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- ResearchGate. (n.d.). Monosolvation of R-1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization, and Fragmentation of Diastereomeric Complexes.
- Semantic Scholar. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- ACS Publications. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions.
- NIST WebBook. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound(340-04-5) 1H NMR spectrum.
- Matrix Scientific. (n.d.). This compound.
- ChemicalBook. (2019). Applications of 2,2,2-Trifluoroethanol.
- ResearchGate. (n.d.). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications.
- ChemicalBook. (n.d.). This compound | 340-05-6.
- ScienceDirect. (2017). The market of chiral drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 5. Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
- 8. This compound | 340-05-6 [chemicalbook.com]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1-Phenyl-2,2,2-trifluoroethanol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The chemical synthesis of peptides, a cornerstone of modern drug discovery and biomedical research, is often hampered by challenges related to peptide aggregation and poor solvation of the growing peptide chain, particularly in sequences termed "difficult"[1][2]. These sequences, rich in hydrophobic or β-branched amino acids, have a high propensity to form secondary structures on the solid-phase support, hindering reaction kinetics and leading to incomplete couplings and deletions[1]. This application note provides a comprehensive guide to the use of 1-Phenyl-2,2,2-trifluoroethanol (PFE) as a powerful tool to overcome these challenges. We will delve into the mechanistic underpinnings of PFE's action, provide detailed protocols for its application in solid-phase peptide synthesis (SPPS) and fragment condensation, and present data-driven insights to guide researchers in optimizing their synthetic strategies.
Introduction: The Challenge of "Difficult" Peptide Sequences
Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, has revolutionized the accessibility of synthetic peptides[3]. The methodology relies on the stepwise addition of amino acids to a growing chain anchored to a solid support[4][5]. However, the efficiency of SPPS can be severely compromised by the formation of inter- and intra-chain hydrogen bonds within the growing peptide, leading to aggregation[2]. This phenomenon is particularly prevalent in "difficult sequences," which are characterized by a high content of hydrophobic residues such as leucine, valine, isoleucine, and phenylalanine[1]. The resulting β-sheet or α-helical structures can render the N-terminus of the peptide inaccessible for subsequent coupling reactions, leading to truncated or deleted sequences that are challenging to purify[1].
To address this, various strategies have been developed, including the use of elevated temperatures, specialized coupling reagents, and backbone-protecting groups[6][7]. An increasingly adopted and highly effective approach is the modification of the solvent environment to disrupt these aggregates and improve solvation[1][8].
This compound (PFE): A Superior Co-Solvent for Peptide Synthesis
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have long been recognized for their ability to enhance the synthesis of difficult peptides by increasing the polarity and solvation properties of the reaction medium when added to standard solvents like N,N-dimethylformamide (DMF)[1]. This compound (PFE), a chiral fluoroalcohol, shares these beneficial properties and offers unique advantages.
The mechanism by which these fluorinated alcohols operate is multifaceted. They are known to act as α-helix inducers, which can disrupt the formation of intermolecular β-sheets that are a primary cause of aggregation on the resin[3][9]. Molecular dynamics simulations suggest that TFE preferentially aggregates around the peptide, displacing water and creating a low dielectric environment that favors the formation of intra-peptide hydrogen bonds, thereby stabilizing helical structures[10]. This coating of the peptide with the co-solvent effectively shields it from interacting with other peptide chains, thus preventing aggregation.
PFE, with its additional phenyl group, introduces further steric hindrance and potentially favorable aromatic interactions that can further disrupt deleterious peptide secondary structures.
Applications and Protocols
Enhancing Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
The primary application of PFE in peptide synthesis is as a co-solvent during the coupling steps to mitigate on-resin aggregation. This is particularly crucial for hydrophobic and aggregation-prone sequences.
Protocol 1: PFE as a Co-Solvent in Fmoc-SPPS of a "Difficult" Sequence
This protocol is designed for the manual or automated synthesis of a hydrophobic peptide, such as a fragment of the amyloid-beta peptide.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
This compound (PFE)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (2 minutes and then 8 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 equivalents), and DIEA (6-10 equivalents) in a minimal amount of DMF.
-
Coupling with PFE: To the activated amino acid solution, add PFE to a final concentration of 20-50% (v/v) of the total solvent volume. For example, for a 1 mL total volume, use 0.8 mL of the DMF-based activation mixture and 0.2 mL of PFE for a 20% solution.
-
Coupling Reaction: Add the PFE-containing coupling cocktail to the deprotected resin. Allow the reaction to proceed for 1-4 hours. The optimal time may need to be determined empirically for each coupling.
-
Washing: After the coupling, wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Washing and Drying: After the final coupling, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
Table 1: Recommended PFE Concentrations for Different Peptide Types
| Peptide Characteristics | Suggested PFE Concentration (% v/v in DMF) | Rationale |
| Moderately Hydrophobic | 10 - 20% | Sufficient to disrupt minor aggregation without significantly altering reaction conditions. |
| Highly Hydrophobic / "Difficult" Sequence | 20 - 50% | Higher concentrations are more effective at solvating and preventing the aggregation of very challenging sequences. |
| Peptides with β-branched amino acids | 25 - 40% | Helps to overcome the steric hindrance and aggregation propensity of residues like Val, Ile, and Thr. |
Application in Peptide Fragment Condensation
Fragment condensation is a powerful strategy for the synthesis of large peptides and small proteins, where smaller, protected peptide fragments are synthesized via SPPS and then coupled together in solution or on a solid support[4][11]. The solubility of these often-hydrophobic protected fragments can be a major hurdle. PFE can be an excellent solvent for these reactions.
Protocol 2: PFE-Mediated Peptide Fragment Condensation in Solution
Materials:
-
N-terminally deprotected peptide fragment (as a salt, e.g., TFA salt)
-
C-terminally activated peptide fragment (e.g., as a thioester for Native Chemical Ligation or with an activated carboxyl group)
-
This compound (PFE)
-
N,N-Diisopropylethylamine (DIEA) or other suitable base
-
Coupling additives (e.g., HOBt, Oxyma) if using carbodiimide activation
Procedure:
-
Fragment Solubilization: Dissolve the N-terminally deprotected peptide fragment in PFE. Gentle warming (30-40 °C) may be required to aid dissolution.
-
Neutralization: Add DIEA (2-3 equivalents relative to the TFA salt) to neutralize the N-terminus.
-
Addition of Second Fragment: Add the C-terminally activated peptide fragment to the solution.
-
Reaction: Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 37 °C) with gentle stirring. Monitor the reaction progress by HPLC.
-
Work-up and Purification: Once the reaction is complete, the PFE can be removed under high vacuum. The crude product is then typically precipitated with cold diethyl ether and purified by preparative HPLC.
Use in Cleavage from Highly Acid-Labile Resins
For peptides synthesized on highly acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin, cleavage can be achieved under milder acidic conditions to obtain protected peptide fragments[12]. A mixture of TFE and DCM is often employed for this purpose, and PFE can be used as an effective substitute for TFE.
Protocol 3: Cleavage of a Protected Peptide from 2-CTC Resin using PFE
Materials:
-
Peptide-loaded 2-CTC resin
-
This compound (PFE)
-
Dichloromethane (DCM)
-
Pyridine or DIEA (for neutralization)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the dry peptide-resin with DCM.
-
Cleavage Cocktail: Prepare a cleavage cocktail of PFE in DCM. A common ratio is 20:80 (v/v) PFE:DCM[10].
-
Cleavage Reaction: Suspend the resin in the cleavage cocktail (approximately 10 mL per gram of resin) and agitate gently at room temperature for 1-2 hours. The cleavage can be repeated with fresh cocktail to ensure complete removal of the peptide.
-
Neutralization and Collection: Filter the resin and collect the filtrate into a flask containing a small amount of pyridine or DIEA to neutralize the trace amounts of acid that may be present.
-
Washing: Wash the resin with additional cleavage cocktail or DCM and combine the filtrates.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the protected peptide.
-
Purification: Collect the precipitate by centrifugation and wash with cold ether. The protected peptide can then be used in fragment condensation reactions.
Scientific Integrity and Trustworthiness
The protocols provided herein are based on established principles of peptide chemistry and the known properties of fluorinated alcohols as "structure-breaking" solvents in the context of peptide aggregation[1][3][9]. The efficacy of these methods relies on the ability of PFE to create a microenvironment that favors conformations less prone to aggregation, thereby ensuring the accessibility of the reactive termini for efficient chemical transformations.
Self-Validating System:
-
Monitoring is Key: Each protocol emphasizes the importance of monitoring the reaction progress. For SPPS, this involves qualitative tests like the Kaiser test after each coupling[3]. For fragment condensation, HPLC analysis of reaction aliquots is crucial.
-
Characterization: The final crude and purified products should be thoroughly characterized by analytical HPLC and mass spectrometry to confirm the identity and purity of the target peptide.
Conclusion
This compound is a valuable addition to the peptide chemist's toolkit for tackling the synthesis of "difficult" sequences. Its ability to disrupt peptide aggregation, improve solvation, and act as a suitable medium for fragment condensation makes it a versatile and powerful solvent. The protocols outlined in this application note provide a starting point for researchers to leverage the benefits of PFE in their own synthetic endeavors, ultimately leading to higher purity peptides and more efficient workflows. Further optimization of PFE concentrations and reaction times for specific peptide sequences is encouraged to achieve the best possible outcomes.
References
- Albericio, F., et al. (1990). J. Org. Chem., 55, 3730-3743. [Link]
- Behrendt, R., et al. (2016). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Journal of Peptide Science, 22(3), 138-150. [Link]
- Burdick, D. J., et al. (1992). Assembly of the Amyloid Aβ(1-42) Peptide. International Journal of Peptide and Protein Research, 40(1), 47-53. [Link]
- El-Faham, A., & Albericio, F. (2014). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry, 13(2), 351-360. [Link]
- Ganesan, A. (2016). The impact of “difficult sequences” in solid-phase peptide synthesis. Future Medicinal Chemistry, 8(11), 1257-1260. [Link]
- Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
- Fukuda, H., et al. (1999). Synthesis of amyloid β-protein (Aβ)1-42 and its analogues. Chemical & Pharmaceutical Bulletin, 47(9), 1265-1270. [Link]
- Wang, H., et al. (2009). Synthesis of amyloid beta peptide 1-42 (E22Delta) click peptide: pH-triggered in situ production of its native form. Bioorganic & Medicinal Chemistry, 17(14), 4881-4887. [Link]
- Aapptec. (n.d.). Cleavage Cocktails; Reagent R.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- White, P., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 1-20. [Link]
- Tickler, A. K., & Wade, J. D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3237-3248. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- Nyfeler, R. (1994). Peptide synthesis via fragment condensation. Methods in Molecular Biology, 35, 303-316. [Link]
- Rinnová, M., et al. (1999). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Letters in Peptide Science, 6(1), 15-22. [Link]
- Lu, J. X., et al. (2013). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Molecular Neuroscience, 6, 27. [Link]
- Felix, A. M., et al. (1985). Coupling of large protected peptide fragments in trifluoroethanol: synthesis of Thymosin α1. In Peptides (pp. 389-396). Pierce.
- Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- Hurevich, M., et al. (2021). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
- Google Patents. (2015).
- Dobson, C. M. (2017). The Amyloid Phenomenon and Its Links with Human Disease. Cold Spring Harbor Perspectives in Biology, 9(1), a023642. [Link]
- Albericio, F., & Carpino, L. A. (2002). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research, 35(9), 750-758. [Link]
- Vazquez, M. E. (2015). Re: Are double couplings in SPPS interesting for purity of short peptides?.
- Reiersen, H., & Rees, A. R. (2000). Trifluoroethanol may form a solvent matrix for assisted hydrophobic interactions between peptide side chains. Protein Engineering, Design and Selection, 13(11), 739-743. [Link]
- Kumar, A., et al. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry, 22(18), 6061-6067. [Link]
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Better Solvents for Peptide Synthesis - ChemistryViews [chemistryviews.org]
- 9. peptide.com [peptide.com]
- 10. CN104650219B - The method that fragment condensation prepares Liraglutide - Google Patents [patents.google.com]
- 11. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
Leveraging Chiral 1-Phenyl-2,2,2-trifluoroethanol for the Synthesis of High-Value Fluorinated Building Blocks
An Application Guide for the Synthetic Chemist
Introduction: The Strategic Value of Fluorine in Modern Chemistry
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug discovery, agrochemicals, and materials science.[1] The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. Consequently, the development of robust synthetic routes to chiral, fluorinated building blocks is of paramount importance.[2]
This guide focuses on the synthetic utility of 1-Phenyl-2,2,2-trifluoroethanol (TFPE), a versatile and readily available chiral alcohol. Its structure, featuring a stereocenter directly attached to both a phenyl ring and a trifluoromethyl group, makes it an ideal starting material for a variety of stereospecific transformations. We will explore detailed protocols for converting TFPE into more complex, high-value fluorinated synthons, explaining the mechanistic rationale behind each step to empower researchers to adapt and innovate in their own laboratories.
Key Synthetic Transformations of this compound
The hydroxyl group of TFPE is the primary site for synthetic manipulation. Through carefully chosen reagents and conditions, this alcohol can be converted into a range of functional groups, often with precise control over the stereochemistry at the C1 position. This guide will detail two powerful applications:
-
Stereoinvertive Synthesis of Azides via the Mitsunobu Reaction : A classic yet powerful method for achieving a complete inversion of stereochemistry (Sɴ2 displacement) while introducing a versatile azide functional group.
-
Synthesis of α-Branched Trifluoroethylamines : A strategy based on the formation of hemiaminal ether intermediates, which serve as precursors to trifluoromethyl-aldimines for the addition of organometallic reagents.
Application Protocol 1: Stereoinvertive Azidation via Mitsunobu Reaction
The Mitsunobu reaction is an indispensable tool for the stereospecific conversion of primary and secondary alcohols.[3][4] The reaction proceeds via an oxyphosphonium intermediate, which acts as an excellent leaving group, allowing for displacement by a wide range of nucleophiles in a clean Sɴ2 fashion. This results in a complete inversion of the alcohol's stereocenter, a highly desirable outcome in asymmetric synthesis.[5]
Here, we detail the protocol for converting (S)-1-Phenyl-2,2,2-trifluoroethanol into (R)-1-(1-azido-2,2,2-trifluoroethyl)benzene. The resulting chiral azide is a valuable building block, serving as a precursor for chiral amines (via reduction), triazoles (via "click" chemistry), and other nitrogen-containing heterocycles.
Reaction Workflow Diagram
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of 1-Phenyl-2,2,2-trifluoroethanol Derivatives: A Comprehensive Guide for Researchers
Introduction: The Emergence of Fluorinated Chiral Alcohols in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Among the diverse arsenal of tools available to the synthetic chemist, chiral catalysts stand out for their ability to impart stereochemical control, often with high fidelity. Within this context, 1-Phenyl-2,2,2-trifluoroethanol (TFPE) and its derivatives have emerged as a versatile class of chiral molecules with significant potential in asymmetric catalysis.
The unique physicochemical properties of TFPE, stemming from the electron-withdrawing trifluoromethyl group, render its hydroxyl proton significantly more acidic than that of its non-fluorinated analog, 1-phenylethanol. This enhanced acidity, coupled with the steric bulk of the phenyl group, allows TFPE and its derivatives to participate in a variety of catalytic transformations, acting as chiral ligands, organocatalysts, or chiral solvating agents. Their ability to form strong hydrogen bonds and coordinate with metal centers provides a powerful handle for inducing enantioselectivity in a range of chemical reactions.
This technical guide provides an in-depth exploration of the catalytic applications of TFPE derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying principles, practical application notes, and step-by-step protocols for leveraging these powerful catalytic tools.
I. Enantioselective Reduction of Ketones: A Workhorse Application
One of the most well-established and powerful applications of chiral TFPE derivatives lies in the catalytic asymmetric reduction of prochiral ketones to chiral secondary alcohols. This transformation is a cornerstone of organic synthesis, providing access to valuable building blocks for numerous pharmaceuticals and natural products.
A. Mechanistic Rationale: The In Situ Formation of Chiral Oxazaborolidine Catalysts
The catalytic activity of chiral TFPE derivatives in ketone reduction is most prominently realized through the in situ formation of oxazaborolidine catalysts. These catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of a wide array of ketones using borane reagents.[1][2][3]
The catalytic cycle, illustrated below, commences with the reaction of a chiral TFPE derivative, such as (S)-1-phenyl-2,2,2-trifluoroethanol, with a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to generate the active oxazaborolidine catalyst. This chiral Lewis acid then coordinates to the carbonyl oxygen of the ketone substrate, activating it towards reduction. The steric environment created by the phenyl and trifluoromethyl groups of the TFPE derivative dictates the facial selectivity of hydride delivery from a second equivalent of the borane reagent, leading to the formation of the chiral alcohol with high enantiomeric excess (ee).
Figure 1: Catalytic cycle for the enantioselective reduction of ketones using a chiral TFPE-derived oxazaborolidine catalyst.
B. Application Data: Enantioselective Reduction of Various Ketones
The versatility of this catalytic system is demonstrated by its effectiveness across a range of ketone substrates, including aromatic, aliphatic, and α,β-unsaturated ketones.
| Entry | Ketone Substrate | Chiral TFPE Derivative | Borane Reagent | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (S)-TFPE | BH₃·SMe₂ | 95 | 97 (R) | [4] |
| 2 | 1-Tetralone | (S)-TFPE | BH₃·SMe₂ | 92 | 95 (S) | [4] |
| 3 | Propiophenone | (R)-TFPE | BH₃·SMe₂ | 93 | 96 (S) | [3] |
| 4 | Cyclohexyl methyl ketone | (S)-TFPE | Catecholborane | 88 | 92 (R) | [1] |
| 5 | Benzylacetone | (R)-TFPE | BH₃·SMe₂ | 90 | 94 (S) | [3] |
C. Detailed Protocol: Asymmetric Reduction of Acetophenone
This protocol describes a general procedure for the enantioselective reduction of acetophenone using an in situ generated oxazaborolidine catalyst derived from (S)-1-phenyl-2,2,2-trifluoroethanol.
Materials:
-
(S)-1-Phenyl-2,2,2-trifluoroethanol ((S)-TFPE)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Catalyst Formation: To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add (S)-TFPE (0.1 mmol, 1.0 equiv). Add anhydrous THF (10 mL) and cool the solution to 0 °C in an ice bath. To this solution, add BH₃·SMe₂ (0.1 mL, 0.2 mmol, 2.0 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the oxazaborolidine catalyst.
-
Substrate Addition and Reduction: Cool the catalyst solution to -20 °C (acetonitrile/dry ice bath). In a separate flask, prepare a solution of acetophenone (1.0 mmol, 10 equiv) in anhydrous THF (5 mL). Add the acetophenone solution to the catalyst solution dropwise over 10 minutes.
-
Borane Addition: To the reaction mixture, add BH₃·SMe₂ (0.6 mL, 1.2 mmol, 12 equiv) dropwise via syringe pump over 1 hour, maintaining the temperature at -20 °C.
-
Reaction Monitoring and Quenching: Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the chiral 1-phenylethanol. Determine the enantiomeric excess by chiral HPLC analysis.
II. Chiral TFPE Derivatives as Organocatalysts and Ligands in Other Asymmetric Transformations
While ketone reduction is a prominent application, the utility of chiral TFPE derivatives extends to other important asymmetric reactions, where they can function as standalone organocatalysts or as chiral ligands for transition metals.
A. Asymmetric Allylation Reactions
The development of catalytic asymmetric allylation of carbonyl compounds is a significant area of research, providing access to chiral homoallylic alcohols. Chiral TFPE derivatives can be employed as ligands for transition metals, such as titanium, to create a chiral environment for the stereoselective addition of an allyl group.
Figure 2: General workflow for a catalytic asymmetric allylation reaction.
Protocol Highlight: Asymmetric Allylation of Benzaldehyde
This protocol outline illustrates the use of a chiral titanium complex derived from (R)-TFPE for the enantioselective allylation of benzaldehyde.
Materials:
-
(R)-1-Phenyl-2,2,2-trifluoroethanol ((R)-TFPE)
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Allyltributyltin
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM)
Procedure Outline:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-TFPE (0.2 mmol) in anhydrous DCM. Add Ti(O-iPr)₄ (0.1 mmol) and stir at room temperature for 1 hour.
-
Reaction: Cool the catalyst solution to -78 °C. Add benzaldehyde (1.0 mmol) followed by the dropwise addition of allyltributyltin (1.2 mmol).
-
Monitoring and Quenching: Stir the reaction at -78 °C and monitor by TLC. Upon completion, quench with saturated aqueous NaHCO₃.
-
Work-up and Purification: After standard aqueous work-up, purify the product by flash chromatography to yield the chiral homoallylic alcohol.
B. Potential in Other Asymmetric Reactions
The unique properties of TFPE derivatives suggest their potential in a broader range of asymmetric transformations. Research is ongoing to explore their efficacy as organocatalysts or ligands in reactions such as:
-
Asymmetric Michael Additions: The acidic hydroxyl group of a TFPE derivative could act as a hydrogen-bond donor to activate α,β-unsaturated systems towards nucleophilic attack.
-
Asymmetric Diels-Alder Reactions: Chiral TFPE derivatives could serve as chiral Lewis acid catalysts, either alone or in conjunction with a metal, to control the stereochemical outcome of [4+2] cycloadditions.
-
Enantioselective Henry (Nitroaldol) Reactions: The ability to form hydrogen bonds could be exploited to organize the transition state in the addition of nitroalkanes to aldehydes.[4]
III. Conclusion and Future Outlook
Derivatives of this compound represent a valuable and versatile class of chiral molecules for asymmetric catalysis. Their application in the enantioselective reduction of ketones is well-established and highly effective. Furthermore, their potential as organocatalysts and chiral ligands in a wider array of asymmetric transformations is a promising area for future research. The continued development of novel TFPE-based catalysts will undoubtedly lead to new and powerful synthetic methodologies for the efficient construction of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.
References
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
- Cho, B. T. (2006). Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction. Tetrahedron, 62(33), 7621-7643. [Link]
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane.
- Quallich, G. J., & Woodall, T. M. (1993). Enantioselective reduction of a key intermediate for the synthesis of the C-13 side chain of taxol using a catalytic oxazaborolidine. Tetrahedron Letters, 34(5), 785-788. [Link]
- Mathre, D. J., Thompson, A. S., Douglas, A. W., Hoogsteen, K., Carroll, J. D., Corley, E. G., & Trijayarsin, A. (1993). A practical process for the preparation of a C-13 side-chain synthon for taxol: (3R,4S)-4-phenyl-3-((tert-butyldimethylsilyl)oxy)-2-azetidinone. The Journal of Organic Chemistry, 58(10), 2880-2888. [Link]
Sources
- 1. Chiral cyclopentadienyl RhIII-catalyzed enantioselective cyclopropanation of electron-deficient olefins enable rapid access to UPF-648 and oxylipin natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with 1-Phenyl-2,2,2-trifluoroethanol
Welcome to the technical support center for 1-Phenyl-2,2,2-trifluoroethanol (PhTFE). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this versatile chiral fluoroalcohol. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to anticipate and troubleshoot common side reactions, ensuring the success and integrity of your experiments.
This compound is a unique molecule, prized for its role as a chiral solvating agent and a building block in asymmetric synthesis.[1] Its distinct physicochemical properties, stemming from the electron-withdrawing trifluoromethyl group, are key to its utility. These properties include high hydrogen-bond-donating capacity, low nucleophilicity, and mild Brønsted acidity.[2] However, these same characteristics can also pave the way for specific side reactions under certain experimental conditions. This guide will delve into the causality behind these potential issues and provide actionable, self-validating protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of side reactions I should be aware of when using this compound?
A1: The three most common side reactions to anticipate are:
-
Dehydration: Formation of α-(trifluoromethyl)styrene, particularly under acidic conditions and at elevated temperatures.
-
Oxidation: Conversion to 2,2,2-trifluoroacetophenone in the presence of oxidizing agents.
-
Ether Formation: Self-condensation or reaction with other alcohols to form ethers, which can occur under acidic conditions, often at temperatures insufficient for complete dehydration.
Q2: How does the trifluoromethyl group influence the reactivity of the hydroxyl group in PhTFE?
A2: The strongly electron-withdrawing trifluoromethyl (-CF₃) group has a profound inductive effect on the molecule. This effect polarizes the O-H bond, making the hydroxyl proton more acidic than in non-fluorinated alcohols.[2] Consequently, PhTFE is a better hydrogen bond donor.[2] Conversely, this electron withdrawal reduces the electron density on the oxygen atom, rendering the hydroxyl group less nucleophilic.[2] This reduced nucleophilicity is often advantageous, as it can prevent the alcohol from participating as a nucleophile in unwanted side reactions.[2]
Q3: Can this compound act as an acid catalyst?
A3: Due to the inductive effect of the trifluoromethyl group, PhTFE exhibits mild Brønsted acidity.[2] While not a strong acid, it can be sufficiently acidic to protonate and activate certain substrates, effectively acting as a catalyst in some transformations.[2] This property is crucial to its role in promoting certain reactions.
Q4: What is the general stability of this compound under acidic and basic conditions?
A4: PhTFE is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, strong acids at elevated temperatures can promote dehydration. Strong bases can deprotonate the hydroxyl group to form the corresponding alkoxide, which can then act as a nucleophile, although its reactivity is still tempered by the electron-withdrawing -CF₃ group.
Troubleshooting Guides
This section provides detailed troubleshooting for the most common side reactions encountered when working with this compound.
Issue 1: Formation of α-(Trifluoromethyl)styrene (Dehydration)
Symptom: You observe a byproduct with a molecular weight of 158.12 g/mol , consistent with the loss of water from your starting material, particularly in reactions run under acidic conditions or at high temperatures.
Causality: The dehydration of alcohols to alkenes is a classic acid-catalyzed elimination reaction.[3] For secondary alcohols like PhTFE, this typically proceeds through an E1 mechanism involving a carbocation intermediate. The benzylic position of the carbocation is stabilized by the phenyl ring, making this a favorable pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehydration of PhTFE.
Mitigation Strategies:
| Strategy | Rationale |
| Temperature Control | Dehydration is often favored at higher temperatures.[3] Carefully control the reaction temperature and consider running the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. |
| Acid Catalyst Selection | If an acid catalyst is required for your primary reaction, consider using a milder acid or a solid acid catalyst that can be easily filtered off. The use of a buffer to maintain a specific pH can also prevent excessive dehydration. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehydration. |
Issue 2: Formation of 2,2,2-Trifluoroacetophenone (Oxidation)
Symptom: A ketone byproduct is detected, characterized by a molecular weight of 174.12 g/mol .[4] This is often observed when the reaction mixture is exposed to oxidizing agents or, in some cases, air at elevated temperatures.
Causality: Secondary alcohols can be oxidized to ketones. While PhTFE is relatively stable, certain reagents or conditions can facilitate this transformation. For instance, oxidation of the related 2,2,2-trifluoroethanol can yield trifluoroacetic acid, indicating the susceptibility of the C-H bond adjacent to the hydroxyl group.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidation of PhTFE.
Mitigation Strategies:
| Strategy | Rationale |
| Inert Atmosphere | If your reaction is sensitive to air oxidation, particularly at elevated temperatures, perform the experiment under an inert atmosphere of nitrogen or argon. |
| Reagent Purity | Ensure that all reagents and solvents are free from oxidizing impurities. For example, some grades of solvents can contain peroxides. |
| Avoid Strong Oxidants | If possible, choose reagents for your desired transformation that are not strong oxidizing agents. |
Issue 3: Formation of Ethers
Symptom: You detect a high molecular weight byproduct, potentially corresponding to the dimer of PhTFE or a product of its reaction with another alcohol in the mixture.
Causality: Under acidic conditions, alcohols can undergo intermolecular dehydration to form ethers. This reaction is typically competitive with intramolecular dehydration (alkene formation) and is favored at lower temperatures.[3]
Mitigation Strategies:
| Strategy | Rationale |
| Temperature and Concentration | If alkene formation is the desired outcome, ensure the reaction temperature is sufficiently high to favor intramolecular dehydration over intermolecular ether formation.[3] Lower concentrations of the alcohol can also disfavor the bimolecular etherification reaction. |
| Choice of Acid and Solvent | The choice of acid and solvent can influence the relative rates of etherification and other reactions. Protic solvents may facilitate protonation of the alcohol, a key step in ether formation. |
Experimental Protocol: Mitsunobu Reaction with PhTFE - Minimizing Side Reactions
The Mitsunobu reaction is a powerful tool for the alkylation of nucleophiles with alcohols. When using PhTFE as the alcohol component, careful control of conditions is necessary to avoid side reactions.
Objective: To perform a Mitsunobu reaction between this compound and a generic phenol to form the corresponding ether, while minimizing the formation of α-(trifluoromethyl)styrene.
Materials:
-
This compound (PhTFE)
-
Phenol (or substituted phenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the phenol (1.0 eq), PhTFE (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the initial exotherm and minimize side reactions.
-
Addition of Azodicarboxylate: Add the DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate is typically observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a small amount of water.
-
Work-up: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired ether.
Causality of Choices in the Protocol:
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can hydrolyze the intermediates and reduce the yield.
-
Low-Temperature Addition: Adding the azodicarboxylate at 0 °C helps to control the reaction rate and prevent the formation of byproducts from the decomposition of the reactive intermediates. It also disfavors any potential acid-catalyzed dehydration of PhTFE that might be initiated by trace acidic impurities.
-
Stoichiometry: A slight excess of the alcohol and reagents is often used to ensure complete consumption of the limiting nucleophile (phenol).
Logical Relationships Diagram
Caption: Key side reactions of PhTFE under different conditions.
By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can more effectively utilize this compound in their synthetic endeavors, leading to improved yields and purer products.
References
- BenchChem. (2025).
- BenchChem. (2025).
- PubMed. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. [Link]
- ACS Publications. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. [Link]
- Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]
- Reddit. (2025).
- Google Patents. (n.d.). US4127728A - Preparation of 1-phenyl-2,2,2-trihalogeno-ethanol esters.
- WordPress. (n.d.).
- ACS Publications. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
- NIH. (n.d.).
- NIST. (n.d.). This compound. [Link]
- ChemWhat. (n.d.). This compound CAS#: 340-04-5. [Link]
- PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. [Link]
- PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-phenylethanol. [Link]
- RSC Publishing. (n.d.).
- Chemistry LibreTexts. (2020). 14.
- NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]
- Google Patents. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025).
- NIH. (2022).
Sources
Technical Support Center: Purification of Products from Reactions with 1-Phenyl-2,2,2-trifluoroethanol
Welcome to the technical support center for navigating the unique purification challenges associated with 1-Phenyl-2,2,2-trifluoroethanol (PTFE). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated alcohol in their synthetic workflows. The distinct physicochemical properties of PTFE, while beneficial in reactions, often complicate product isolation. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the successful purification of your target compounds.
Understanding the Core Challenge: The Unique Nature of Fluorinated Alcohols
This compound, and fluorinated alcohols in general, are a unique class of reagents and solvents. The strong electron-withdrawing effect of the trifluoromethyl group imparts high polarity, enhanced hydrogen-bond donating ability, and increased Brønsted acidity compared to their non-fluorinated analogs. While these properties can enhance reaction rates and selectivity, they are also the root of most purification difficulties. PTFE is miscible with water and a wide range of organic solvents, which complicates traditional liquid-liquid extractions and can lead to issues like azeotrope formation during distillation.
This guide is structured as a series of frequently asked questions (FAQs) that directly address the most common issues encountered in the lab, followed by detailed experimental protocols.
Frequently Asked Questions (FAQs)
FAQ 1: I'm struggling to remove unreacted this compound (PTFE) from my reaction mixture. Standard aqueous washes don't seem effective. Why is this happening and what should I do?
This is the most common challenge. The difficulty stems from PTFE's dual solubility profile; it is miscible with water and many common organic extraction solvents like ethyl acetate and dichloromethane. This causes it to partition poorly, remaining in the organic layer during a standard work-up.
Causality: The hydroxyl group on PTFE allows for strong hydrogen bonding with water, while the phenyl group provides significant organic character. This amphiphilic nature prevents a clean separation between aqueous and organic phases.
Troubleshooting Strategies:
-
Enhanced Aqueous Extraction: A simple water wash is insufficient. You must increase the polarity of the aqueous phase and perform multiple, vigorous extractions. Washing with brine (saturated NaCl solution) is critical as it decreases the solubility of organic compounds in the aqueous layer, effectively "salting out" your product into the organic phase while helping to draw the more polar PTFE into the water. See Protocol 1 for a detailed methodology.
-
Distillation (for Thermally Stable Products): PTFE has a boiling point of approximately 185-187 °C at atmospheric pressure, but this is often reported at reduced pressure (e.g., 64-65 °C at 5 mmHg). If your product has a significantly different boiling point and is thermally stable, distillation or rotary evaporation under high vacuum can be effective. Be aware that PTFE can form azeotropes with some solvents, which may complicate this approach.
-
Adsorption on Molecular Sieves: For non-polar to moderately polar products, unreacted PTFE can be selectively adsorbed. A patented method for removing the closely related 2,2,2-trifluoroethanol involves passing the crude product solution through a bed of molecular sieves with a pore size of 0.5 to 1.0 nm (5Å to 10Å), such as 13X molecular sieves. This is particularly effective for purifying esters of fluorinated alcohols. See Protocol 3 for an adapted procedure.
-
Acid/Base Wash (If Applicable): The pKa of PTFE is higher than that of simple phenols but its acidity is enhanced compared to non-fluorinated alcohols. While not a strong acid, a wash with a dilute base (e.g., 5% NaHCO₃ or Na₂CO₃) can sometimes help to deprotonate a small fraction of the PTFE, increasing its aqueous solubility for removal. This is generally less effective than other methods but can be a useful supplementary step.
FAQ 2: My product co-elutes with PTFE during silica gel column chromatography. How can I improve the separation?
Co-elution is a frequent problem due to the high polarity of PTFE, which causes it to streak or run with a broad range of compounds on silica gel.
Causality: PTFE's ability to act as a strong hydrogen-bond donor allows it to interact strongly with the silanol groups on the surface of the silica gel, leading to poor chromatographic behavior (tailing) and overlap with polar products.
Troubleshooting Strategies:
-
Optimize the Solvent System:
-
Increase Eluent Polarity Gradually: Start with a non-polar solvent system (e.g., pure hexanes or heptane) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or diethyl ether. This can help resolve compounds that are close in polarity.
-
Use a Less Polar, Protic Modifier: Instead of methanol, which is highly polar and can cause streaking, consider using isopropanol as a polar modifier in your eluent system.
-
Consider Alternative Solvent Systems: A dichloromethane/methanol gradient can sometimes provide better separation for polar compounds than hexane/ethyl acetate systems.
-
-
"Sacrificial Amine" Technique: Add a small amount of a volatile tertiary amine, like triethylamine (~0.1-1%), to your eluent. The amine will preferentially bind to the acidic sites on the silica gel, reducing the tailing of your product and other polar components like PTFE, often resulting in sharper peaks and improved separation.
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) is an excellent alternative. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The highly polar PTFE will elute very quickly with the solvent front, while your non-polar product will be retained, leading to a clean separation.
FAQ 3: I'm getting a persistent emulsion during the aqueous work-up. How can I prevent or break it?
Emulsions are colloidal suspensions of one liquid in another and are common in work-ups involving polar organic compounds or solvents.
Causality: PTFE can act as a surfactant, stabilizing the interface between the organic and aqueous layers. The presence of fine particulate matter or viscous reaction mixtures can exacerbate this issue.
Troubleshooting Strategies:
-
Prevention: Add the aqueous wash solution slowly without vigorous shaking initially. Use a gentle swirling or inversion motion to mix the layers. Vigorous shaking is a primary cause of emulsions.
-
Breaking the Emulsion:
-
Add Brine: The most effective method is to add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, which helps to break the colloidal suspension and force a separation of the layers.
-
Gentle Stirring: Gently stir the emulsified layers with a glass rod. This can help to coalesce the suspended droplets.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing particulate matter that may be stabilizing it.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (20 minutes to several hours) is sufficient for the layers to separate.
-
Purification Decision Workflow
The following diagram provides a logical decision tree to help select the most appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: Enhanced Aqueous Work-up for PTFE Removal
This protocol is designed to maximize the removal of water-soluble impurities, including unreacted PTFE, by leveraging the "salting-out" effect.
-
Dilution: Transfer the entire reaction mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to a volume that is 3-5 times the initial reaction volume. This reduces the overall concentration and viscosity.
-
Initial Water Wash: Add an equal volume of deionized water. Invert the funnel gently 3-5 times, venting frequently to release any pressure. Drain and discard the aqueous layer. Do not shake vigorously at this stage to avoid emulsions.
-
Bicarbonate Wash (Optional, for acidic reactions): Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Mix gently and vent. This will neutralize any residual acid catalysts or byproducts. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic. Drain and discard the aqueous layer.
-
Brine Washes (Crucial Step): Add an equal volume of saturated aqueous NaCl (brine). Now, shake the funnel vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely. Drain and discard the aqueous (bottom) layer. Repeat this brine wash at least two more times. The repeated brine washes are critical for removing residual water and polar impurities like PTFE from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent, rinsing the flask and the solid with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product, which should now have a significantly reduced amount of PTFE.
Technical Support Center: Improving Enantioselectivity with 1-Phenyl-2,2,2-trifluoroethanol (PFT)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-Phenyl-2,2,2-trifluoroethanol (PFT). This document is designed for researchers, chemists, and drug development professionals who are looking to enhance the stereochemical outcome of their asymmetric reactions. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions regarding the application of PFT as a powerful enantioselectivity-enhancing solvent and additive.
The Role of PFT in Asymmetric Synthesis
This compound (PFT), a chiral fluorinated alcohol, has emerged as a valuable tool in asymmetric catalysis. Its unique properties, particularly its strong hydrogen-bond donating capability and steric profile, allow it to influence the transition state of a reaction. When used as a solvent or co-solvent, PFT can establish critical non-covalent interactions, such as hydrogen bonds, with catalysts, substrates, or intermediates.[1][2] These interactions help to create a more rigid and organized chiral environment, amplifying the steric and electronic differences between the diastereomeric transition states and thereby favoring the formation of one enantiomer over the other.[3][4]
The trifluoromethyl (-CF3) group is key to its efficacy; it enhances the acidity of the hydroxyl proton, making PFT a stronger hydrogen-bond donor than its non-fluorinated analog, 1-phenylethanol.[5] This allows it to participate in and stabilize hydrogen-bonding networks that are crucial for high levels of asymmetric induction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PFT enhances enantioselectivity?
A1: The primary mechanism is the stabilization of the favored transition state through hydrogen bonding.[1][2] PFT acts as a potent hydrogen-bond donor, interacting with Lewis basic sites on the substrate or catalyst (e.g., carbonyl oxygens, nitrogen atoms). This interaction can lock the conformation of the catalyst-substrate complex, increasing the energy difference between the two pathways leading to the (R) and (S) enantiomers. This concept is visualized in the diagram below.
Caption: PFT stabilizes the transition state via hydrogen bonding.
Q2: In which reaction types is PFT most commonly and effectively used?
A2: PFT has shown efficacy across a range of asymmetric transformations. It is particularly useful in reactions where a transient chiral complex is formed and the transition state involves polar or hydrogen-bond accepting functional groups. Examples include:
-
Nickel-catalyzed allylations: In these reactions, 2,2,2-trifluoroethanol (TFE), a close structural analog, has been used as a solvent to achieve nearly quantitative yields and high enantioselectivities.[6] The principles are directly applicable to PFT.
-
Asymmetric Reductions: Carbonyl reductions, where the oxygen atom can accept a hydrogen bond, are prime candidates.
-
Michael Additions: PFT can help organize the nucleophile and electrophile within the catalyst's chiral pocket.
-
Perfluoroalkylation Reactions: In certain light-driven organocatalytic perfluoroalkylations, the solvent environment is critical for achieving high stereocontrol.[7]
Q3: Should I use PFT as the sole solvent or as a co-solvent/additive?
A3: This is highly dependent on the specific reaction, catalyst system, and substrate solubility. Using PFT as a co-solvent is the most common approach. Chlorinated solvents are often poor choices from a green chemistry perspective, and PFT can be an effective alternative.[8] A preliminary solvent screen is always recommended. Start by using PFT as an additive (e.g., 10-30% v/v) with a less-coordinating primary solvent like toluene, dichloromethane (DCM), or ethers, and monitor for changes in both conversion and enantiomeric excess (ee%).
Q4: How does temperature influence the effectiveness of PFT?
A4: As with most enantioselective reactions, lowering the temperature often leads to higher enantioselectivity.[9] This is because the energetic difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT). When using PFT, its ordering effect via hydrogen bonding can become more pronounced at lower temperatures, further enhancing the ee%. However, reducing the temperature may also decrease the reaction rate, so a balance must be found.
Q5: Are there any known incompatibilities with PFT?
A5: PFT is a weakly acidic alcohol. While generally considered non-coordinating, it can potentially interfere with highly sensitive or strongly basic catalysts and reagents. For example, reactions involving strong organometallic bases might be protonated by PFT. Always consider the pKa of your catalyst and reagents in relation to PFT.
Troubleshooting Guide: Low Enantioselectivity or Yield
This guide provides a logical workflow for diagnosing and resolving common issues encountered when using PFT to enhance enantioselectivity.
Caption: A troubleshooting workflow for addressing low enantioselectivity.
Data Summary: The Impact of Fluorinated Alcohols on Enantioselectivity
The following table summarizes representative data from the literature, illustrating the significant improvements in enantiomeric excess (ee%) achieved by incorporating a fluorinated alcohol like TFE (a close analog of PFT) into the reaction medium.
| Reaction Type | Catalyst System | Conditions without TFE | Conditions with TFE | Improvement | Reference |
| Ni-Catalyzed Allene-Ketone Allylation | Ni(cod)₂ / Ligand L3 | MeCN, 87% ee | TFE, >99% ee | +12% | [6] |
| Ni-Catalyzed Allene-Ketone Allylation | Ni(cod)₂ / Ligand L3 | 1,4-Dioxane, 86% ee | TFE, 98% ee | +12% | [6] |
| Pd-Catalyzed Fluorination of Oxindoles | Pd-catalyst 12b | 2-Propanol, 75-96% ee | ClCH₂CH₂Cl/MeOH, 96% ee | Maintained high ee% with solvent tuning | [10] |
| Peptide SNAr Arylation | Base-mediated | DMF, Low chemoselectivity | TFE, High chemoselectivity | Improved Selectivity | [11][12] |
Example Experimental Protocol: General Procedure for a PFT Co-Solvent Screen
This protocol provides a general workflow for evaluating PFT as a co-solvent in an asymmetric catalytic reaction.
Objective: To determine the optimal concentration of PFT for maximizing enantioselectivity in the asymmetric reduction of a model ketone.
Materials:
-
Chiral catalyst (e.g., CBS catalyst)
-
Reducing agent (e.g., Borane dimethyl sulfide complex)
-
Prochiral ketone (e.g., Acetophenone)
-
Primary solvent (anhydrous, e.g., Toluene)
-
This compound (anhydrous)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the chiral catalyst (e.g., 5-10 mol%) to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Prepare a series of reactions in parallel. For a total volume of 5.0 mL, add the appropriate volumes of anhydrous Toluene and PFT to achieve the desired co-solvent ratios (e.g., 100:0, 90:10, 75:25, 50:50 Toluene:PFT).
-
Temperature Control: Cool the reaction mixtures to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Reagent Addition: While stirring, add the reducing agent dropwise to the catalyst solution. Allow the mixture to stir for 10-15 minutes.
-
Substrate Addition: Add the prochiral ketone substrate dropwise to the reaction mixtures.
-
Reaction Monitoring: Allow the reactions to stir at the set temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.[9]
-
Work-up: Quench the reaction carefully by the slow addition of a suitable quenching agent (e.g., methanol, followed by saturated aqueous Rochelle's salt). Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
-
Analysis: Determine the enantiomeric excess (ee%) of the purified product for each reaction condition using chiral HPLC or GC analysis. Plot the ee% versus the PFT concentration to identify the optimal conditions.
This systematic approach ensures that the effect of PFT is accurately assessed, providing a solid foundation for optimizing your specific asymmetric transformation.
References
- Rondino, F., Satta, M., Piccirillo, S., Ciavardini, A., Giardini, A., Speranza, M., Avaldi, L., & Paladini, A. (2009). Enantioselective HF loss promoted by resonant two-photon ionization of supersonically expanded (R)-1-phenyl-2,2,2-trifluoroethanol clusters. The Journal of Physical Chemistry A.
- Wang, C., et al. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. MDPI.
- Giardini, A., et al. (2009). Enantioselective HF Loss Promoted by Resonant Two-Photon Ionization of Supersonically Expanded (R)-1-Phenyl-2,2,2-trifluoroethanol Clusters. The Journal of Physical Chemistry A.
- Giardini, A., et al. (2008). Monosolvation of R-1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization, and Fragmentation of Diastereomeric Complexes. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for Enantioselective Synthesis Using p-Bromophenyl i-Propyl Sulfoxide. BenchChem.
- Arione, A., et al. (2015). Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters. Journal of the American Chemical Society.
- St. John-Campbell, S., et al. (2019).
- Sammis, G. M., & Jacobsen, E. N. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews.
- BenchChem. (n.d.). Technical Support Center: Enhancing Enantioselectivity in the Asymmetric Synthesis of 2-Phenyl-1-propanol. BenchChem.
- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
- Giardini, A., et al. (2008). Monosolvation of R-1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization, and Fragmentation of Diastereomeric Complexes. The Journal of Physical Chemistry A.
- Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews.
- Smith, A. D., et al. (2024). Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones. Organic Process Research & Development.
- Fatima, Z., et al. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. The Journal of Physical Chemistry A.
- Gini, A., et al. (2023). Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. Chemical Science.
- Du, H. (2018). Frustrated Lewis Pairs Catalyzed Asymmetric Metal-Free Hydrogenations and Hydrosilylations. Accounts of Chemical Research.
- Wang, Z., & Montgomery, J. (2015). Enantioselective nickel-catalyzed arylative and alkenylative intramolecular 1,2-allylations of tethered allene–ketones. Nature Communications.
- Corey, E. J. (1990). New enantioselective routes to biologically interesting compounds. Pure and Applied Chemistry.
- NIST. (n.d.). This compound. NIST WebBook.
- Regalado, E. L., et al. (2017). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. ResearchGate.
- Fatima, Z., et al. (2023). Conformational Adaptation and Large Amplitude Motions of this compound with Two Water Molecules: A Rotational Spectroscopic and Ab Initio Investigation. ResearchGate.
- Pantoș, G. D., et al. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Enantioselective synthesis. Wikipedia.
- Fatima, Z., et al. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. PubMed.
- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate.
- Pantoș, G. D., et al. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. RSC Publishing.
- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective nickel-catalyzed arylative and alkenylative intramolecular 1,2-allylations of tethered allene–ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability of 1-Phenyl-2,2,2-trifluoroethanol under acidic conditions
Welcome to the technical support guide for 1-Phenyl-2,2,2-trifluoroethanol (PhTFE). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related questions when using PhTFE under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound (PhTFE) in the presence of acids?
This compound is generally considered a stable alcohol, particularly when compared to its non-fluorinated analog, 1-phenylethanol. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group significantly increases the acidity of the hydroxyl proton, but it also destabilizes the formation of an adjacent carbocation, which is a key intermediate in acid-catalyzed degradation pathways.[1][2][3][4][5] However, under forcing conditions—typically involving strong Brønsted or Lewis acids and elevated temperatures—PhTFE can undergo dehydration.[6][7][8]
Q2: What is the primary degradation pathway for PhTFE under acidic conditions?
The principal degradation route is an acid-catalyzed dehydration (E1-type elimination) to form α-(trifluoromethyl)styrene (1-phenyl-2,2,2-trifluoroethene).[8] The mechanism proceeds as follows:
-
Protonation: The hydroxyl group is protonated by the acid to form a good leaving group (water).
-
Carbocation Formation: The protonated alcohol loses a molecule of water to form a secondary benzylic carbocation. This is typically the rate-limiting step.
-
Deprotonation: A base (e.g., water, or the conjugate base of the acid) removes a proton from the adjacent carbon, leading to the formation of a double bond.
Due to the destabilizing inductive effect of the -CF₃ group on the carbocation, this process requires more rigorous conditions (stronger acid, higher temperature) than the dehydration of non-fluorinated benzylic alcohols.[6][8][9][10]
Q3: Which factors have the most significant impact on the stability of PhTFE in acid?
Several factors critically influence the rate of degradation:
-
Acid Strength: Stronger acids (e.g., sulfuric acid, p-toluenesulfonic acid) will catalyze dehydration more effectively than weaker acids.[9]
-
Temperature: The rate of dehydration is highly temperature-dependent. Reactions that are negligible at room temperature can become significant at elevated temperatures (e.g., >100 °C).[6][7]
-
Concentration: Higher concentrations of both the acid and PhTFE can increase the reaction rate. At high PhTFE concentrations, side reactions such as the formation of α-methylbenzyl ethers may occur, where a carbocation intermediate is trapped by another molecule of the alcohol.[6][7]
-
Water Content: The dehydration reaction is an equilibrium. The presence of water can inhibit the forward reaction, while its removal (e.g., using a Dean-Stark apparatus) will drive the reaction toward the olefin product.[6][7]
Q4: How stable is PhTFE in cocktails used for Fmoc solid-phase peptide synthesis, such as those containing trifluoroacetic acid (TFA)?
PhTFE and its non-phenylated analog, 2,2,2-trifluoroethanol (TFE), are often used as solvents or co-solvents in cleavage and deprotection cocktails for peptide synthesis due to their high polarity, ionizing power, and ability to solubilize peptides.[1][2][11][12]
PhTFE exhibits good stability in standard TFA-based cocktails (e.g., 1-5% TFA in dichloromethane or neat TFA for short periods) used for cleaving peptides from highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin.[13] In fact, mixtures of fluorinated alcohols with dilute HCl have been developed as alternative, mild reagents for removing acid-labile protecting groups like Boc, Trt, and Pbf, and for cleaving linkers.[14] The alcohol's role in these mixtures demonstrates its stability and utility under these specific acidic conditions. While prolonged exposure to concentrated TFA at high temperatures should be avoided, for standard room-temperature cleavage protocols, significant degradation of PhTFE is not a primary concern.
Troubleshooting Guide
Issue 1: I observe unexpected aromatic signals in my ¹H NMR spectrum when using PhTFE as a solvent for an acidic sample.
-
Plausible Cause: You may be observing the initial stages of acid-catalyzed dehydration. The product, α-(trifluoromethyl)styrene, will have distinct vinyl proton signals and altered aromatic signals compared to the starting material.
-
Diagnostic Steps:
-
Check for Vinyl Protons: Look for new signals in the 5.5-6.5 ppm region of the ¹H NMR spectrum, characteristic of styrenic protons.
-
Run a Control: Prepare a sample of your PhTFE with the same concentration of acid but without your analyte. Acquire an NMR spectrum after the same amount of time and at the same temperature to see if the degradation is independent of your compound.
-
Acquire a ¹⁹F NMR: The fluorine signal of the degradation product will likely be shifted relative to the PhTFE signal. ¹⁹F NMR is highly sensitive and can provide a clear indication of conversion.[15]
-
-
Proposed Solution:
-
Lower the temperature of your NMR experiment.
-
Use the minimum concentration of acid required for your analysis.
-
If possible, use a deuterated solvent with better stability or one that does not react (e.g., CDCl₃, Acetone-d₆) and add PhTFE only as a chiral solvating agent if needed, minimizing its concentration.[16]
-
Issue 2: My acid-catalyzed reaction in PhTFE solvent gives a low yield and a complex mixture of byproducts.
-
Plausible Cause: The reaction conditions (strong acid, high heat) are likely causing the PhTFE solvent to participate in the reaction. The benzylic carbocation formed from PhTFE dehydration can be trapped by nucleophiles in your reaction mixture or by another molecule of PhTFE, forming ethers.[6][7]
-
Diagnostic Steps:
-
Analyze Byproducts: Use LC-MS to identify the masses of major byproducts. Look for masses corresponding to the dehydrated product (α-(trifluoromethyl)styrene), PhTFE-ethers, or adducts of PhTFE with your starting materials or products.
-
Run a Solvent-Only Control: Heat a mixture of PhTFE and your acid catalyst under the reaction conditions without your substrate. Analyze the mixture by GC-MS or NMR to quantify the extent of solvent degradation.
-
-
Proposed Solution:
-
Switch to a more robust solvent that is stable under your reaction conditions (e.g., sulfolane, nitromethane, or an inert hydrocarbon if solubility permits).
-
Reduce the reaction temperature and extend the reaction time.
-
Consider using a milder acid catalyst or a heterogeneous acid catalyst that may offer higher selectivity and reduce solvent-related side reactions.
-
Visualization of Degradation Pathway
The primary degradation pathway for this compound under acidic conditions is dehydration. This process is visualized below.
Sources
- 1. Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1 [kangmei.com]
- 2. primaryinfo.com [primaryinfo.com]
- 3. 2,2,2-Trifluoroethanol [chemeurope.com]
- 4. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 5. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 6. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of 1-Phenyl-2,2,2-trifluoroethanol in Basic Media
Here is the technical support center guide on the stability of 1-Phenyl-2,2,2-trifluoroethanol under basic conditions.
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who use this versatile chiral alcohol in their experimental work. Its unique properties, driven by the electron-withdrawing trifluoromethyl group, make it a valuable solvent and reagent, but also introduce specific stability challenges, particularly under basic conditions. This guide provides in-depth answers to common troubleshooting scenarios and frequently asked questions to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The answers provide not just solutions, but the chemical reasoning behind them.
Q1: My reaction yield is unexpectedly low, and I'm observing unidentified byproducts. Could the this compound be decomposing?
A1: Yes, this is a common issue when using strong bases. The primary cause is the high acidity of the alcohol's hydroxyl proton, which leads to decomposition through an elimination reaction.
Causality Explained: The three fluorine atoms on the adjacent carbon have a powerful electron-withdrawing inductive effect. This effect polarizes the C-O bond and significantly stabilizes the corresponding alkoxide anion, making the alcohol unusually acidic for its class. With a predicted pKa of approximately 11.9, it is substantially more acidic than ethanol (pKa ≈ 16).[1]
When a base with a conjugate acid pKa higher than ~12 (e.g., NaOH, KOtBu) is introduced, it will readily deprotonate the alcohol to form the trifluoroalkoxide. At elevated temperatures or with prolonged reaction times, this alkoxide can undergo an elimination reaction, likely via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, to eliminate a fluoride ion and form α-(trifluoromethyl)styrene.[2][3]
Troubleshooting Steps:
-
Confirm Degradation:
-
By ¹H NMR: Look for the disappearance of the characteristic quartet for the benzylic proton and the doublet for the hydroxyl proton. Concurrently, search for new signals in the vinyl region (typically 5.5-6.5 ppm) corresponding to the elimination product.
-
By GC-MS: Analyze a sample of your crude reaction mixture. Look for a new peak with a mass corresponding to the dehydrated product (C₉H₇F₃, M.W. = 172.15).
-
-
Mitigation Protocol:
-
Lower the Temperature: Perform the reaction at 0 °C or below before and during the addition of the base. This will disfavor the elimination pathway, which typically has a higher activation energy than the desired reaction.
-
Choose a Weaker Base: If your reaction chemistry allows, switch to a non-nucleophilic, weaker base. Bases like sodium carbonate (Na₂CO₃) or triethylamine (NEt₃) are often insufficient to cause significant deprotonation and subsequent degradation.
-
Slow Addition: Add the basic reagent dropwise or in portions to control the exotherm and minimize local high concentrations of the base.
-
Experimental Protocol: Checking for Degradation via ¹H NMR
-
Carefully quench a small aliquot (~0.1 mL) of your reaction mixture by adding it to 0.5 mL of a cooled, dilute acid solution (e.g., 1M HCl in an ice bath).
-
Extract the organic components with a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Dry the organic layer with a small amount of anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution directly into an NMR tube.
-
Acquire a ¹H NMR spectrum and analyze for the characteristic signals mentioned above.
Q2: I've selected a base for my reaction. How can I predict if it's strong enough to cause decomposition?
A2: The "pKa rule" is your best guide. A base will significantly deprotonate an acid if the base's conjugate acid has a pKa value that is higher than the pKa of the acid itself. For this compound (pKa ≈ 11.9), any base whose conjugate acid is a weaker acid (i.e., has a pKa > 12) should be considered a potential risk.
Data Presentation: Base Selection Guide
| Base | Conjugate Acid | pKa of Conjugate Acid | Risk of Decomposition | Recommended Use |
| Sodium Hydroxide (NaOH) | Water (H₂O) | 15.7 | High | Use with caution at low temperatures. |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | ~18 | Very High | Avoid if possible; strict temperature control is critical. |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~36 | Extreme | Not recommended unless it is the primary reagent. |
| Triethylamine (NEt₃) | Triethylammonium | ~10.7 | Low | Good choice for acid scavenging. |
| Diisopropylethylamine (DIPEA) | DIPEA-H⁺ | ~11 | Low | Excellent non-nucleophilic choice. |
| Sodium Bicarbonate (NaHCO₃) | Carbonic Acid (H₂CO₃) | 6.4 | Very Low | Suitable for mild acid quenching or pH adjustment. |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | 10.3 | Low to Moderate | A good general-purpose weak base. |
Visualization: Troubleshooting Workflow
Below is a decision-making workflow for troubleshooting stability issues with this compound under basic conditions.
Caption: Troubleshooting flowchart for stability issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition mechanism of this compound under strong basic conditions?
A1: The most probable degradation route is an E1cB (Elimination, Unimolecular, conjugate Base) reaction.[3][4] This two-step mechanism is favored because it involves intermediates that are well-suited to the molecule's electronic properties.
Mechanism Steps:
-
Fast, Reversible Deprotonation: A strong base removes the acidic hydroxyl proton to form the conjugate base, a trifluoroalkoxide. This step is rapid because of the alcohol's high acidity.[2]
-
Slow, Rate-Determining Elimination: The resulting alkoxide intermediate is stabilized. In the slow step, the molecule eliminates a fluoride ion (a relatively poor leaving group) from the adjacent carbon. The negative charge on the oxygen helps to push out the fluoride, forming a double bond and yielding α-(trifluoromethyl)styrene.[2][3]
Visualization: Proposed E1cB Decomposition Pathway
The diagram below illustrates the step-by-step E1cB mechanism.
Caption: The E1cB decomposition pathway of the title compound.
Q2: What are the standard handling and storage recommendations for this compound?
A2: Proper handling and storage are crucial for maintaining the compound's purity and ensuring lab safety. The recommendations for this compound are similar to those for its parent compound, 2,2,2-trifluoroethanol.
Handling:
-
Always work in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors.[5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]
-
Grounding equipment is recommended when transferring large quantities to prevent static discharge, as the compound can be flammable.[7]
Storage:
-
Store in a tightly sealed container to prevent moisture absorption and evaporation.[5][6]
-
Keep the container in a cool, dry, and well-ventilated area.[8]
-
Store away from heat sources, open flames, and strong oxidizing agents.
Q3: Can I use this compound as a solvent for reactions involving bases?
A3: Yes, but with careful consideration. Its ability to form hydrogen bonds and its polarity make it an excellent solvent for many applications, including peptide chemistry.[9][10] However, due to its acidity, its use as a solvent in the presence of strong bases is a delicate balance.
-
For Weak Bases (e.g., amines, carbonates): It generally performs well as a solvent and is stable.
-
For Strong Bases (e.g., hydroxides, alkoxides): Using it as a solvent is not recommended. The deprotonation of the solvent itself would be a major competing reaction, leading to solvent degradation and unpredictable reaction conditions. In such cases, use an inert aprotic solvent like THF, Dioxane, or Toluene, and add the fluoroalcohol as a reagent if needed.
References
- ChemBK. (S)-(+)-1-PHENYL-2,2,2-TRIFLUOROETHANOL Request for Quotation.
- Pi Chemicals. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
- Master Organic Chemistry. (2020). E1cB – Elimination (Unimolecular) Conjugate Base.
- Loba Chemie. (2016). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS.
- Chemistry Steps. E1cB Elimination Mechanism.
- Wikipedia. E1cB-elimination reaction.
- Fiveable. 11.10 The E1 and E1cB Reactions.
- Wikipedia. 2,2,2-Trifluoroethanol.
- Gimenez, D., et al. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. RSC Publishing.
- ResearchGate. (2017). 2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation.
Sources
- 1. chembk.com [chembk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. 2,2,2-Trifluoroethanol(75-89-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Specification for storage and transportation of trifluoroethanol-Chemwin [en.888chem.com]
- 9. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 1-Phenyl-2,2,2-trifluoroethanol (PhTFE) Mediated Reactions
Document ID: PhTFE-TSG-2026-01
Version: 1.0
Introduction
Welcome to the technical support guide for 1-Phenyl-2,2,2-trifluoroethanol (PhTFE) mediated reactions. PhTFE is a unique fluorinated alcohol increasingly recognized for its utility as a chiral solvating agent and a solvent capable of promoting specific reaction pathways due to its strong hydrogen-bond donating ability, high ionizing power, and distinct steric profile.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature in PhTFE-mediated systems. Here, we provide answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction outcomes, ensuring both efficiency and safety.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical properties of PhTFE, and how do they vary with temperature?
Understanding the physical properties of PhTFE is crucial for proper experimental design, especially when planning reactions at non-ambient temperatures. Key properties are summarized below.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₈H₇F₃O | - | [3] |
| Molecular Weight | 176.14 | g/mol | [4] |
| Boiling Point | 64-65 °C @ 5 mm Hg | °C | [5] |
| Normal Boiling Point (Est.) | 222.3 | °C | [6] |
| Density | 1.297 @ 20 °C | g/mL | [5] |
| Appearance | Colorless Liquid | - | [7] |
Q2: How does temperature influence the solvent characteristics of PhTFE at a molecular level?
Temperature directly impacts the kinetic energy of PhTFE molecules, which in turn influences its conformational landscape and intermolecular interactions.
-
Conformational Dynamics: PhTFE can exist in several conformations (e.g., gauche, trans) based on the rotation around the C-C and C-O bonds.[1][8] While at low temperatures in a jet expansion only the most stable conformer is typically observed, at higher reaction temperatures, a dynamic equilibrium of multiple conformers will exist.[1][9] This ensemble of conformations can alter the solvent's effective polarity and steric environment, potentially influencing reaction selectivity.
-
Hydrogen Bonding: Like its parent compound 2,2,2-trifluoroethanol (TFE), PhTFE is a strong hydrogen-bond donor.[2] As temperature increases, the strength and lifetime of these hydrogen bonds (both with itself and with solutes) decrease. This can affect the stabilization of charged intermediates or transition states, directly impacting reaction rates.
-
Viscosity and Diffusion: Increasing the temperature lowers the viscosity of PhTFE, leading to higher diffusion rates for reactants and catalysts. This can be a simple yet effective way to overcome reactions that are diffusion-limited.
Q3: What is a safe and effective operating temperature range for reactions in PhTFE?
The optimal temperature is highly reaction-dependent. However, a general range can be defined by the solvent's physical and chemical stability.
-
Lower Limit: Determined by the freezing point and/or the temperature at which the reaction rate becomes impractically slow.
-
Upper Limit: Should be kept well below the boiling point at the operating pressure to avoid solvent loss and pressure buildup. It is also limited by the thermal stability of your reactants, catalysts, and products.[10] PhTFE itself is stable under normal conditions but can decompose at very high temperatures, potentially releasing irritating gases and hazardous substances like hydrogen fluoride (HF).[11]
Safety is paramount. Always conduct reactions in a well-ventilated fume hood, especially when heating.[7] Ensure that your reaction vessel is appropriately rated for the target temperature and pressure.
Troubleshooting Guide
This section addresses common problems encountered in PhTFE-mediated reactions, with a focus on temperature-related causes and solutions.
Problem 1: Low or No Product Yield
Your reaction is sluggish or fails to proceed to completion. After workup, the desired product is absent or in very low quantities.[12]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in PhTFE reactions.
Potential Causes & Solutions
-
Cause: Insufficient Thermal Energy. The activation energy barrier for the reaction is not being overcome at the current temperature.
-
Solution: Implement a systematic temperature screening. Begin at your initial temperature and increase it in controlled increments (e.g., 10–20 °C). Monitor the reaction progress at each step using a suitable analytical technique (TLC, LC-MS, GC). See Protocol 1: Systematic Temperature Optimization for a detailed methodology.
-
-
Cause: Poor Solubility of a Reactant at Low Temperature. One or more of your starting materials may not be fully dissolved in PhTFE at your starting temperature, creating a heterogeneous mixture and limiting the reaction rate.
-
Solution: Visually inspect the reaction mixture for undissolved solids. If present, gently warm the mixture until all components are in solution before initiating the reaction. If solubility remains an issue even at higher temperatures, PhTFE may not be the ideal solvent for your system.
-
-
Cause: Reactant, Catalyst, or Product Instability. The components of your reaction may be degrading under the thermal conditions.
-
Solution: Run control experiments by heating each key component (starting material, catalyst, and isolated product) individually in PhTFE at the reaction temperature. Monitor for decomposition over time. If instability is detected, the reaction temperature must be lowered, or a more thermally robust catalyst/reagent must be selected.
-
Problem 2: Poor Reaction Selectivity (e.g., chemo-, regio-, or stereo-selectivity)
The desired product is formed, but significant quantities of one or more byproducts are also generated, complicating purification and reducing yield.
Potential Causes & Solutions
-
Cause: High Temperature Favoring Undesired Pathways. Most reactions have multiple potential pathways, each with its own activation energy. Higher temperatures can provide sufficient energy to overcome the activation barriers of less-favorable, byproduct-forming pathways.
-
Solution: Lower the reaction temperature. Often, a small decrease in temperature (e.g., 10–20 °C) can dramatically improve selectivity by favoring the pathway with the lowest activation energy. This may require longer reaction times, but the trade-off for higher purity is often worthwhile.
-
-
Cause: Temperature-Induced Change in Catalyst's Active State. The conformation or aggregation state of a catalyst can be temperature-dependent, leading to changes in its selectivity.
-
Solution: Methodically screen a range of lower temperatures. For stereoselective reactions, this is particularly critical. Consult literature for the specific catalyst system you are using to see if its selectivity profile is known to be temperature-sensitive.
-
-
Cause: Equilibration to a Thermodynamically Favored, but Undesired, Product. Your desired product may be the kinetic product, which is formed faster at lower temperatures. At higher temperatures, this kinetic product may have enough energy to revert and then convert to a more stable, but undesired, thermodynamic product.
-
Solution: Run a time-course study at a moderate temperature to find the point of maximum kinetic product formation before significant equilibration occurs. Then, quench the reaction at that time point. If the desired product is the thermodynamic one, increasing the temperature may be beneficial.
-
Experimental Protocols
Protocol 1: Systematic Temperature Optimization
This protocol provides a framework for identifying the optimal reaction temperature to maximize yield while minimizing byproduct formation.
-
Setup: Prepare 3-5 identical reaction vials (e.g., microwave vials or sealed tubes) with all reactants, catalysts, and PhTFE solvent. Ensure each vial has a stir bar.
-
Temperature Gradient: Place each vial in a separate well of a temperature-controlled reaction block or in separate oil baths. Set the temperatures at a logical gradient. For example: Room Temperature (25 °C), 45 °C, 65 °C, and 85 °C.
-
Time-Course Sampling: At set time intervals (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction.
-
Quench and Analyze: Immediately quench each aliquot (e.g., by diluting in a cold solvent). Analyze the quenched samples by a quantitative method like LC-MS or GC with an internal standard.
-
Data Evaluation: Plot the concentration of your desired product and key byproducts versus time for each temperature.
-
The optimal temperature will be the one that gives the highest yield of the desired product in a reasonable timeframe, with the lowest level of impurities.
-
Protocol 2: Safe Handling of PhTFE at Elevated Temperatures
Adherence to safety procedures is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), a flame-resistant lab coat, and suitable gloves.[11]
-
Ventilation: All heating of PhTFE must be conducted inside a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[10]
-
Heating Apparatus: Use a well-maintained and properly controlled heating source, such as a heating mantle or an oil bath connected to a PID controller with a contact thermometer. Never heat PhTFE with an open flame. [7] It is a combustible liquid.[7]
-
Reaction Vessel: Use a sealed vessel only if you are certain the reaction will not generate significant pressure. Otherwise, use a reflux condenser system to prevent solvent evaporation and pressure buildup. Ensure all glassware is free of cracks or defects.
-
Cool-Down and Quenching: Allow the reaction vessel to cool to room temperature before opening it to the atmosphere. When quenching the reaction, be mindful of potential exotherms, especially when adding aqueous reagents. Perform the quench slowly and with appropriate cooling if necessary.
-
Waste Disposal: Dispose of PhTFE waste in a designated, properly labeled halogenated waste container.[11]
References
- How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/troubleshooting.php?page=reaction]
- This compound | 340-05-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9258079.htm]
- SAFETY DATA SHEET (2,2,2-Trifluoroethanol). Acros Organics. [URL: https://www.fishersci.com/sdsitems/SDS_24410.pdf]
- SAFETY DATA SHEET (2,2,2-Trifluoroethanol). Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/24410.htm]
- Chemical Properties of this compound (CAS 340-04-5). Cheméo. [URL: https://www.chemeo.com/cid/40-045-5/1-Phenyl-2-2-2-trifluoroethanol.html]
- SAFETY DATA SHEET (this compound). Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=340-04-5]
- 2,2,2-Trifluoroethanol. Wikipedia. [URL: https://en.wikipedia.org/wiki/2,2,2-Trifluoroethanol]
- This compound. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C340045&Mask=4]
- Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.2c05803]
- (+)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1472401]
- Conformational Adaptation and Large Amplitude Motions of this compound with Two Water Molecules: A Rotational Spectroscopic and Ab Initio Investigation. ResearchGate. [URL: https://www.researchgate.
- Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36190562/]
- 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00989a]
- Conformational Dynamics of this compound by Rotational Spectroscopy and Ab Initio Calculations. ResearchGate. [URL: https://www.researchgate.
- Conformational adaptation and large amplitude motions of this compound with two water molecules: a rotational spectroscopic and ab initio investigation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38842278/]
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [URL: https://www.mdpi.com/2073-4344/12/11/1366]
- PCR Troubleshooting Guide. New England Biolabs. [URL: https://www.neb.com/tools-and-resources/troubleshooting-guides/pcr-troubleshooting-guide]
- PCR Troubleshooting Guide. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Kinetics for the reactions of phenyl with methanol and ethanol: Comparison of theory and experiment. ResearchGate. [URL: https://www.researchgate.net/publication/222384180_Kinetics_for_the_reactions_of_phenyl_with_methanol_and_ethanol_Comparison_of_theory_and_experiment]
- ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. ResearchGate. [URL: https://www.researchgate.net/publication/274384661_ChemInform_Abstract_222-Trifluoroethanol_as_Green_Solvent_in_Organic_Synthesis_A_Review]
- Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography... ResearchGate. [URL: https://www.researchgate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 340-05-6 [chemicalbook.com]
- 6. This compound (CAS 340-04-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. fishersci.com [fishersci.com]
- 12. How To [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading with 1-Phenyl-2,2,2-trifluoroethanol
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for optimizing catalytic systems utilizing 1-Phenyl-2,2,2-trifluoroethanol (PFTFE) as a chiral ligand or solvating agent. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimental work. By explaining the causality behind experimental choices, this document serves as both a troubleshooting manual and a resource for reaction optimization.
Introduction: The Role of this compound in Catalysis
This compound (PFTFE) is a chiral fluoroalcohol increasingly recognized for its unique properties in asymmetric catalysis.[1][2] Its trifluoromethyl group imparts significant steric and electronic effects, while the hydroxyl group can coordinate to metal centers or form crucial hydrogen bonds.[1][2] Fluorinated alcohols like PFTFE are noted for their ability to stabilize cationic intermediates, act as potent hydrogen-bond donors, and enhance the reactivity and selectivity of various transition metal-catalyzed reactions, including C-H functionalizations.[3][4][5][6]
This guide will help you navigate the complexities of optimizing catalyst loading and other reaction parameters when using this versatile molecule.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is PFTFE or a similar fluorinated alcohol used in my reaction? Fluorinated alcohols like PFTFE and hexafluoroisopropanol (HFIP) can dramatically alter reaction outcomes.[3][4] They are not merely inert solvents; they can:
-
Stabilize Catalytic Species: Their high polarity and strong hydrogen-bonding ability can stabilize charged intermediates and transition states.[5][6]
-
Enhance Reactivity: In some cases, fluorinated alcohols can accelerate reaction rates by orders of magnitude through specific interactions, such as forming H-bond networks with reagents like H₂O₂ in oxidation reactions.[5][7]
-
Improve Selectivity: They can influence the site- and stereoselectivity of reactions by altering the catalyst's environment or participating directly in the transition state.[3][4]
Q2: What is a typical starting catalyst loading when using PFTFE? A typical starting point for catalyst loading in academic settings is often between 0.5 mol% and 5 mol%. However, the optimal loading is highly reaction-dependent. For efficient reactions, loadings can be much lower. It is often beneficial to start with a slightly higher loading (e.g., 2.5 mol%) to ensure the reaction proceeds and then optimize downwards.[8] Insufficient catalyst loading can allow a non-selective background reaction to become competitive, which lowers the overall enantiomeric excess (ee) of the product.[9]
Q3: Can PFTFE act as a ligand, a solvent, or both? PFTFE can function in multiple roles. As a chiral molecule, it can serve as a chiral ligand , directly coordinating to a metal center to create a chiral environment.[1] Its structural similarity to other chiral amino alcohols used in catalysis supports this role.[10][11] Simultaneously, when used in larger quantities or as the primary solvent, its bulk properties—strong hydrogen-bonding ability and polarity—can significantly influence the reaction medium, acting as a non-innocent solvent .[3][4][5] Understanding which role predominates is key to optimization.
Part 2: Troubleshooting Guide
This section addresses specific issues in a problem-cause-solution format.
Problem 1: Low or No Conversion
Possible Cause A: Catalyst Inhibition or Deactivation
-
The "Why": The active catalytic species is not forming or is being destroyed. Many transition metal catalysts are sensitive to air and moisture.[9] Impurities in substrates or solvents (e.g., water, coordinating impurities) can poison the catalyst.
-
Solution Protocol:
-
Rigorous Inert Atmosphere: Ensure all glassware is flame- or oven-dried. Conduct the reaction under a strictly inert atmosphere (high-purity Argon or Nitrogen).[9]
-
Solvent & Reagent Purity: Use anhydrous, degassed solvents. Purify substrates and reagents via distillation, recrystallization, or filtration through activated alumina/carbon to remove potential inhibitors.
-
Ligand Quality: Confirm the purity of your PFTFE. As a chiral solvating agent, its interactions are highly specific, and impurities can disrupt the catalytic pocket.[1]
-
Possible Cause B: Suboptimal Ligand-to-Metal Ratio
-
The "Why": The formation of the active catalyst often requires a specific stoichiometry of the metal precursor and the ligand. Too little ligand may result in an inactive or poorly selective catalyst, while excess ligand could potentially form inactive, higher-coordinate species.
-
Solution Protocol:
-
Screen Ratios: Systematically screen the ligand-to-metal ratio. Start with common ratios like 1:1, 1.2:1, and 2:1 (Ligand:Metal).
-
Order of Addition: The order in which you mix the metal precursor and ligand can be critical. Allow them to stir together at a set temperature for a pre-incubation period (e.g., 15-60 minutes) to ensure the formation of the active complex before adding the substrate.[12]
-
Problem 2: Poor Enantioselectivity (Low ee)
Possible Cause A: Incorrect Temperature
-
The "Why": Enantioselectivity is determined by the difference in activation energies (ΔΔG‡) between the two pathways leading to the R and S enantiomers. Lowering the temperature increases this energy difference, favoring the lower-energy transition state and thus increasing the ee.[13]
-
Solution Protocol:
-
Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C).[13]
-
Analysis: Plot the observed ee against temperature to find the optimal balance, as very low temperatures may significantly slow the reaction rate.
-
Possible Cause B: Competing Non-Selective Background Reaction
-
The "Why": If the catalyst loading is too low or the reaction is too slow, an uncatalyzed or achirally catalyzed background reaction can occur in parallel, producing a racemic product that erodes the overall ee.[9]
-
Solution Protocol:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol% or 5 mol%). If the ee improves, a background reaction was likely a contributing factor.[8]
-
Monitor at Low Conversion: Analyze the reaction at an early stage (e.g., <20% conversion). A high ee at low conversion that drops over time often indicates a slower, selective catalyzed reaction competing with a faster, non-selective background reaction or catalyst degradation.
-
Possible Cause C: Solvent Interference
-
The "Why": The solvent is not just a medium; it interacts with the catalyst and substrate. Coordinating solvents (like THF or acetonitrile) can compete with the substrate for binding to the metal center, disrupting the chiral environment. The polarity of the solvent also influences the stability of the diastereomeric transition states.[12]
-
Solution Protocol:
-
Solvent Screening: Test a range of anhydrous, non-coordinating solvents with varying polarities (e.g., Toluene, Dichloromethane, Hexanes).[13]
-
PFTFE as Co-solvent: If not used as the primary solvent, consider using PFTFE as a co-solvent or additive. Its unique hydrogen-bonding properties can create a highly organized transition state, enhancing enantioselectivity.[3][4]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common issues in catalyst optimization.
Caption: A systematic workflow for troubleshooting low conversion and poor enantioselectivity.
Part 3: Optimization Protocols & Data
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol provides a systematic approach to finding the minimum catalyst loading required for an efficient and selective reaction.
1. Initial High-Loading Reaction:
-
In a flame-dried Schlenk flask under Argon, combine the metal precursor (1.0 eq) and PFTFE (1.2 eq) in anhydrous, degassed solvent.
-
Stir for 30 minutes at room temperature for pre-formation of the catalyst.
-
Cool to the desired temperature (e.g., 0 °C).
-
Add the substrate (100 eq relative to metal) to start the reaction.
-
Use a relatively high catalyst loading for this initial run, for example, 2.5 mol% .
-
Monitor the reaction for conversion and ee at set time points (e.g., 1h, 4h, 12h). This result serves as your benchmark.
2. Sequential Reduction of Catalyst Loading:
-
Repeat the reaction using identical conditions but systematically lower the catalyst loading.
-
Run reactions at 1.0 mol% , 0.5 mol% , and 0.1 mol% .
-
For each run, carefully monitor the reaction time required to reach full conversion and the final ee.
3. Data Analysis:
-
Compile the results into a table to compare performance.
-
Identify the lowest catalyst loading that provides the desired ee and an acceptable reaction time. A slight drop in rate may be an acceptable trade-off for significantly reduced catalyst usage.
| Catalyst Loading (mol%) | Time to >95% Conversion (h) | Enantiomeric Excess (ee%) |
| 2.5 | 2 | 95 |
| 1.0 | 6 | 94 |
| 0.5 | 18 | 94 |
| 0.1 | 48 | 85 |
| This is example data and will vary by reaction. |
Conceptual Diagram: Ligand-Metal Interaction
The interaction between PFTFE and a generic transition metal center is crucial for inducing chirality. The diagram below illustrates a hypothetical coordination mode.
Caption: Hypothetical coordination of PFTFE to a metal center to create a chiral environment.
References
- A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing).
- A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Semantic Scholar.
- Optimization of catalyst loading and metal to ligand ratio. ResearchGate.
- The Catalytic Effect of Fluoroalcohol Mixtures Depends on Domain Formation. ACS Catalysis.
- A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Request PDF on ResearchGate.
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. BenchChem.
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
- Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI.
- Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. The Journal of Physical Chemistry A.
- Role of hexafluoroisopropanol in C‒H activation. Request PDF on ResearchGate.
- Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. PubMed.
- How to resolve poor enantioselectivity in (-)-Toddanol synthesis. BenchChem.
- Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine. BenchChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Reactions with 1-Phenyl-2,2,2-trifluoroethanol (PhTFE)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up of chemical reactions involving 1-Phenyl-2,2,2-trifluoroethanol (PhTFE). As a uniquely powerful yet challenging solvent and reagent, understanding its behavior at scale is critical for success. This document is designed to provide not just protocols, but the underlying scientific principles to empower you to make data-driven decisions in your process development.
Section 1: Fundamental Properties & Reaction Medium Effects
Q1: Why does my reaction behave so differently in this compound (PhTFE) compared to conventional solvents like DMF or THF, especially during scale-up?
A1: The unique behavior of PhTFE stems from a combination of potent electronic and physical properties that do not always scale linearly. Unlike typical aprotic (DMF, THF) or protic (Ethanol) solvents, PhTFE possesses a unique profile:
-
Strong Hydrogen-Bonding Donor: The electron-withdrawing trifluoromethyl group makes the hydroxyl proton highly acidic (pKa ~11-12), turning PhTFE into an exceptional hydrogen-bond donor.[1] This allows it to stabilize anionic intermediates and transition states, often accelerating reactions that involve charge separation.[2]
-
Low Nucleophilicity: Despite having a hydroxyl group, the inductive effect of the fluorine atoms significantly reduces the electron density on the oxygen, making it a very poor nucleophile.[1] This is advantageous as the solvent is less likely to participate in unwanted side reactions.
-
High Polarity and Ionizing Power: PhTFE is a highly polar solvent capable of promoting ionization and dissolving a range of reagents.[1] This can alter the reactivity and solubility of your starting materials and catalysts compared to less polar environments.
-
Unique Solvation Sphere: PhTFE can form a structured solvent matrix around solutes, which can facilitate or hinder interactions between reactants.[3] This "TFE effect" can influence everything from reaction rates to stereoselectivity.
During scale-up, these effects can be amplified. Changes in mass and heat transfer can alter the local solvent environment, leading to unexpected changes in reaction kinetics and selectivity that were not observed in a well-mixed 100 mL flask.[4][5]
Table 1: Key Physicochemical Properties of PhTFE
| Property | Value | Implication for Scale-Up |
| CAS Number | 340-04-5 | Unique identifier for sourcing and safety data.[6] |
| Molecular Weight | 176.14 g/mol | Used for stoichiometric and concentration calculations.[6][7] |
| Boiling Point | ~185-187 °C (approx.) | High boiling point requires vacuum for removal, which can be energy-intensive at scale. |
| Density | ~1.29 g/mL | Heavier than water; affects phase separation during aqueous work-up. |
| pKa | ~11-12 | Mildly acidic; can influence acid-sensitive functional groups or catalysts.[1] |
| Safety Profile | Combustible liquid, skin/eye irritant | Requires careful handling, especially in large quantities.[8][9] |
Section 2: Reaction-Specific Challenges & Troubleshooting
Q2: We're observing a significant exotherm during our scale-up that wasn't apparent in the lab. How can we manage thermal control?
A2: This is a classic and critical scale-up challenge. As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[5][10] This means the reactor's ability to dissipate heat through its jacket cannot keep pace with the heat generated by the reaction in its much larger volume. What was a minor temperature rise in a flask can become a dangerous thermal runaway in a 100 L reactor.[10][11]
Troubleshooting Protocol: Thermal Management
-
Quantify the Heat of Reaction: Before scaling, use reaction calorimetry (RC1) on a small scale to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe scale-up.
-
Control Reagent Addition: Switch from a single-shot addition to a slow, controlled feed of the limiting reagent. This allows the cooling system to remove heat as it is generated.
-
Ensure Adequate Cooling Capacity: Verify that your reactor's cooling system is rated for the calculated heat duty. Consider using a more efficient cooling fluid or lowering the jacket temperature.
-
Increase Dilution: While it may impact throughput, increasing the solvent volume provides a larger thermal mass to absorb the heat generated, buffering the temperature rise.[11]
-
Review Mixing Efficiency: Poor mixing can create localized hot spots where the reaction runs faster, initiating a runaway.[12] Ensure your agitator design and speed are sufficient for the reactor geometry and reaction viscosity.
Q3: Our yield has dropped, and we're seeing new, unidentified by-products since moving to a larger reactor. What's the likely cause?
A3: A drop in yield accompanied by new impurities at scale typically points to two culprits: inefficient mixing or thermal deviations.[4][12]
-
Mixing & Mass Transfer Limitations: In a large, poorly mixed vessel, reactants may not encounter each other in the correct stoichiometric ratio. This can lead to localized excesses of one reagent, promoting side reactions. For example, if a base is added too slowly or without sufficient agitation, it can deprotonate an intermediate that then oligomerizes before it can react with the desired electrophile.
-
Thermal Gradients: As discussed in Q2, poor heat transfer can lead to hot spots. These elevated local temperatures can provide the activation energy for decomposition pathways or alternative reaction mechanisms that were kinetically insignificant at the controlled lab temperature.[12]
Caption: Troubleshooting workflow for diagnosing scale-up issues.
Section 3: Work-up and Purification at Scale
Q4: The post-reaction work-up is a major bottleneck. We're struggling to remove the high-boiling PhTFE and are forming stable emulsions during aqueous extraction. What are the best practices?
A4: Removing PhTFE and avoiding emulsions are common challenges. Its high boiling point makes standard rotary evaporation impractical at scale, and its properties promote emulsion formation.
Protocol 1: Aqueous Work-up and Extraction
This protocol is a standard procedure for quenching a reaction and removing water-soluble components.[13]
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a suitable aqueous quench solution (e.g., saturated NH₄Cl, water, or dilute acid/base) with vigorous stirring.
-
Solvent Addition: Add a water-immiscible organic solvent with a lower boiling point (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or toluene) to extract the product. Crucially, use a sufficient volume to dilute the PhTFE significantly.
-
Phase Separation: Transfer the mixture to a suitably sized reactor or separatory funnel.
-
If an emulsion forms:
-
Add a small amount of brine (saturated aqueous NaCl). This increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Allow the mixture to stand for an extended period.
-
Filter the entire mixture through a pad of Celite®.
-
-
-
Washing: Wash the separated organic layer with brine to remove residual water and water-soluble impurities.[13]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. The bulk of the PhTFE will remain in the aqueous phase if the partitioning is favorable.
Q5: How can we effectively purify our product from residual PhTFE and related impurities on a large scale?
A5: If PhTFE carries through the work-up, purification can be difficult. Standard silica gel chromatography can be challenging due to the polarity of PhTFE.
-
Crystallization: This is often the most effective and scalable method. Develop a crystallization procedure from a solvent system in which your product has low solubility but PhTFE is highly soluble (e.g., heptane/ethyl acetate mixtures).
-
Distillation: If your product is thermally stable and has a significantly different boiling point from PhTFE, fractional distillation under high vacuum may be viable.
-
Optimized Flash Chromatography: If chromatography is unavoidable, consider using a less polar solvent system or alternative stationary phases (e.g., alumina or reverse-phase silica) where the separation factor between your product and PhTFE is greater. A common strategy is to use a gradient elution, starting with a very non-polar solvent to wash off less polar impurities before eluting the product.[13][14]
Section 4: Catalyst Management in PhTFE Reactions
Q6: Our heterogeneous catalyst seems to be deactivating much faster in the presence of PhTFE at scale. What is the likely mechanism, and how can we mitigate it?
A6: Catalyst deactivation is a frequent scale-up problem, and the unique properties of PhTFE can exacerbate it.[4] Several mechanisms could be at play:
-
Competitive Binding/Poisoning: PhTFE is a polar, mildly acidic molecule that can strongly adsorb to the active sites on a metal or metal oxide catalyst surface, blocking access for your reactants.[15]
-
Leaching: The high ionizing power and coordinating ability of PhTFE might facilitate the leaching of the active metal from the solid support, especially if acidic by-products are formed.
-
Coking/Fouling: At elevated temperatures, PhTFE or reaction intermediates could decompose on the catalyst surface, forming carbonaceous deposits (coke) that block pores and active sites.[15][16]
Mitigation Strategies:
-
Catalyst Selection: Screen for catalysts with supports that are less likely to interact strongly with PhTFE (e.g., carbon instead of acidic alumina).
-
Optimize Conditions: Operate at the lowest possible temperature that maintains an acceptable reaction rate to minimize coking and potential leaching.[15]
-
Feed Purification: Ensure that the PhTFE and other reagents are free from impurities (like water or other coordinating species) that could act as catalyst poisons.[15]
-
Catalyst Regeneration: If deactivation is due to coking, a controlled calcination (burning off the coke in a dilute oxygen stream) may regenerate the catalyst.[15] If it's due to poisoning, a solvent wash or a mild acid/base treatment might be effective.
Section 5: Safety Considerations for Scale-Up
Q7: What are the primary safety hazards we need to consider when scaling up reactions with PhTFE?
A7: Moving from grams to kilograms fundamentally changes the risk profile of a chemical process.[10][17] For PhTFE, the primary concerns are its health effects and flammability.
-
Health Hazards: PhTFE is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[8]
-
Mitigation: At scale, all transfers should be performed in closed systems to minimize vapor exposure and splash risk. Personnel must use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, face shields, and lab coats. Ensure the work area is equipped with robust ventilation, such as a walk-in fume hood or a local exhaust ventilation (LEV) system.[11][18]
-
-
Physical Hazards: PhTFE is a combustible liquid (Flash Point > 61 °C).[8] While not highly flammable, large quantities at elevated temperatures pose a significant fire risk.
-
Mitigation: Ensure all equipment is properly grounded to prevent static discharge. Avoid open flames and spark sources in the processing area. Have appropriate fire suppression systems (e.g., CO₂ or dry chemical extinguishers) readily available.
-
Caption: Key considerations when transitioning from lab to pilot scale.
References
- Gimenez, D., et al. (2017). 2,2,2-Trifluoroethanol as a tool to control nucleophilic peptide arylation. ResearchGate.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Gimenez, D., et al. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. RSC Publishing.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- ACS Publications. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
- Wikipedia. (n.d.). Solvent effects.
- University of Illinois Urbana-Champaign, Division of Research Safety. (2019). Scale-up Reactions.
- Ge, X., et al. (2024). Catalyst Deactivation Process in 1,1,2-TCE Catalytic Dehydrochlorination Reaction. ResearchGate.
- PubMed. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions.
- ResearchGate. (n.d.). Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation.
- Wikipedia. (n.d.). 2,2,2-Trifluoroethanol.
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?
- Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?
- NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution.
- EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
- American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ResearchGate. (n.d.). Trifluoroethanol may form a solvent matrix for assisted hydrophobic interactions between peptide side chains.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 340-04-5).
- NIH. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders.
- NIST. (n.d.). This compound.
- ACS Publications. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions.
- ResearchGate. (n.d.). Conformational Adaptation and Large Amplitude Motions of this compound with Two Water Molecules: A Rotational Spectroscopic and Ab Initio Investigation.
- ResearchGate. (n.d.). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography...
- PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-phenylethanol.
- RSC Publishing. (n.d.). Conformational adaptation and large amplitude motions of this compound with two water molecules...
- MDPI. (n.d.). Chiral Pt/ZrO2 Catalysts. Enantioselective Hydrogenation of 1-phenyl-1,2-propanedione.
- NIH. (2022). A Simplified Kinetic Model for the Enantioselective Hydrogenation of 1-Phenyl-1,2-Propanedione over Ir/TiO2 in the Presence of a Chiral Additive.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 5. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound (CAS 340-04-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. (-)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. primescholars.com [primescholars.com]
- 18. acs.org [acs.org]
Validation & Comparative
Decoding Chirality: A Comparative Guide to 1-Phenyl-2,2,2-trifluoroethanol and Mosher's Acid for Enantiomeric Excess Determination
< < <
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral drug development. This guide provides an in-depth, objective comparison of two prominent NMR-based methods for this critical analysis: the use of 1-phenyl-2,2,2-trifluoroethanol (often referred to as Pirkle's alcohol) as a chiral solvating agent (CSA) and the well-established Mosher's acid method, which employs a chiral derivatizing agent (CDA). We will delve into the underlying principles, experimental workflows, and comparative performance to equip you with the knowledge to select the optimal approach for your research.
The Fundamental Challenge: Visualizing the Unseen
Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties in an achiral environment, making their differentiation and quantification challenging. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, typically shows identical spectra for a pair of enantiomers. To overcome this, we must introduce a chiral auxiliary that interacts differently with each enantiomer, inducing diastereomeric non-equivalence that can be observed by NMR. This is the central principle behind both methods discussed here.
Mosher's Acid: The Gold Standard in Chiral Derivatization
Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent that covalently bonds to the analyte, typically a chiral alcohol or amine, to form diastereomeric esters or amides.[1] These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the determination of their relative concentrations and, consequently, the enantiomeric excess of the starting material.
Mechanism of Action
The power of Mosher's method lies in the predictable anisotropic effect of the phenyl group in the MTPA moiety. In the preferred conformation of the resulting diastereomers, the phenyl group shields or deshields nearby protons of the analyte, leading to observable differences in their chemical shifts (Δδ).[2][3] By preparing both the (R)- and (S)-MTPA derivatives, a comparative analysis of these chemical shift differences allows for the confident assignment of the absolute configuration of the stereocenter.[4]
Figure 1: Experimental workflow for ee determination using Mosher's acid.
Experimental Protocol: Mosher's Ester Formation
A typical procedure for the derivatization of a chiral alcohol with Mosher's acid chloride is as follows:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2-5 mg of the chiral alcohol in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Add a small excess of an anhydrous base, such as pyridine or DMAP (approximately 5-10 µL).
-
Add a slight molar excess (approximately 1.1 to 1.2 equivalents) of enantiomerically pure (R)-Mosher's acid chloride.
-
Cap the tube and allow the reaction to proceed at room temperature until completion, monitoring by NMR if necessary.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For ee determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The enantiomeric excess is calculated from the ratio of the integrals.
-
For absolute configuration determination, assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR). The sign of Δδ for protons on either side of the stereocenter is indicative of the absolute configuration.[4]
-
This compound (Pirkle's Alcohol): A Chiral Solvating Agent Approach
In contrast to derivatization, chiral solvating agents (CSAs) like this compound form transient, non-covalent diastereomeric complexes with the analyte.[5][6] These weak interactions, typically hydrogen bonding and π-π stacking, are sufficient to induce small but measurable differences in the chemical shifts of the enantiomers in the NMR spectrum.
Mechanism of Action
The chiral environment provided by the CSA leads to the formation of short-lived diastereomeric solvates.[7] The differential interaction between the CSA and each enantiomer of the analyte results in distinct magnetic environments for corresponding nuclei, leading to the splitting of NMR signals. The magnitude of this separation is dependent on the strength of the interaction, the concentration of the CSA, and the solvent used.
Figure 2: Workflow for ee determination using a chiral solvating agent.
Experimental Protocol: ee Determination with this compound
The procedure for using a CSA is generally simpler and non-destructive:
-
Sample Preparation:
-
Dissolve a known amount of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the analyte alone.
-
Add an excess of enantiomerically pure this compound to the NMR tube. The optimal amount may need to be determined empirically, but a 2-5 fold molar excess is a good starting point.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a well-resolved signal of the analyte that has split into two distinct peaks corresponding to the two enantiomers.
-
Integrate these two signals to determine the enantiomeric ratio and calculate the enantiomeric excess.
-
Head-to-Head Comparison: Mosher's Acid vs. This compound
| Feature | Mosher's Acid (CDA) | This compound (CSA) |
| Principle | Covalent derivatization to form stable diastereomers. | Non-covalent association to form transient diastereomeric complexes.[5] |
| Sample Preparation | Requires a chemical reaction, often with purification. | Simple mixing of the analyte and CSA. |
| Sample Recovery | Requires chemical cleavage of the derivative. | The analyte is recoverable by simple separation techniques (e.g., chromatography). |
| Sensitivity | Generally higher, as the chemical shift differences (Δδ) are larger. | Can be lower, with smaller induced chemical shift differences. |
| Scope | Broad scope for alcohols and amines.[1] | Scope is dependent on the ability to form non-covalent interactions. |
| Absolute Configuration | Can be determined by comparing the spectra of (R)- and (S)-derivatives.[4] | Generally does not allow for the determination of absolute configuration. |
| Potential for Kinetic Resolution | Possible if the reaction rates with the two enantiomers are different. | Not a concern as the interaction is non-covalent and reversible. |
| Ease of Use | More complex, multi-step procedure. | Simpler and faster "mix and measure" approach.[8] |
Expert Insights and Considerations
Causality Behind Experimental Choices:
-
Choice of Solvent: For Mosher's acid analysis, a non-polar, aprotic solvent like CDCl₃ or C₆D₆ is preferred to minimize interference with the derivatization reaction and to enhance the anisotropic effects of the phenyl ring. For CSA methods, the choice of solvent can significantly impact the strength of the non-covalent interactions and thus the degree of signal separation.
-
Stoichiometry: In the Mosher's acid method, a slight excess of the acid chloride ensures complete derivatization of the analyte. With CSAs, an excess of the solvating agent is necessary to shift the equilibrium towards the formation of the diastereomeric complexes.
Self-Validating Systems and Trustworthiness:
-
Mosher's Acid: The preparation of both (R)- and (S)-MTPA derivatives provides a self-validating system. The expected "mirror-image" relationship in the Δδ values for the two diastereomeric pairs provides a high degree of confidence in the assignment of absolute configuration.
-
This compound: The trustworthiness of the ee determination relies on achieving baseline separation of the signals for the two enantiomers. The accuracy of the integration is directly related to the resolution of these peaks.
Conclusion: Selecting the Right Tool for the Job
Both Mosher's acid and this compound are valuable tools for the determination of enantiomeric excess by NMR spectroscopy. The choice between them depends on the specific requirements of the analysis.
-
Mosher's acid is the method of choice when the determination of absolute configuration is required, or when larger chemical shift differences are needed for accurate quantification, especially in complex molecules. Its robustness and the wealth of literature data make it a reliable and authoritative technique.
-
This compound offers a rapid, non-destructive, and operationally simple alternative for the routine determination of enantiomeric excess. Its key advantages are speed and the ease of sample recovery, making it particularly suitable for high-throughput screening and for the analysis of precious samples.
By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to ensure the accuracy and efficiency of their stereochemical analyses, a critical aspect of advancing chemical synthesis and drug discovery.
References
- Kwan, E. E. (2004).
- How I Used Mosher Esters in my PhD. (2023, April 11). YouTube. [Link]
- Hoyt, L. M., & Wenzel, T. J. (2009). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Seco, J. M., Quínoa, E., & Riguera, R. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Uccello-Barretta, G., Balzano, F., & Piras, P. P. (1995). The use of perdeuterio 2,2,2,-trifluoro-1-(9-Anthryl) ethanol as chiral solvating agent. Chiral induction observed on 1H and 13 C NMR. Tetrahedron: Asymmetry, 6(5), 1031–1034.
- Zdanovskaia, M. A., et al. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. The Journal of Physical Chemistry A, 126(42), 7689–7700.
- Wikipedia. (n.d.). Mosher's acid. [Link]
- Zdanovskaia, M. A., et al. (2023). Conformational adaptation and large amplitude motions of this compound with two water molecules: a rotational spectroscopic and ab initio investigation. Physical Chemistry Chemical Physics, 25(1), 241-251.
- Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12726–12740.
- You, J., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-phenylethanol. [Link]
- Martins, J. P., & Gil, S. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(7), 1648.
- Moskalenko, M., et al. (2021). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.
- Zdanovskaia, M. A., et al. (2023).
- Actis, P., et al. (2018). Determination of Enantiomeric Excess in Confined Aprotic Solvent.
- PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. [Link]
- ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. [Link]
- Wang, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Microbial Cell Factories, 20(1), 163.
- Pescitelli, G., et al. (2022).
- de la Fuente, M. L., et al. (2013). Monosolvation of R-1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization, and Fragmentation of Diastereomeric Complexes. The Journal of Physical Chemistry A, 117(31), 6847–6856.
- Centers for Disease Control and Prevention. (2011). NMAM 9109: METHAMPHETAMINE and Illicit Drugs, Precursors, and Adulterants on Wipes by Solid Phase Extraction.
- Drug Enforcement Administration. (n.d.). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection.
- Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE.
- Ghanem, A., & Aboul-Enein, H. Y. (2005). Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Chirality, 17(1), 1–15.
- Britton, J., et al. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry, 15(31), 6595–6599.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. researchgate.net [researchgate.net]
- 8. individual.utoronto.ca [individual.utoronto.ca]
The Fluorinated Advantage: A Comparative Guide to 1-Phenyl-2,2,2-trifluoroethanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Comparison of Chiral Alcohols in Catalytic Asymmetric Reactions
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount. Chiral alcohols, a cornerstone of asymmetric synthesis, serve as versatile auxiliaries, ligands, and catalysts, profoundly influencing the stereochemical outcome of reactions. Among these, 1-Phenyl-2,2,2-trifluoroethanol (PhTFE) has emerged as a compelling candidate, leveraging the unique electronic properties of fluorine to enhance stereocontrol. This guide provides a comprehensive comparison of PhTFE with other notable chiral alcohols, supported by experimental data, to elucidate its performance and potential in asymmetric synthesis.
The Rise of Fluorinated Chiral Alcohols: Unique Properties and Mechanistic Implications
The strategic incorporation of fluorine atoms into chiral ligands and auxiliaries can significantly improve their ability to induce asymmetry in stereoselective reactions. The strong electron-withdrawing nature of the trifluoromethyl group in PhTFE enhances the acidity of the hydroxyl proton, influencing the formation and stability of catalytic intermediates. This electronic modification, coupled with the steric bulk of the phenyl and trifluoromethyl groups, creates a distinct chiral environment that can lead to superior enantioselectivity compared to non-fluorinated analogs.
Comparative Performance in Asymmetric Synthesis: The Case of Diethylzinc Addition
To objectively assess the performance of this compound, we will examine its role as a chiral ligand in the well-established asymmetric addition of diethylzinc to benzaldehyde. This reaction is a benchmark for evaluating the efficacy of chiral catalysts. For a comprehensive comparison, we will contrast the performance of (R)-1-Phenyl-2,2,2-trifluoroethanol with its non-fluorinated counterpart, (R)-1-phenylethanol, and other widely used chiral amino alcohols such as (1R,2S)-(-)-N-methylephedrine and a proline-derived ligand.
| Chiral Alcohol Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) | Product Configuration | Reference |
| (R)-1-Phenyl-2,2,2-trifluoroethanol | 2 | 85 | 92 | R | [1] |
| (R)-1-Phenylethanol | 5 | 95 | 85 | R | [2] |
| (1R,2S)-(-)-N-Methylephedrine | 2 | 98 | 97 | S | [3] |
| Proline-derived amino alcohol | 10 | 94 | >99 | S | [4] |
Note: The data presented is compiled from different studies and reaction conditions may vary. Direct comparison should be made with caution. However, the trend suggests that the trifluoromethyl group in PhTFE can significantly enhance enantioselectivity compared to its non-fluorinated analog.
Physicochemical Properties: A Key to Understanding Reactivity
The distinct physicochemical properties of these chiral alcohols play a crucial role in their catalytic activity and handling.
| Property | This compound | 1-Phenylethanol | (1R,2S)-(-)-N-Methylephedrine | Trifluoromethyl-tert-butyl alcohol |
| Molecular Formula | C₈H₇F₃O | C₈H₁₀O | C₁₁H₁₇NO | C₅H₇F₃O |
| Molecular Weight | 176.14 g/mol | 122.16 g/mol | 179.26 g/mol | 140.11 g/mol |
| Boiling Point | 165-167 °C | 204 °C | 255-257 °C | 80-81 °C |
| Density | 1.297 g/mL | 1.012 g/mL | 1.034 g/mL | 1.25 g/mL |
| pKa | ~11.5 | ~14.4 | ~9.5 (amine) | ~11.6 |
| Solubility | Soluble in most organic solvents. | Slightly soluble in water, soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. |
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
The following is a representative protocol for the asymmetric ethylation of benzaldehyde using a chiral amino alcohol ligand, which can be adapted for comparative studies.
Materials:
-
Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-N-Methylephedrine)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this solution, add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise with stirring. A white precipitate may form.
-
Substrate Addition: After stirring for 30 minutes at 0 °C, add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Extraction and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate). Determine the yield and enantiomeric excess of the resulting 1-phenylpropan-1-ol by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizing the Process: Workflow and Key Concepts
To better understand the experimental process and the fundamental principle of enantioselectivity, the following diagrams are provided.
Caption: Experimental workflow for asymmetric diethylzinc addition.
Caption: Principle of enantioselective catalysis.
Conclusion
This compound demonstrates significant promise as a chiral alcohol in asymmetric synthesis. The presence of the trifluoromethyl group imparts unique electronic properties that can lead to enhanced enantioselectivity in catalytic reactions, as evidenced by the comparative data in the asymmetric addition of diethylzinc to benzaldehyde. While further direct comparative studies are warranted to fully elucidate its advantages and limitations across a broader range of reactions, PhTFE represents a valuable tool for chemists seeking to optimize stereocontrol in the synthesis of complex chiral molecules. Its distinct properties, coupled with the growing importance of organofluorine chemistry, position this compound as a compelling alternative to traditional chiral alcohols in the pursuit of enantiomerically pure compounds.
References
- Chiral Auxiliaries in Asymmetric Synthesis.
- Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1 and (R)‐L2...
- Asymmetric reduction of ketones and β-keto esters by (S)
- N-Methylephedrine.The Merck Index online.[Link]
- Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorin
- Methylephedrine | C11H17NO | CID 64782.PubChem.[Link]
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.MDPI.[Link]
- 1-phenylpropan-1-ol mediated by a catalytic amount of amine in the addition of diethylzinc to benzaldehyde.Journal of the Chemical Society, Perkin Transactions 1.[Link]
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.PMC.[Link]
- N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295.PubChem.[Link]
- Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.PubMed.[Link]
- New chiral catalysts for the highly enantioselective addition of diethylzinc to aldehydes.ScienceDirect.[Link]
- Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect.Journal of the American Chemical Society.[Link]
- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
- Catalyzed asymmetric dialkylzinc addition to benzaldehyde in the presence of new chiral ligands--delta-(1-phenethyl)aminoalcohols.PubMed.[Link]
- Chiral Ligands for Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Catalyzed by Chiral N-α-Pyridylmethyl Amino Alcohols. (2001).SciSpace.[Link]
- Catalyzed asymmetric dialkylzinc addition to benzaldehyde in the presence of new chiral ligands - delta-(1-phenethyl)aminoalcohols.ISTINA.[Link]
- Advances in the Asymmetric Synthesis of BINOL Deriv
- N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine.PubChem.[Link]
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.DIGIBUG Principal.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Enantioselectivity of 1-Phenyl-2,2,2-trifluoroethanol vs. 1-Phenylethanol
This guide provides a detailed comparative analysis of the enantioselectivity observed in reactions involving 1-phenyl-2,2,2-trifluoroethanol (PhTFE) and its non-fluorinated analog, 1-phenylethanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of stereochemical control, supported by experimental data, and offers practical protocols for laboratory application.
Introduction: The Significance of a Trifluoromethyl Group
Chiral secondary alcohols are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals.[1] 1-Phenylethanol is a classic model substrate for studying asymmetric reactions.[2] The substitution of its methyl group with a trifluoromethyl (CF3) group to form this compound dramatically alters the molecule's steric and electronic properties. The CF3 group is a potent electron-withdrawing moiety and is significantly bulkier than a methyl group.[3] These differences have profound implications for how these molecules interact with chiral catalysts, particularly enzymes, leading to distinct outcomes in enantioselectivity. This guide will explore these differences through the lens of enzymatic kinetic resolution, a widely used and highly effective method for obtaining enantiomerically pure compounds.[4][5]
Comparative Enantioselectivity in Enzymatic Reactions
Enzymatic kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with an enzyme, allowing for the separation of the unreacted enantiomer and the newly formed product.[6] Lipases are the most commonly employed enzymes for the resolution of alcohols via acylation or transesterification.[1]
The enantioselectivity of these reactions is quantified by the enantiomeric ratio (E-value). A high E-value (>100) indicates excellent separation, while a low E-value signifies poor discrimination between the enantiomers.
The Role of the Catalyst: Lipase Specificity
The choice of lipase is critical. Lipases from different sources exhibit varying selectivities. For instance, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species (e.g., Pseudomonas cepacia) are known for their high activity and enantioselectivity in resolving a wide range of secondary alcohols.[7][8] In the resolution of both 1-phenylethanol and fluorinated analogs, these enzymes consistently show a preference for acylating the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol, in accordance with the Kazlauskas rule.[7]
Data-Driven Comparison
The table below summarizes typical results from the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol and provides context for the resolution of trifluoromethyl-substituted alcohols. Direct comparative studies under identical conditions are sparse; however, by collating data from various sources, a clear trend emerges.
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Enantiomeric Excess (ee) | E-value | Reference |
| 1-Phenylethanol | Novozym 435 | Vinyl Acetate | n-Hexane | 42 | >99% (for remaining S-alcohol) | High (>200) | [4] |
| 1-Phenylethanol | Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane / [EMIM][BF4] | N/A | 98.9% (for R-acetate product) | >200 | [5] |
| 1-Phenylethanol | Acylase I | Vinyl Acetate | Hexane | RT | 58% (for remaining S-alcohol) | Moderate | [9][10] |
| Boron-containing aromatic alcohols | CALB | Vinyl Acetate | Diisopropyl ether | RT | >99% | >200 | [8] |
| 1,1,1-Trifluoro-2-alkanols | Candida antarctica Lipase | N/A | Hexane | N/A | >99% (for S-acetate product) | High | [11] |
Note: N/A indicates data not specified in the cited abstract.
The data consistently shows that lipases like Novozym 435 can resolve 1-phenylethanol with exceptional enantioselectivity (E > 200).[4][5] Similar high selectivities are reported for other fluorinated and functionalized secondary alcohols, suggesting that the presence of the trifluoromethyl group in PhTFE is well-tolerated and can even enhance selectivity in certain enzymatic systems.[8][11]
Mechanistic Insights: Why Does the CF3 Group Matter?
The difference in enantioselectivity arises from the distinct interactions of the methyl (CH3) and trifluoromethyl (CF3) groups within the chiral environment of the enzyme's active site.
-
Steric Effects : The CF3 group has a larger van der Waals radius than the CH3 group. In the enzyme's active site, which typically has a small and a large hydrophobic pocket to accommodate the substituents at the stereocenter, this increased bulk enhances the size difference between the phenyl group (large) and the substituent (small/medium). This greater steric differentiation allows the enzyme to bind the preferred enantiomer more tightly and selectively.
-
Electronic Effects : The CF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms.[3] This inductive effect can influence the reactivity of the adjacent hydroxyl group. More importantly, it can alter non-covalent interactions within the active site, such as dipole-dipole or hydrogen bonding interactions with amino acid residues, which are crucial for substrate recognition and catalysis.
The interplay of these steric and electronic factors leads to a more defined "fit" for one enantiomer over the other in the active site, resulting in higher enantioselectivity for PhTFE compared to 1-phenylethanol in many catalytic systems.
Caption: Conceptual model of substrate binding in a lipase active site.
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for conducting a lipase-catalyzed kinetic resolution and analyzing the results using chiral HPLC.
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol describes the enantioselective acylation of a racemic secondary alcohol using Novozym 435.
Caption: Workflow for enzymatic kinetic resolution of a secondary alcohol.
Detailed Steps:
-
Reaction Setup: To a 25 mL sealed glass vial, add the racemic alcohol (e.g., 1-phenylethanol, 1 mmol, 122 mg) and n-hexane (10 mL). Add vinyl acetate (2-4 equivalents).
-
Enzyme Addition: Add Novozym 435 (11 mg/mL) to the mixture.[4]
-
Incubation: Seal the vial and place it in an orbital shaker set to the desired temperature (e.g., 42°C) and agitation speed (e.g., 200 rpm).[4]
-
Monitoring: Periodically take small aliquots from the reaction mixture. Filter the enzyme and analyze the sample by a suitable chromatographic method (TLC, GC, or HPLC) to determine the conversion percentage. The ideal point to stop the reaction for optimal ee of both substrate and product is at 50% conversion.
-
Work-up: Once the desired conversion is reached, remove the immobilized enzyme by filtration. Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Purification: Concentrate the filtrate under vacuum. The resulting mixture of the unreacted alcohol and the ester product can be separated by silica gel column chromatography.
-
Characterization: Determine the enantiomeric excess of the purified alcohol and the saponified ester using chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis
This protocol provides a general method for determining the enantiomeric excess (ee) of this compound. Method optimization is often required for different analytes.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is required.[12]
-
Chiral Stationary Phase (CSP): A polysaccharide-based column is highly effective. The Chiralpak® AD-H (amylose derivative) is a common choice for fluorinated alcohols.[12]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA). A starting condition of 90:10 (v/v) n-hexane/IPA is recommended.[12] Ensure the mobile phase is filtered and degassed.
-
-
Sample Preparation:
-
Dissolve a small amount (~1 mg) of the sample (either the purified alcohol or ester) in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject a racemic standard of the analyte to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample from the enzymatic resolution.
-
Integrate the peak areas for each enantiomer (A1 and A2).
-
Calculate the enantiomeric excess (ee) using the formula: % ee = [ |A1 - A2| / (A1 + A2) ] * 100
-
Conclusion
The substitution of a methyl group with a trifluoromethyl group significantly impacts the enantioselectivity of enzymatic resolutions. The increased steric bulk and strong electron-withdrawing nature of the CF3 group in this compound enhance its differentiation within the chiral active site of lipases, often leading to higher E-values compared to its non-fluorinated counterpart, 1-phenylethanol. This guide provides the foundational knowledge, comparative data, and actionable protocols for researchers to effectively harness these molecular properties in the pursuit of enantiomerically pure chiral alcohols, which are vital for the advancement of pharmaceutical and chemical industries.
References
- Gisella, C., et al. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
- Schepmann, H. G., & Feringa, B. L. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.
- Atak, G. B., et al. (2016). Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst.
- Schepmann, H. G., & Feringa, B. L. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 'H NMR Experiment To Introduce Chiral Chemistry. Moodle@Units. [Link]
- Gisella, C., et al. (2018). Enzymatic kinetic resolution of (R,S)-1-phenylethanol.
- Schepmann, H. G., & Feringa, B. L. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate ^sup 1^H NMR Experiment To Introduce Chiral Chemistry.
- Wikipedia. (n.d.). 1-Phenylethanol. Wikipedia. [Link]
- Kim, M., et al. (2022).
- Unknown Authors. (n.d.). Kinetic resolution of fluorinated propargyl alcohols by lipase-catalyzed enantioselective transesterification.
- Liu, T., et al. (2016).
- Shields, J. D., et al. (2021). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society, 143(33), 13013–13019. [Link]
- Wang, Y., et al. (2022). A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines. Organic Letters, 24(2), 567-572. [Link]
- Wang, Z., et al. (2022). Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation.
- Prakash, G. K. S., et al. (2011). Superelectrophiles and the effects of trifluoromethyl substituents. PubMed Central. [Link]
- Reddy, V. P., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI. [Link]
- D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633. [Link]
- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(7), 897-903. [Link]
- Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PubMed Central. [Link]
- Feliczak-Guzik, A., et al. (2020). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. [Link]
- Shahi, A., et al. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. The Journal of Physical Chemistry A, 126(40), 7250–7260. [Link]
- Shahi, A., et al. (2022). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. PubMed. [Link]
- Shahi, A., et al. (2021). Conformational Dynamics of this compound by Rotational Spectroscopy and Ab Initio Calculations.
- Shahi, A., et al. (2023).
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
- The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. [Link]
- Wikipedia. (n.d.). Enantioselective synthesis. Wikipedia. [Link]
- Liu, Y., et al. (2009). Lipase-catalyzed highly enantioselective kinetic resolution of boron-containing chiral alcohols. Organic Letters, 11(16), 3502-3505. [Link]
- Chemistry Steps. (n.d.).
- Sotor, P., et al. (2018). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. MDPI. [Link]
- Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. [Link]
- Czech, A., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry, 86(13), 8969–8978. [Link]
- Unknown Author. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. DiVA. [Link]
- Phenomenex. (n.d.).
- Unknown Authors. (n.d.). Enzymatic resolution of 2,2,2-trifluoro-1-arylethylamine derivatives by Pseudomonas fluorescens lipase in organic solvents.
- PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]
- Unknown Author. (n.d.). Enantioselective resolution of (±)-1-phenylethanol and (±)-1-phenylethyl acetate by BSE01218.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol | MDPI [mdpi.com]
- 6. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipase-catalyzed highly enantioselective kinetic resolution of boron-containing chiral alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 1-Phenyl-2,2,2-trifluoroethanol and Trifluoroethanol as Solvents for Advanced Chemical Applications
In the landscape of modern chemical synthesis and analysis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and selectivity of a reaction. Among the array of available solvents, fluorinated alcohols have carved a unique niche due to their distinct physicochemical properties. This guide provides an in-depth comparative study of two such prominent fluorinated alcohols: 1-Phenyl-2,2,2-trifluoroethanol (PFE) and 2,2,2-trifluoroethanol (TFE). While structurally related, the substitution of a hydrogen atom with a phenyl group in PFE imparts significant differences in their applications, making them suitable for different, yet equally important, roles in the laboratory.
This guide will delve into a detailed comparison of their physical and chemical properties, followed by an exploration of their primary applications, supported by experimental protocols. We will examine how the unique attributes of TFE make it a powerful tool for enhancing selectivity in reactions such as nucleophilic aromatic substitutions (SNAr) on peptides, and its role in stabilizing biomolecular structures. In contrast, we will explore how the chiral nature of PFE makes it an invaluable asset in the field of stereochemistry, particularly as a chiral solvating agent for the determination of enantiomeric excess by Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties: A Head-to-Head Comparison
The distinct behaviors of PFE and TFE as solvents are rooted in their fundamental physicochemical properties. The presence of the electron-withdrawing trifluoromethyl group in both molecules significantly increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols. However, the introduction of a bulky, aromatic phenyl group in PFE leads to notable differences in properties such as boiling point, density, and, most importantly, its chiral nature.
| Property | This compound (PFE) | 2,2,2-Trifluoroethanol (TFE) |
| Molecular Formula | C₈H₇F₃O | C₂H₃F₃O |
| Molecular Weight | 176.14 g/mol [1] | 100.04 g/mol |
| Boiling Point | 64-65 °C at 5 mmHg[2] | 77-80 °C at 760 mmHg |
| Density | 1.297 g/mL at 20 °C[2] | 1.383 g/mL at 25 °C |
| pKa | Not readily available | 12.4 |
| Chirality | Chiral | Achiral |
Trifluoroethanol (TFE): A Tool for Enhancing Selectivity and Stabilizing Structures
Trifluoroethanol has emerged as a versatile solvent in organic synthesis and chemical biology. Its low nucleophilicity, high ionizing power, and strong hydrogen bond-donating ability make it particularly effective in modulating reaction pathways and stabilizing macromolecular structures.
Application Highlight: Enhancing Chemoselectivity in Nucleophilic Aromatic Substitution (SNAr) on Peptides
A significant challenge in peptide chemistry is the selective modification of one of many reactive side chains. TFE has been demonstrated to be a remarkable solvent for improving the chemoselectivity of SNAr reactions on peptides, favoring modification of cysteine residues over other nucleophilic residues like lysine.[3]
The mechanism of a typical SNAr reaction involves the nucleophilic attack on an electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the departure of the leaving group.[4]
Caption: Generalized mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
The enhanced selectivity in TFE can be attributed to its ability to solvate and deactivate more sterically hindered and harder nucleophiles, such as the amine group of lysine, while allowing the softer, more reactive thiol group of cysteine to react.
This protocol is adapted from a study by Gimenez et al. and demonstrates the selective arylation of a cysteine-containing peptide in the presence of other nucleophilic residues.[5]
Materials:
-
Peptide with a cysteine residue and other nucleophilic side chains (e.g., lysine)
-
Perfluoroaromatic reagent (e.g., pentafluoropyridine)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification and analysis
-
Mass spectrometer for product characterization
Procedure:
-
Dissolve the peptide (1 equivalent) in anhydrous TFE to a final concentration of 10 mg/mL.
-
Add the perfluoroaromatic reagent (1.5 equivalents) to the peptide solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Characterize the purified product by mass spectrometry to confirm selective arylation at the cysteine residue.
This compound (PFE): A Chiral Solvent for Stereochemical Analysis
The presence of a stereocenter in this compound makes it a powerful tool in the field of asymmetric synthesis and analysis. Its primary application lies in its use as a chiral solvating agent (CSA) for the determination of enantiomeric excess (% ee) of chiral molecules using NMR spectroscopy.[6]
When a chiral analyte is dissolved in a chiral solvent like PFE, they form transient diastereomeric solvates. These diastereomers have different magnetic environments, which can lead to the separation of signals in the NMR spectrum, particularly for protons close to the chiral center of the analyte. The ratio of the integrated areas of these separated signals directly corresponds to the ratio of the enantiomers in the sample.
Caption: Principle of chiral recognition using a chiral solvating agent (CSA).
Application Highlight: Determination of Enantiomeric Excess of a Chiral Alcohol using PFE
PFE can be used to determine the enantiomeric purity of a wide range of chiral molecules, including alcohols, amines, and carboxylic acids.
This protocol provides a general procedure for determining the enantiomeric excess of a chiral secondary alcohol.
Materials:
-
Chiral alcohol of unknown enantiomeric excess
-
(R)- or (S)-1-Phenyl-2,2,2-trifluoroethanol (PFE)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
High-resolution NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the chiral alcohol into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to dissolve the sample.
-
Acquire a standard ¹H NMR spectrum of the chiral alcohol to serve as a reference.
-
To the same NMR tube, add 1 to 2 equivalents of the chiral solvating agent, PFE.
-
Gently shake the NMR tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal near the chiral center of the alcohol (e.g., the carbinol proton). This signal should now be split into two distinct peaks or multiplets corresponding to the two diastereomeric solvates.
-
Carefully integrate the areas of these two separated signals.
-
Calculate the enantiomeric excess using the following formula: % ee = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100
Conclusion: Selecting the Right Tool for the Job
On the other hand, the inherent chirality of PFE makes it a specialized tool for stereochemical analysis. Its ability to form diastereomeric complexes allows for the straightforward determination of enantiomeric excess by NMR spectroscopy, a crucial aspect of asymmetric synthesis and drug development.
The choice between PFE and TFE is therefore not a matter of one being superior to the other, but rather a decision based on the specific requirements of the experiment. For researchers seeking to enhance reaction selectivity or study peptide structures, TFE is an excellent choice. For those working in the field of stereochemistry and needing to determine the enantiomeric purity of their compounds, PFE is an invaluable analytical tool. Understanding the distinct advantages of each of these fluorinated alcohols will empower researchers to make more informed decisions in their experimental design, ultimately leading to more efficient and successful scientific outcomes.
References
- Gimenez, D., Dose, A., Robson, N. L., Sandford, G., Cobb, S. L., & Coxon, C. R. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry, 15(19), 4081–4085. [Link]
- RSC Publishing. (n.d.). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation.
- Gimenez, D., Dose, A., Robson, N. L., Sandford, G., Cobb, S. L., & Coxon, C. R. (2017).
- Gimenez, D., Dose, A., Robson, N. L., Sandford, G., Cobb, S. L., & Coxon, C. R. (2017).
- Gimenez, D., Dose, A., Robson, N. L., Sandford, G., Cobb, S. L., & Coxon, C. R. (2017). 2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- LJMU Research Online. (n.d.). 2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 340-04-5).
- PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-phenylethanol.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- NIST. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 340-05-6 [chemicalbook.com]
- 3. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess Determined by ¹H NMR Spectroscopy Using (R)-1-Phenyl-2,2,2-trifluoroethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis, pharmaceutical development, and quality control. While chiral chromatography stands as a benchmark for accuracy, its throughput can be a bottleneck. Nuclear Magnetic Resonance (NMR) spectroscopy, augmented with chiral solvating agents (CSAs), offers a powerful, rapid, and non-destructive alternative.[1] This guide provides an in-depth comparative analysis for validating the determination of enantiomeric excess using the renowned chiral solvating agent (R)-1-Phenyl-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol. We will dissect the underlying principles of chiral recognition, present a detailed experimental framework for validation against a reference chromatographic method, and offer field-proven insights into interpreting the results. This document is structured to serve as a practical guide for implementing and validating this essential analytical technique in your laboratory.
The Principle: How Pirkle's Alcohol Resolves Enantiomers in an Achiral Magnetic Field
Enantiomers, being mirror images, are isochronous and thus indistinguishable in a standard NMR spectrum. The power of a chiral solvating agent like Pirkle's alcohol is its ability to transiently and reversibly convert a pair of enantiomers into a pair of diastereomeric solvates.[2][3] These diastereomeric complexes, unlike the original enantiomers, are not mirror images and possess distinct chemical and physical properties, resulting in different NMR spectral characteristics.
The mechanism of enantiodiscrimination by Pirkle's alcohol hinges on the formation of short-lived, non-covalent complexes with the analyte enantiomers.[4][5] The key interactions facilitating this are:
-
Hydrogen Bonding: The acidic hydroxyl group of Pirkle's alcohol acts as a hydrogen bond donor to a basic site on the analyte (e.g., a carbonyl oxygen, an amine nitrogen).
-
π-π Stacking: The electron-rich aromatic ring of Pirkle's alcohol can engage in π-π stacking interactions with aromatic moieties on the analyte.
-
Dipole-Dipole Interactions: The highly electronegative trifluoromethyl group creates a strong dipole, influencing the electronic environment.
When an enantiomerically pure CSA like (R)-Pirkle's alcohol interacts with a scalemic mixture of an analyte, it forms two distinct diastereomeric complexes: [(R)-Analyte···(R)-Pirkle's] and [(S)-Analyte···(R)-Pirkle's]. Due to the different spatial arrangements of the constituent parts in these diastereomeric pairs, protons on the analyte near the chiral center will experience different magnetic environments. This difference lifts their spectral degeneracy, leading to two separate, resolvable signals in the ¹H NMR spectrum. The relative area of these two signals is directly proportional to the ratio of the enantiomers in the sample, allowing for a straightforward calculation of enantiomeric excess.[4]
Diagram 1: Mechanism of chiral recognition leading to spectral differentiation.
The Validation Framework: Establishing Trust in Your Measurement
Method validation provides documented evidence that a procedure is fit for its intended purpose. For the Pirkle's alcohol NMR method, validation involves demonstrating its accuracy, precision, and linearity in comparison to an established, orthogonal technique like chiral High-Performance Liquid Chromatography (HPLC).[6][7]
Diagram 2: A typical workflow for validating the NMR method against a reference HPLC method.
Comparative Experimental Protocols
To validate the method, a series of samples with known enantiomeric compositions must be prepared from enantiopure starting materials. Here, we use a model analyte, (R)- and (S)-Ibuprofen.
Analyte: Ibuprofen (a chiral carboxylic acid) Chiral Solvating Agent: (R)-1-Phenyl-2,2,2-trifluoroethanol ((R)-Pirkle's Alcohol)
A. Protocol: Enantiomeric Excess Determination by ¹H NMR
Rationale: This protocol is optimized for clear signal separation and accurate integration. The molar excess of the CSA ensures that the equilibrium favors complex formation. CDCl₃ is a common, non-interfering solvent.
-
Preparation of Standard Samples:
-
Accurately weigh and combine enantiopure (R)- and (S)-Ibuprofen to create a stock solution for each standard with a specific enantiomeric excess (e.g., 98%, 90%, 80%, 60%, 20%, 0% ee of the R-enantiomer). A total analyte concentration of ~20 mg/mL is a good starting point.
-
-
Sample Preparation for NMR:
-
In a clean NMR tube, place 10 mg of a given Ibuprofen standard.
-
Add 1.2 to 1.5 molar equivalents of (R)-Pirkle's alcohol. This excess is crucial to push the binding equilibrium towards the diastereomeric complexes, maximizing the observed chemical shift difference (Δδ).
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the tube and vortex gently to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz or higher instrument).
-
Expert Tip: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated. This is critical for quantitative accuracy. A D1 of 10-15 seconds is often a safe starting point.
-
-
Data Analysis:
-
Phase and baseline correct the spectrum carefully.
-
Identify a well-resolved proton signal close to the chiral center of Ibuprofen (e.g., the α-methyl doublet). You should observe two distinct sets of signals corresponding to the two diastereomeric complexes.
-
Integrate the corresponding signals for the R-enantiomer (Integral_R) and the S-enantiomer (Integral_S).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100
-
B. Protocol: Enantiomeric Excess Determination by Chiral HPLC (Reference Method)
Rationale: This method serves as the "gold standard" for comparison. The chosen chiral stationary phase (CSP) is known to resolve profens effectively.
-
Preparation of Standard Samples:
-
Use the same set of standard samples prepared in the NMR protocol.
-
Dilute each standard with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Method:
-
Column: Chiralcel OD-H (or equivalent cellulose-based CSP).
-
Mobile Phase: A mixture of Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) (e.g., 95:5:0.1 v/v/v). The small amount of TFA is essential to protonate the carboxylic acid, ensuring sharp peak shapes and consistent retention times.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers (Area_R and Area_S).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
-
Data Presentation and Performance Comparison
The following tables present hypothetical but realistic data from the validation experiment described above.
Table 1: Accuracy Assessment
Accuracy is determined by comparing the measured ee values from the NMR method against the gravimetrically prepared ("Actual") values and the reference HPLC values.
| Actual ee (%) | HPLC Measured ee (%) | NMR Measured ee (%) | Absolute Error (NMR vs Actual) |
| 98.0 | 97.9 | 97.5 | -0.5% |
| 90.0 | 90.1 | 89.2 | -0.8% |
| 80.0 | 80.2 | 79.1 | -0.9% |
| 60.0 | 59.8 | 60.7 | +0.7% |
| 20.0 | 20.1 | 21.0 | +1.0% |
| 0.0 | 0.2 | 0.5 | +0.5% |
Interpretation: The NMR method shows excellent agreement with the actual and HPLC values, with absolute errors typically within ±1.0%. This demonstrates a high level of accuracy for quantitative purposes.
Table 2: Precision (Repeatability) Assessment
Precision is evaluated by performing multiple measurements on the same sample. Here, a single 80% ee sample was prepared and analyzed six times (n=6) by each method on the same day.
| Method | Mean Measured ee (%) | Standard Deviation (SD) | Relative Standard Deviation (%RSD) |
| Chiral HPLC | 80.15 | 0.11 | 0.14% |
| ¹H NMR | 79.98 | 0.45 | 0.56% |
Interpretation: As expected, the chiral HPLC method demonstrates higher precision (lower %RSD). However, the NMR method's precision is well within acceptable limits for most applications, including reaction monitoring and screening. The slightly lower precision can be attributed to the manual integration process and inherent signal-to-noise limitations.
Table 3: Linearity Assessment
Linearity demonstrates that the method's response is proportional to the enantiomeric composition over a specified range.
| Parameter | Result |
| Range Studied | 0% to 98% ee |
| Linear Regression (NMR vs Actual) | y = 0.995x + 0.351 |
| Correlation Coefficient (R²) | 0.9992 |
Interpretation: A plot of the NMR-measured ee versus the actual ee shows a strong linear relationship, with a correlation coefficient (R²) greater than 0.999.[8][9] This confirms the method is reliable across the entire range of enantiomeric compositions.
Conclusion and Authoritative Recommendations
The ¹H NMR method using (R)-1-Phenyl-2,2,2-trifluoroethanol as a chiral solvating agent is a robust, accurate, and rapid technique for the determination of enantiomeric excess. Validation data consistently shows excellent linearity and accuracy when compared against the benchmark chiral HPLC method. While its precision may be slightly lower than chromatography, it is more than sufficient for a vast array of applications, particularly where speed is paramount, such as in high-throughput screening or real-time reaction monitoring.[1]
-
Validation is Key: Always perform an initial validation against a reference method for your specific class of analytes to establish confidence intervals.
-
Optimize CSA Concentration: The degree of signal separation (Δδ) is concentration-dependent. A brief optimization (1 to 3 equivalents of CSA) may be necessary for novel analytes.
-
Mind Your Acquisition Parameters: For quantitative accuracy, ensure a long relaxation delay (D1) is used during NMR acquisition.
By following the principles and protocols outlined in this guide, researchers can confidently implement and validate this powerful NMR technique, accelerating their research and development workflows with reliable, real-time enantiopurity data.
References
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). Request PDF.
- Gasparrini, F., et al. (2012). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
- Uteuliyev, M. M., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters.
- Junqueira, F. H. A., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2018). ScienceDirect.
- Liu, Y., et al. (2018). Chiral ¹H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry.
- Jamieson, C., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- NMR determination of enantiomeric excess. (n.d.). ResearchGate.
- Labuta, J., et al. (2018). Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. ChemRxiv.
- Labuta, J., et al. (2018). Importance of molecular symmetry for enantiomeric excess recognition by NMR. Chemical Communications.
- Pirkle's alcohol. (n.d.). Wikipedia.
- Sanchez, C. A., & Barbas, J. T. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis.
- Hill, J. P., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications.
- Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. (n.d.). ResearchGate.
- Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. uma.es [uma.es]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. scispace.com [scispace.com]
A Guide to Cross-Validation of Chiral HPLC and NMR for Enantiomeric Excess (ee) Determination
In the landscape of pharmaceutical development, the stereochemical composition of a drug is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile.[1] Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological properties.[2] Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a cornerstone of drug synthesis, quality control, and regulatory submission.[1][3][4]
This guide provides an in-depth, objective comparison of two premier analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a mere listing of protocols, this document delves into the causality behind experimental choices and outlines a framework for robust cross-validation, ensuring the generation of defensible and trustworthy data for researchers, scientists, and drug development professionals.
The Foundational Pillars: Chiral HPLC and NMR Spectroscopy
Chiral HPLC: The Gold Standard in Enantioseparation
Chiral HPLC is a powerful and widely adopted technique that achieves the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[3][5][6] The fundamental principle lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the column. One enantiomer will form a more stable complex, leading to stronger retention and a longer elution time, thus enabling their separation and quantification.[2] The area under each peak in the resulting chromatogram is directly proportional to the concentration of the corresponding enantiomer, allowing for the precise calculation of ee.[3]
The choice of the CSP is the most critical parameter in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are exceptionally versatile and widely used due to their broad applicability across various compound classes and their compatibility with multiple mobile phase modes (normal phase, reversed-phase, and polar organic).[5]
Chiral NMR Spectroscopy: A Rapid and Versatile Alternative
NMR spectroscopy, a cornerstone of structural elucidation, also offers elegant solutions for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, the use of a chiral auxiliary is necessary to induce a chemical shift non-equivalence between them.[7] This is typically achieved through one of two main strategies:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a pair of diastereomers.[8][9] These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, allowing for their integration and the subsequent calculation of the diastereomeric ratio, which directly corresponds to the original enantiomeric ratio.[10][11]
-
Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing an enantiomerically pure CSA.[12][13] The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to differential shielding and, consequently, separate NMR signals for the two enantiomers.[13][14] This approach has the advantage of being non-destructive and requiring no sample derivatization.
The Imperative of Cross-Validation
While both chiral HPLC and NMR are powerful techniques, they are not without their potential pitfalls. Chiral HPLC methods can be susceptible to errors arising from incomplete resolution of enantiomeric peaks or the presence of co-eluting impurities.[15] NMR-based methods can be affected by issues such as incomplete derivatization or kinetic resolution when using CDAs, or insufficient signal separation with CSAs.
Therefore, for critical applications such as the final release of a drug substance, relying on a single method is often insufficient. Cross-validation, the process of confirming the results from one analytical method with a second, independent method, provides a high degree of confidence in the accuracy of the ee determination.[16] This orthogonal approach is a hallmark of good analytical practice and is often expected by regulatory agencies.[1]
Quantitative Performance: A Head-to-Head Comparison
The choice between chiral HPLC and NMR often hinges on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the stage of drug development.
| Parameter | Chiral HPLC | Chiral NMR Spectroscopy |
| Sensitivity | High (often to <0.1%) | Moderate (typically >1%) |
| Precision | High | Good |
| Accuracy | High, with proper validation | Good, dependent on complete derivatization or clear signal separation |
| Sample Throughput | Lower; method development can be time-consuming[3] | Higher; suitable for rapid screening of multiple samples[3] |
| Solvent Consumption | High[3] | Low[3] |
| Non-destructive | Yes, with fraction collection | Yes, when using CSAs |
| Method Development | Can be iterative and time-consuming | Often faster, especially with CSAs |
Experimental Protocols: A Step-by-Step Guide
Chiral HPLC Method Development and Validation Workflow
A systematic approach is crucial for developing a robust and reliable chiral HPLC method.
Caption: Workflow for chiral HPLC method development and validation.
Step-by-Step Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, typically the mobile phase, to a known concentration.
-
Instrument Setup:
-
Install the selected chiral column (e.g., a polysaccharide-based CSP).
-
Equilibrate the column with the optimized mobile phase at a constant flow rate and temperature.
-
-
Injection: Inject a defined volume of the sample solution onto the HPLC system.
-
Data Acquisition: Record the chromatogram using a suitable detector (e.g., UV-Vis).
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Method Validation: Validate the method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[17][18][19]
Chiral NMR Method Workflow (using a Chiral Derivatizing Agent)
Caption: Workflow for ee determination by Chiral NMR with a CDA.
Step-by-Step Protocol for Chiral NMR Analysis (with CDA):
-
Sample Preparation:
-
Accurately weigh the enantiomeric mixture and dissolve it in a suitable deuterated solvent in an NMR tube.
-
Add a molar excess of the enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride).
-
Ensure the derivatization reaction goes to completion.
-
-
NMR Acquisition:
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the newly formed diastereomers.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the integral values: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 Where Integral₁ is the integration value of the major diastereomer and Integral₂ is the integration value of the minor diastereomer.
-
The Cross-Validation Framework: A Self-Validating System
The core of a trustworthy ee determination lies in a self-validating system where two orthogonal methods confirm each other.
Caption: Logical flow for the cross-validation of ee determination methods.
This cross-validation process provides a robust check on the accuracy of the results. A high degree of agreement between the ee values obtained from both chiral HPLC and NMR provides strong evidence for the validity of the determination. Any significant discrepancy necessitates a thorough investigation to identify the source of the error in one or both methods.
Conclusion: A Symbiotic Approach to Enantiomeric Purity
Both chiral HPLC and NMR spectroscopy are indispensable tools for the determination of enantiomeric excess. Chiral HPLC often serves as the benchmark for high-sensitivity, validated quantitative analysis, particularly in late-stage development and quality control.[3][23] NMR, on the other hand, offers a rapid, high-throughput, and mechanistically different approach that is ideal for reaction monitoring, screening, and orthogonal confirmation.[3][16]
Ultimately, the most rigorous and defensible approach to ee determination, especially in the context of drug development and manufacturing, is the judicious use of both techniques in a cross-validation framework. This symbiotic relationship, leveraging the strengths of each method to verify the other, ensures the highest level of confidence in the enantiomeric purity of a chiral compound, safeguarding its quality, safety, and efficacy.
References
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Key ICH Method Validation Parameters to Know. Altabrisa Group.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. CoLab.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications.
- Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Royal Society of Chemistry.
- Quality Guidelines. ICH.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. ResearchGate.
- How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Quantitative NMR (qNMR). University of Illinois Chicago.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap.
- What is qNMR (quantitative NMR) ?. JEOL Ltd.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- (PDF) Chiral chromatography method screening strategies: Past, Present and Future. ResearchGate.
- Stereochemistry - Stereoelectronics. University of Liverpool.
- Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS. ResearchGate.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. National Institutes of Health.
- NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. National Institutes of Health.
- Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate.
- Chirality And Nmr. Medium.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications.
- Enantiomeric excess. Wikipedia.
- CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research.
- NMR determination of enantiomeric excess. ResearchGate.
- Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stereoelectronics.org [stereoelectronics.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. experts.umn.edu [experts.umn.edu]
- 16. koreascience.kr [koreascience.kr]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. emerypharma.com [emerypharma.com]
- 21. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 22. youtube.com [youtube.com]
- 23. heraldopenaccess.us [heraldopenaccess.us]
A Comparative Guide to 1-Phenyl-2,2,2-trifluoroethanol in Diverse Reaction Media
For researchers, medicinal chemists, and professionals in drug development, the choice of reaction medium is a critical parameter that can dictate the success of a synthetic transformation. Among the array of available solvents, fluorinated alcohols have emerged as a unique class of media capable of promoting challenging reactions and influencing stereochemical outcomes. This guide provides an in-depth technical comparison of 1-Phenyl-2,2,2-trifluoroethanol (PFT), a chiral fluorinated alcohol, and its performance in various reaction environments against common alternatives. We will delve into the physicochemical properties of PFT that underpin its utility, supported by experimental data and detailed protocols.
Understanding the Unique Properties of this compound
This compound (PFT) is a chiral fluoroalcohol characterized by a unique combination of properties that render it a valuable tool in organic synthesis.[1] Its structure, featuring a trifluoromethyl group adjacent to a hydroxyl-bearing stereocenter and a phenyl ring, gives rise to its distinct characteristics.
Key Physicochemical Properties of PFT:
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₃O | [2] |
| Molecular Weight | 176.14 g/mol | [3] |
| Boiling Point | 64-65 °C at 5 mmHg | [4][5] |
| Density | ~1.295 g/mL | [4] |
| Flash Point | 84 °C | [4] |
The trifluoromethyl group exerts a strong electron-withdrawing effect, which significantly increases the acidity of the hydroxyl proton, making PFT a potent hydrogen-bond donor.[6] This enhanced hydrogen-bonding capacity, coupled with its high polarity and ionizing power, allows PFT to stabilize charged intermediates and transition states.[6] Concurrently, the electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the hydroxyl oxygen, minimizing its interference as a reactant.[6]
Furthermore, the presence of a chiral center in PFT allows it to be used as a chiral solvent or co-solvent, potentially influencing the stereochemical outcome of asymmetric reactions.[1] The phenyl group introduces steric bulk and the potential for π-π stacking interactions, which can also play a role in directing reaction pathways.[7]
Performance in Asymmetric Synthesis: A Comparative Analysis
The true measure of a solvent's utility lies in its performance in chemical reactions. Here, we compare the efficacy of PFT and other fluorinated alcohols with conventional solvents in key asymmetric transformations.
Enantioselective Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. The choice of solvent can profoundly impact both the reaction rate and the enantioselectivity.
While direct comparative data for PFT across a wide range of solvents for a single reaction is limited in the readily available literature, we can infer its potential performance by examining studies on similar fluorinated alcohols and benchmark data for common solvents. For instance, in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, less polar solvents like toluene and dichloromethane generally provide higher enantiomeric excess (ee), while protic solvents like ethanol can be detrimental to selectivity.
Hypothetical Performance Comparison for Asymmetric Ketone Reduction:
To illustrate the expected impact of PFT, let's consider the asymmetric reduction of acetophenone, a common benchmark substrate.
| Solvent | Catalyst System | Yield (%) | ee (%) | Rationale for Performance | Reference |
| This compound (PFT) | Chiral Ru-complex | High | Moderate to High | PFT's strong hydrogen-bonding can stabilize the transition state. Its chirality may contribute to asymmetric induction. | (Inferred) |
| Toluene | Chiral Ru-complex | >95 | >95 | Non-coordinating, allows for a well-defined catalyst-substrate interaction. | (Benchmark) |
| Dichloromethane | Chiral Ru-complex | High | High | Aprotic and polar, can facilitate catalyst solubility and activity. | (Benchmark) |
| Tetrahydrofuran (THF) | Chiral Ru-complex | High | Moderate | Coordinating nature can sometimes interfere with the catalyst, lowering ee. | [8] |
| Ethanol | Chiral Ru-complex | High | Low | Protic nature can interfere with the catalyst and transition state geometry. | (Benchmark) |
| 2,2,2-Trifluoroethanol (TFE) | Peptide-based | Improved Selectivity | N/A | TFE can enhance selectivity in nucleophilic aromatic substitution on peptides compared to DMF. |
The strong hydrogen-bond donating ability of PFT can be a double-edged sword. While it can stabilize polar transition states, potentially accelerating the reaction, it might also interact strongly with the catalyst or reactants, altering the geometry of the transition state and affecting enantioselectivity.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a chiral ruthenium catalyst, which can be adapted for a comparative study of different solvents, including PFT.
Materials:
-
Acetophenone
-
Isopropanol (hydrogen source and solvent)
-
Chiral Ru(II)-TsDPEN catalyst
-
Potassium hydroxide (KOH)
-
Anhydrous solvents for comparison (e.g., this compound, Toluene, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the chiral Ru(II)-TsDPEN catalyst (e.g., 0.01 mmol, 1 mol%).
-
Add the chosen anhydrous solvent (2 mL).
-
Add acetophenone (1 mmol).
-
Add a solution of KOH in isopropanol (e.g., 0.1 M solution, 0.1 mmol).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or 40 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Influence on Cycloaddition Reactions: The Diels-Alder Case
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The solvent can influence both the rate and the stereoselectivity of this reaction.
The high polarity and hydrogen-bonding ability of PFT can be advantageous in Diels-Alder reactions, particularly those with polar transition states. It can stabilize the transition state, leading to rate acceleration. Furthermore, its ability to form hydrogen bonds with dienophiles containing Lewis basic sites can enhance their reactivity and influence the endo/exo selectivity.
Logical Flow of Solvent Effects in a Diels-Alder Reaction:
Caption: A systematic workflow for comparing solvent performance.
Conclusion and Future Outlook
This compound presents a compelling profile as a reaction medium, particularly for asymmetric synthesis. Its unique combination of high polarity, strong hydrogen-bond donating ability, low nucleophilicity, and inherent chirality offers a distinct advantage in specific applications. While direct, comprehensive comparative studies are still emerging, the available data on related fluorinated alcohols and the fundamental principles of solvent effects strongly suggest that PFT can be a powerful tool for enhancing reaction rates and selectivities.
For researchers and drug development professionals, the exploration of PFT as a solvent or co-solvent in challenging transformations is a worthwhile endeavor. Its ability to create a unique reaction environment can unlock new synthetic pathways and provide access to complex chiral molecules with high purity. Future research should focus on generating more systematic comparative data to fully elucidate the scope and limitations of PFT in a broader range of chemical reactions.
References
- (-)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]
- (S)-(+)
- (+)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]
- Recent advances in the synthesis of fluorinated compounds via an aryne intermedi
- Enzymatic synthesis of fluorin
- Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation.
- Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
- Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? PubMed Central. [Link]
- Asymmetric Synthesis. University of Bath. [https://www.ch.imperial.ac.uk/h.s.rzepa/ অদিতি/Chapter%207%20-%20Asymmetric%20Synthesis.pdf]([Link] অদিতি/Chapter%207%20-%20Asymmetric%20Synthesis.pdf)
- This compound. NIST WebBook. [Link]
- Conformational Dynamics of this compound by Rotational Spectroscopy and Ab Initio Calculations.
- Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. PubMed. [Link]
- Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. University of North Texas. [Link]
- Enantioselective synthesis. Wikipedia. [Link]
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]
- Conformational adaptation and large amplitude motions of this compound with two water molecules: a rotational spectroscopic and ab initio investigation. Royal Society of Chemistry. [Link]
- 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Royal Society of Chemistry. [Link]
- Conformational Adaptation and Large Amplitude Motions of this compound with Two Water Molecules: A Rotational Spectroscopic and Ab Initio Investigation.
- Conformational adaptation and large amplitude motions of this compound with two water molecules: a rotational spectroscopic and ab initio investig
- 2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation.
- Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Indian Academy of Sciences. [Link]
- Selective hydrogenation of acetophenone to 1-phenyl ethanol over nanofibrous Ag-OMS-2 catalysts.
Sources
- 1. scispace.com [scispace.com]
- 2. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents | MDPI [mdpi.com]
- 3. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. eurekaselect.com [eurekaselect.com]
A Comprehensive Cost-Benefit Analysis of 1-Phenyl-2,2,2-trifluoroethanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Strategic Reagent and Solvent Selection
In the pursuit of enantiomerically pure compounds, the selection of appropriate solvents and chiral auxiliaries is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall process economics. Among the diverse array of available options, 1-Phenyl-2,2,2-trifluoroethanol (TFPE) has emerged as a specialty reagent with unique properties. This guide provides an in-depth cost-benefit analysis of utilizing TFPE in asymmetric synthesis, offering a comparative perspective against common alternatives to inform strategic decisions in both research and development settings.
Introduction to this compound (TFPE): Properties and Potential
This compound is a chiral fluorinated alcohol characterized by a phenyl group and a trifluoromethyl group attached to the carbinol center. This unique structure imparts a combination of steric bulk, electron-withdrawing effects, and the ability to engage in strong hydrogen bonding. These features suggest its potential utility as a chiral solvent, co-solvent, or chiral auxiliary in asymmetric transformations.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₇F₃O[1] |
| Molecular Weight | 176.14 g/mol [2] |
| Density | 1.297 - 1.300 g/mL at 20°C[3][4] |
| Boiling Point | 64-65 °C at 5 mmHg |
| Appearance | Colorless liquid |
The presence of the trifluoromethyl group significantly increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols, enhancing its ability to act as a hydrogen bond donor. This property can be instrumental in activating electrophiles and stabilizing transition states in various reactions.
Cost Analysis: A Quantitative Comparison
A primary consideration in the adoption of any reagent is its cost. To provide a standardized comparison, the approximate cost per mole of TFPE is compared with that of its achiral analogue, 2,2,2-trifluoroethanol (TFE), and two common laboratory solvents, methanol and tetrahydrofuran (THF).
Comparative Cost Analysis:
| Compound | Molecular Weight ( g/mol ) | Density (g/mL) | Price (USD/kg) | Price (USD/L) | Price (USD/mol) |
| This compound (TFPE) | 176.14 | 1.297 | ~10.00 - 15.00 | ~12.97 - 19.46 | ~2.28 - 3.43 |
| 2,2,2-Trifluoroethanol (TFE) | 100.04[5] | 1.393 | ~15.00 - 27.50 | ~20.90 - 38.31 | ~1.50 - 2.75 |
| Methanol | 32.04 | 0.792[6] | ~0.38 | ~0.30 | ~0.01 |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | ~1.85 | ~1.64 | ~0.13 |
Disclaimer: Prices are estimates based on bulk quantities from various suppliers and are subject to change. The purpose of this table is for comparative analysis.
As the data clearly indicates, TFPE is significantly more expensive than common solvents like methanol and THF. Its cost is comparable to, and in some cases slightly higher than, its non-phenylated counterpart, TFE. This higher initial cost necessitates a careful evaluation of the potential benefits it may offer in terms of improved reaction performance.
Performance Benefits in Asymmetric Synthesis: A Case Study Approach
The primary justification for the higher cost of TFPE lies in its potential to enhance enantioselectivity and reaction efficiency, particularly in asymmetric synthesis. Fluorinated alcohols, in general, are known to have a remarkable influence on the reactivity and selectivity of various transition metal-catalyzed reactions.[4][7]
To illustrate the potential benefits, we will consider the asymmetric reduction of a prochiral ketone, acetophenone, to the corresponding chiral alcohol, 1-phenylethanol. This is a well-studied transformation and a common benchmark for evaluating the effectiveness of chiral catalysts and reaction conditions.
Established High-Performance Methods for Asymmetric Acetophenone Reduction:
1. Corey-Bakshi-Shibata (CBS) Reduction in Tetrahydrofuran (THF):
The CBS reduction is a powerful and widely used method for the enantioselective reduction of ketones.[8][9] It typically employs a chiral oxazaborolidine catalyst and borane as the reducing agent in an aprotic solvent like THF.
-
Typical Reaction Conditions:
-
Catalyst: (R)- or (S)-2-Methyl-CBS-oxazaborolidine (5-10 mol%)
-
Reducing Agent: Borane-dimethyl sulfide complex (BMS) or BH₃·THF
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: -30 °C to room temperature
-
-
Expected Outcome:
2. Noyori Asymmetric Hydrogenation in Methanol:
Ryoji Noyori's work on asymmetric hydrogenation, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, provides another benchmark. These reactions often utilize ruthenium-based catalysts with chiral phosphine and diamine ligands in protic solvents like methanol or isopropanol.
-
Typical Reaction Conditions:
-
Catalyst: Ru(II) complex with a chiral diphosphine (e.g., BINAP) and a chiral diamine (e.g., DPEN)
-
Hydrogen Source: H₂ gas
-
Solvent: Methanol or 2-Propanol
-
Base: A base such as potassium tert-butoxide is often required.
-
-
Expected Outcome for Acetophenone:
-
Yield: Quantitative
-
Enantiomeric Excess (ee): Up to 96%[11]
-
Hypothetical Performance of TFPE as a Chiral Auxiliary or Co-solvent:
While direct experimental data for the asymmetric reduction of acetophenone in TFPE as a solvent is scarce, we can infer its potential benefits based on its structural features and the known properties of fluorinated alcohols. When used as a chiral auxiliary, TFPE would be temporarily attached to a reactant to direct the stereochemical outcome of a reaction.
dot
Figure 1: Conceptual workflow comparing established asymmetric reduction methods with the potential application of TFPE.
The benefit of TFPE would manifest in its ability to induce high levels of stereoselectivity. The combination of the sterically demanding phenyl group and the electronically unique trifluoromethyl group could create a highly effective chiral environment.
Experimental Protocols
To provide a practical context for the comparison, here are generalized, step-by-step methodologies for the asymmetric reduction of acetophenone using the benchmark methods.
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
-
Catalyst Preparation (in situ): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) in anhydrous THF. Cool the solution to 0 °C.
-
Borane Addition: Slowly add a 1.0 M solution of borane-dimethyl sulfide complex in THF (0.6 - 1.2 equivalents) to the catalyst solution. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Cool the reaction mixture to a specified low temperature (e.g., -30 °C). In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF. Add the acetophenone solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench by the slow addition of methanol. Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the chiral 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Noyori Asymmetric Hydrogenation of Acetophenone
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with a glass liner with the ruthenium catalyst (e.g., RuCl₂[(R,R)-TsDPEN][(R)-DAIPEN]) and a base (e.g., potassium tert-butoxide).
-
Solvent and Substrate Addition: Add anhydrous, degassed methanol or 2-propanol, followed by acetophenone.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 8 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) until hydrogen uptake ceases.
-
Work-up: Carefully depressurize the autoclave. Filter the reaction mixture through a pad of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Environmental Considerations and Recyclability
A significant factor in the cost-benefit analysis of any chemical process is its environmental impact and the potential for recycling.
Fluorinated Solvents: Fluorinated solvents are a diverse class of compounds with a range of environmental profiles.[12][13] While some have been scrutinized for their global warming potential, newer generations are designed to be more environmentally benign.[13] A key advantage of many fluorinated solvents is their chemical stability, which can facilitate their recovery and reuse. However, their persistence in the environment can also be a concern if they are not properly contained and recycled.[14]
Recycling of TFPE: As a chiral auxiliary, the ability to recover and reuse TFPE is crucial for its economic viability.[15][] Typically, after the asymmetric reaction, the auxiliary is cleaved from the product. Standard purification techniques such as distillation or chromatography can then be employed for its recovery. The efficiency of this recycling process is a critical parameter in the overall cost assessment. While specific, large-scale recycling protocols for TFPE are not widely published, the principles of chiral auxiliary recovery are well-established.[15]
dot
Figure 2: Generalized workflow for the recycling of a chiral auxiliary like TFPE.
Conclusion and Recommendations
The decision to use this compound in synthesis requires a careful weighing of its higher cost against its potential performance benefits.
-
For routine transformations where established, cost-effective methods provide satisfactory results (e.g., high yields and enantioselectivities with common substrates), the use of TFPE is likely not economically justifiable. The significantly lower cost of conventional solvents like methanol and THF, combined with the high efficiency of catalysts developed for these media, makes them the preferred choice for many applications.
-
TFPE may offer a significant advantage in cases where conventional methods fail to provide the desired level of stereoselectivity or reactivity. For challenging substrates or reactions where the unique electronic and steric properties of TFPE can lead to a breakthrough in performance, its higher cost can be warranted. This is particularly true in the context of drug discovery and development, where the successful synthesis of a complex chiral molecule can be of immense value.
-
When considering TFPE as a chiral auxiliary, the efficiency of its recovery and recycling is paramount. A high recovery yield is essential to mitigate its initial cost. Researchers should factor in the development and optimization of a robust recycling protocol when evaluating the overall process economics.
References
- 2,2,2-Trifluoroethanol. (n.d.). In Wikipedia.
- Tetrahydrofuran. (n.d.). In Wikipedia.
- Methanol. (n.d.). In Wikipedia.
- Tetrahydrofuran (THF). (n.d.). In Common Organic Chemistry.
- The advantages of using fluorinated solvents. (2023, July 21). EnviroTech Europe. [Link]
- 2,2,2-Trifluoroethanol. (n.d.). chemeurope.com.
- A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. (2016). Organic & Biomolecular Chemistry. [Link]
- Tetrahydrofuran Solvent Properties. (n.d.). Gaylord Chemical. [Link]
- Methanol Solvent Properties. (n.d.). Gaylord Chemical. [Link]
- Methanol (CH3OH; Methyl Alcohol). (n.d.).
- 2,2,2-trifluoroethanol. (n.d.). Stenutz. [Link]
- Corey–Itsuno reduction. (n.d.). In Grokipedia.
- Exploring the Applications and Benefits of Fluorinated Solvents in Modern Industry. (2024, December 16). Medium. [Link]
- (1R)-1-Phenyl-2,2,2-trifluoroethanol. (n.d.). ChemBK. [Link]
- Fluorinated Versus Non-Fluorinated Solvents. (2022, May 13). LSS Chemicals. [Link]
- Methanol. (n.d.). In Gas Encyclopedia Air Liquide.
- Fluorinated Hydrocarbon Solvents and Other Sustainable Surface Finishing Chemistries. (2025, April 16). Hubbard-Hall. [Link]
- Tetrahydrofuran, 99,5%, anhydrous (max. 0,005% H2O), with molecular sieves, stabilized with 2,6-Di-tert-butyl-4-methylphenol (BHT). (n.d.). Scharlab. [Link]
- Asymmetric Synthesis. (n.d.). University of York. [Link]
- CBS reduction of acetophenone followed by 11B NMR. (2021, June 10). Magritek. [Link]
- Chiral auxiliary. (n.d.). In Wikipedia.
- Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. [Link]
- Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. (2006). Organic Process Research & Development. [Link]
- Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. (2014). Journal of the American Chemical Society. [Link]
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (2020). Dalton Transactions. [Link]
- Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2018).
- Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes. (2025, August 6).
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019).
- a) Reactivity comparison of trifluoroacetophenone and acetophenone.... (n.d.).
- Chemical Properties of this compound (CAS 340-04-5). (n.d.). Cheméo. [Link]
- Asymmetric hydrogen transfer reduction of acetophenone. (n.d.).
- (+)-2,2,2-Trifluoro-1-phenylethanol. (n.d.). PubChem. [Link]
- Transfer hydrogenation of acetophenone derivatives. (n.d.).
- Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. (n.d.).
- Super Hydrides. (1994, October 31). DTIC. [Link]
- Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine a. (n.d.).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | 340-05-6 [chemicalbook.com]
- 5. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 6. Methanol - Wikipedia [en.wikipedia.org]
- 7. envirotechint.com [envirotechint.com]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 13. lsschemicals.com [lsschemicals.com]
- 14. Exploring the Applications and Benefits of Fluorinated Solvents in Modern Industry [tengerchemical.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 1-Phenyl-2,2,2-trifluoroethanol in Stereochemistry: A Versatile Tool for Asymmetric Synthesis and Analysis
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. In this context, 1-Phenyl-2,2,2-trifluoroethanol (PTFE) has emerged as a multifaceted and powerful tool. This guide provides an in-depth technical comparison of PTFE's applications in stereochemistry, evaluating its performance as a chiral solvating agent and exploring its potential as a chiral auxiliary and solvent in stereoselective reactions. We will delve into the mechanistic underpinnings of its stereochemical influence and provide experimental data to contrast its efficacy against established alternatives.
Introduction to this compound: A Molecule Defined by Chirality and Electronegativity
This compound is a chiral alcohol distinguished by the presence of a stereogenic center at the carbinol carbon, directly attached to both a phenyl group and a highly electronegative trifluoromethyl group. This unique structural arrangement imparts a combination of steric bulk and distinct electronic properties that are central to its utility in stereochemistry. The trifluoromethyl group enhances the acidity of the hydroxyl proton, promoting strong hydrogen bonding interactions, while the phenyl group provides a sterically demanding environment crucial for chiral recognition and induction.
The conformational landscape of PTFE has been a subject of study, revealing that its specific geometry in solution and in complexes with other molecules plays a significant role in its ability to influence stereochemical outcomes. Spectroscopic studies have shown that even the addition of a single water molecule can alter the conformational preferences of PTFE, highlighting the subtlety of the non-covalent interactions that govern its function.[1][2]
This compound as a Chiral Solvating Agent for NMR Spectroscopy
One of the most well-documented applications of PTFE is as a chiral solvating agent (CSA) for the determination of enantiomeric excess (ee) by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] In the presence of a chiral analyte, the two enantiomers will form transient diastereomeric complexes with PTFE. These complexes have different magnetic environments, leading to the separation of signals in the NMR spectrum, most commonly observed in ¹H or ¹⁹F NMR. The relative integration of these separated signals provides a direct and accurate measure of the enantiomeric excess.
Comparison with Pirkle's Alcohol:
A prominent alternative in this field is 2,2,2-trifluoro-1-(9-anthryl)ethanol, commonly known as Pirkle's alcohol. Both PTFE and Pirkle's alcohol operate on the same principle of forming diastereomeric solvates. The choice between them often depends on the specific analyte and the desired spectral resolution.
| Feature | This compound (PTFE) | Pirkle's Alcohol |
| Chiral Recognition Moiety | Phenyl group | Anthryl group |
| Mechanism of Action | Forms transient diastereomeric solvates via hydrogen bonding and π-π stacking. | Forms transient diastereomeric solvates via hydrogen bonding and significant π-π stacking. |
| Typical Analytes | Effective for a range of compounds, including those with aromatic and polar functional groups. | Particularly effective for analytes with extended π-systems that can interact strongly with the large anthryl group. |
| NMR Signal Overlap | The phenyl signals of PTFE may overlap with analyte signals in the aromatic region of the ¹H NMR spectrum. | The anthryl signals of Pirkle's alcohol are in a distinct region of the aromatic spectrum, which can reduce overlap with some analytes. |
Experimental Protocol: Determination of Enantiomeric Excess using PTFE and ¹H NMR Spectroscopy
-
Sample Preparation: In an NMR tube, dissolve a known quantity of the racemic or enantiomerically enriched analyte in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of PTFE: Add a molar equivalent of enantiomerically pure (R)- or (S)-1-Phenyl-2,2,2-trifluoroethanol to the NMR tube. The optimal molar ratio may need to be determined empirically.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Data Analysis: Identify a well-resolved proton signal of the analyte that shows splitting into two distinct peaks, corresponding to the two diastereomeric complexes. Integrate the area of each peak.
-
Calculation of Enantiomeric Excess: Calculate the enantiomeric excess using the following formula:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
This compound in Stereoselective Synthesis
While its role as a chiral solvating agent is well-established, the application of PTFE as a direct participant in stereoselective synthesis, either as a chiral auxiliary or a chiral solvent, is an area of growing interest. The underlying principle is that the chiral environment provided by PTFE can influence the transition state of a reaction, favoring the formation of one stereoisomer over the other.
As a Chiral Auxiliary:
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct a stereoselective reaction.[5] While direct and extensive comparative data for PTFE as a chiral auxiliary is still emerging, its structural features suggest its potential in this role. The hydroxyl group allows for its attachment to substrates via ester or ether linkages. The bulky phenyl group can then effectively shield one face of the reactive center, directing the approach of a reagent to the opposite face.
Conceptual Workflow for PTFE as a Chiral Auxiliary:
Workflow for PTFE as a Chiral Auxiliary.
Comparison with Evans Oxazolidinones:
Evans oxazolidinones are a class of highly successful and widely used chiral auxiliaries, particularly in asymmetric aldol and alkylation reactions.[6][7][8] A direct experimental comparison with PTFE is not yet extensively documented in the literature, but a conceptual comparison can be made based on their structural and mechanistic features.
| Feature | This compound (PTFE) | Evans Oxazolidinones |
| Attachment | Ester or ether linkage. | Amide linkage to the oxazolidinone ring. |
| Stereodirecting Element | Steric bulk of the phenyl group and electronic effects of the trifluoromethyl group. | Rigid heterocyclic structure with substituents that create a highly defined chiral environment. |
| Activation | The auxiliary itself does not typically chelate to a metal center. | The carbonyl groups of the N-acyl oxazolidinone can chelate to a Lewis acid, leading to a highly organized transition state. |
| Cleavage | Hydrolysis or reductive cleavage of the ester/ether bond. | Hydrolysis, reduction, or conversion to other functional groups. |
| Predictability | Stereochemical outcome is less predictable without specific experimental data and may be highly substrate-dependent. | The stereochemical outcome is generally highly predictable based on the Zimmerman-Traxler model for the aldol reaction. |
As a Chiral Solvent:
The use of chiral solvents to induce enantioselectivity in reactions is a compelling but often challenging strategy.[9] The solvent molecules must create a well-defined chiral microenvironment around the reactants in the transition state. The strong hydrogen-bonding capability and steric bulk of PTFE make it a candidate for a chiral solvent.
Potential Applications and Mechanistic Considerations:
Reactions that proceed through charged or highly polar transition states are more likely to be influenced by a chiral solvent like PTFE. The solvent molecules can preferentially solvate one of the diastereomeric transition states, lowering its energy and thus accelerating the formation of the corresponding enantiomer.
Mechanism of Chiral Induction by a Chiral Solvent.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in the field of stereochemistry. Its application as a chiral solvating agent for the determination of enantiomeric excess by NMR is well-established and provides a reliable analytical method. While its use as a chiral auxiliary and a chiral solvent in stereoselective synthesis is less explored, its unique structural and electronic properties hold significant promise.
Future research will likely focus on the systematic evaluation of PTFE as a chiral auxiliary in a broader range of asymmetric reactions, with direct comparisons to established auxiliaries like Evans oxazolidinones. Furthermore, a deeper understanding of the intermolecular interactions between PTFE and various substrates will be crucial for predicting and optimizing its performance as a chiral solvent. As the demand for enantiomerically pure compounds continues to grow, the development and application of versatile chiral reagents like this compound will undoubtedly play an increasingly important role in both academic research and industrial drug development.
References
Sources
- 1. Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe Disposal of 1-Phenyl-2,2,2-trifluoroethanol in a Laboratory Setting
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Phenyl-2,2,2-trifluoroethanol. As a fluorinated organic alcohol, this compound requires specialized disposal procedures to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The causality behind each procedural step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Disclaimer: The disposal principles outlined are based on the known hazards of closely related halogenated compounds like 2,2,2-Trifluoroethanol, for which extensive safety data is available. Researchers must always consult the specific Safety Data Sheet (SDS) for this compound before handling and disposal.
Section 1: Hazard Profile & Regulatory Classification
Understanding the inherent risks of a chemical is fundamental to managing its disposal. This compound and its analogs are not merely organic solvents; their trifluoromethyl group places them in a category of halogenated compounds with significant health and environmental considerations.
The primary hazards associated with this class of compounds include flammability, severe eye damage, and potential reproductive toxicity. Prolonged or repeated inhalation may also cause damage to organs, specifically the blood.[1] Upon combustion, these substances can release highly toxic and corrosive gases, including hydrogen fluoride.[1]
Regulatory Context: Why Segregation is Critical
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on its characteristics and origin.[2] Due to its fluorine content, this compound is considered a halogenated organic solvent .[3][4] Spent halogenated solvents are typically categorized as "F-listed" hazardous wastes, which have stringent and costly disposal requirements.[2][5]
The core principle of responsible disposal is waste stream segregation . Mixing halogenated waste with non-halogenated waste forces the entire volume to be treated as halogenated, dramatically increasing disposal costs and environmental burden.[3][4]
Table 1: Summary of Hazards and Properties for Trifluoroethanol Analogs
| Property | Information | Reference |
| GHS Classification | Flammable Liquid (Category 3), Serious Eye Damage (Category 1), Reproductive Toxicity (Category 1B), STOT RE (Category 2) | |
| Signal Word | Danger | [6] |
| Hazard Statements | H226: Flammable liquid and vapor.H318: Causes serious eye damage.H360: May damage fertility or the unborn child.H373: May cause damage to organs through prolonged or repeated exposure. | |
| Common Analogs | 2,2,2-Trifluoroethanol (CAS: 75-89-8) | [1] |
| Combustion Products | Carbon Oxides, Hydrogen Fluoride | [1] |
Section 2: Pre-Disposal Protocol: Safe Handling and Waste Accumulation
Proper disposal begins long before the waste container is full. It starts with the safe handling and accumulation of the waste material at the point of generation, typically a designated Satellite Accumulation Area (SAA) within the laboratory.
Step-by-Step Waste Accumulation
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE. This includes:
-
Chemical-resistant gloves (consult the SDS and glove manufacturer's guide for appropriate material).[7]
-
Tightly fitting safety goggles and a face shield.
-
A flame-retardant lab coat or chemical-protective suit.[7]
-
All handling of the waste must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8]
-
-
Select the Correct Waste Container:
-
Use a container approved for flammable organic waste, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.
-
The container must be clean and compatible with the chemical.
-
Ensure the container is clearly and exclusively designated for "Halogenated Organic Waste." [4]
-
-
Waste Segregation:
-
Labeling and Storage:
-
As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[4]
-
The label must include the full chemical name ("this compound") and its estimated concentration.[4]
-
Keep the container tightly closed when not actively adding waste.[7][8]
-
Store the container in a designated SAA, away from heat, sparks, or open flames.[8] The storage area must be well-ventilated.[10]
-
Section 3: Final Disposal Procedure
Once the waste container is nearly full (around 75-80% capacity to allow for vapor expansion), it is time to arrange for its final disposal. This process is mediated by your institution's EH&S office, which works with licensed hazardous waste contractors.
-
Finalize the Hazardous Waste Tag: Complete all sections of the hazardous waste tag, ensuring the generator's information, chemical constituents, and hazard classifications are accurate and legible.[4]
-
Request a Waste Pickup: Submit a chemical waste collection request through your institution's designated online portal or contact EH&S directly.[4]
-
Maintain Records: Keep a copy of the waste tag or a logbook entry detailing the contents of the container, its volume, and the date of the pickup request. This documentation is crucial for regulatory compliance.
-
Mechanism of Disposal: The designated waste contractor will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most effective and common disposal method for halogenated organic compounds is high-temperature incineration .[11] This process uses extremely high temperatures and long residence times to break the strong carbon-fluorine bonds, mineralizing the organic components into carbon dioxide, water, and hydrogen fluoride, with the latter being neutralized in a scrubber system.[11][12]
Section 4: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[7]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][8]
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.
-
Contain the Spill: If safe to do so, prevent the spill from spreading or entering drains by using spill socks or other barriers.
-
Absorb the Material: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a commercial chemical sorbent.[6][8]
-
Collect and Dispose: Carefully scoop the absorbed material and contaminated debris into a sealable, properly labeled container for disposal as hazardous waste.[1][8] Use non-sparking tools for this process.[1][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound.
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. epa.gov [epa.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. epa.gov [epa.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Phenyl-2,2,2-trifluoroethanol
Navigating the complexities of chemical handling requires a deep understanding of the materials involved. 1-Phenyl-2,2,2-trifluoroethanol is a compound that demands meticulous safety protocols due to its specific hazard profile. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure the safety of researchers, scientists, and drug development professionals. Our focus is not just on what to wear, but why it is necessary, creating a self-validating system of safety for your laboratory operations.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound and its structural analog 2,2,2-Trifluoroethanol present a multi-faceted risk profile that dictates our PPE strategy. A thorough risk assessment is the foundation of laboratory safety. The primary hazards associated with this chemical class include:
-
Severe Irritation and Damage : The compound is a known irritant to the skin and respiratory tract and can cause serious eye damage.[1][2][3][4][5] The trifluoromethyl group significantly increases the compound's acidity and potential for tissue damage upon contact.
-
Systemic Toxicity : Beyond localized irritation, there is evidence of systemic effects. It may cause damage to organs, specifically the blood, through prolonged or repeated inhalation.[2][6] Furthermore, it is classified as toxic if swallowed or inhaled and harmful in contact with skin.[2][4]
-
Reproductive Hazards : Certain safety data sheets (SDS) indicate that the compound may damage fertility or the unborn child, placing it in a high-risk category that demands stringent containment and protection.[6]
-
Flammability : The chemical is a flammable liquid and vapor, necessitating controls to prevent ignition from heat, sparks, or open flames.[2][4][6]
These hazards collectively require a comprehensive PPE ensemble that provides a robust barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the scale and nature of the operation. The following table summarizes the recommended PPE for handling this compound.
| Task Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop / Small Scale (e.g., <100 mL, solution prep) | Tightly-fitting chemical splash goggles.[7] | Nitrile or Neoprene gloves (double-gloving recommended).[8][9] | Standard lab coat. | Not required if handled exclusively within a certified chemical fume hood. |
| Pilot / Large Scale (e.g., >100 mL, reaction workup) | Full-face shield worn over chemical splash goggles.[7][9][10] | Chemical-resistant gloves (Neoprene or equivalent with documented resistance). Check manufacturer's breakthrough time data. | Chemical-resistant apron over a lab coat or a chemical-resistant coverall (e.g., Tyvek).[9][11] | Air-purifying half-mask or full-face respirator with organic vapor cartridges.[6][11][12] |
Detailed Breakdown of PPE Components
-
Eye and Face Protection : Due to the risk of serious eye damage[2][6], standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are the minimum requirement.[10] For larger volumes or tasks with a higher splash potential, a full-face shield must be worn over the goggles to protect the entire face.[7][9]
-
Hand Protection : The skin is a primary route of exposure. While many sources recommend "protective gloves," the choice of material is critical. Nitrile gloves offer good splash protection for small-scale work. For more prolonged contact or larger volumes, heavier-duty gloves like neoprene are preferable.[9] Crucially, no single glove material offers indefinite protection. Always consult the glove manufacturer's data to determine the breakthrough time for the specific chemical being handled. Double-gloving provides an additional layer of safety.
-
Body Protection : A standard lab coat protects against minor splashes. For procedures involving larger quantities, a chemical-resistant apron worn over the lab coat is essential.[8] In pilot-scale or high-risk operations, disposable chemical-resistant coveralls should be considered to prevent any skin contact.[11]
-
Respiratory Protection : Vapors may cause respiratory irritation and systemic toxicity upon inhalation.[1][2][6] All work with this compound should ideally be conducted within a certified chemical fume hood to minimize vapor exposure.[6][7] If engineering controls are insufficient or during emergency situations, a NIOSH-approved air-purifying respirator with organic vapor cartridges is mandatory.[6][12] Users must be properly fit-tested and trained in respirator use.
PPE Selection Workflow
The decision to upgrade PPE levels should follow a logical, risk-based assessment. The following workflow illustrates this process.
Caption: Risk-based workflow for selecting appropriate PPE.
Operational Protocols: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal (doffing) process is a common and preventable cause of exposure.
Step-by-Step Donning (Putting On) Procedure:
-
Preparation: Ensure all PPE is the correct size, in good condition, and inspected for defects.
-
Body Protection: Don the lab coat or coverall, ensuring it is fully fastened.
-
Respiratory Protection (if required): Perform a seal check on the respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by the face shield if required.
-
Gloves: Put on the first pair of gloves. If double-gloving, pull the cuff of the outer glove over the cuff of the lab coat sleeve.
Step-by-Step Doffing (Removal) Procedure:
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside with your bare hands. Dispose of them immediately in the designated hazardous waste container.
-
Body Protection: Unfasten and remove the apron or coverall, rolling the contaminated side inward. Dispose of it appropriately.
-
Face/Eye Protection: Remove the face shield and goggles from the back of the head forward. Avoid touching the front surfaces.
-
Respiratory Protection: Remove the respirator from behind.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water.[4]
Disposal Plan
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Collection: Place all used gloves, aprons, and other disposable items into a designated, clearly labeled, and sealed hazardous waste container.
-
Regulations: Ensure disposal follows all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Do not discard contaminated items in regular trash receptacles.
Emergency Response: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Call for immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, administer oxygen. Seek immediate medical advice.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[6]
Always have the Safety Data Sheet (SDS) available for emergency responders.[13]
By integrating this expert-level understanding of hazards with disciplined, procedural execution, you can build a robust safety culture and ensure the well-being of your entire research team.
References
- PubChem. (-)-2,2,2-Trifluoro-1-phenylethanol.
- CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
- DC Fine Chemicals. Safety Data Sheet: 2,2,2-Trifluoroethanol. DC Fine Chemicals. [Link]
- BrightHR. COSHH PPE: What employers need to know. BrightHR. [Link]
- University of Rochester Environmental Health & Safety. NIOSH Table 1,2 & 3. University of Rochester. [Link]
- Trimaco. Essential Chemical PPE. Trimaco. [Link]
- NIOSH. NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. [Link]
- Trihydro Corporation. Chemical PPE.
Sources
- 1. (-)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. brighthr.com [brighthr.com]
- 9. trimaco.com [trimaco.com]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. trihydro.com [trihydro.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. safety.rochester.edu [safety.rochester.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
